Pesampator
Description
PESAMPATOR is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
an AMPA receptor potentiator; structure in first source
Properties
IUPAC Name |
N-[(3S,4S)-4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl]propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-12(2)26(21,22)20-16-10-23-11-17(16)24-14-5-3-13(4-6-14)18-8-7-15(9-19)25-18/h3-8,12,16-17,20H,10-11H2,1-2H3/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYKUKSFWHEBLI-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1COCC1OC2=CC=C(C=C2)C3=CC=C(S3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@H]1COC[C@H]1OC2=CC=C(C=C2)C3=CC=C(S3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001337272 | |
| Record name | Pesampator | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001337272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258963-59-5 | |
| Record name | Pesampator [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258963595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04958242 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pesampator | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001337272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PESAMPATOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1A824CC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Pesampator as a High-Impact AMPA Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pesampator (BIIB-104; PF-04958242) is a potent, high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the biarylpropylsulfonamide class, this compound enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, thereby slowing channel deactivation and desensitization. This potentiation of AMPA receptor function has been shown to elicit cognitive-enhancing effects in preclinical models. In addition to its primary mechanism of action, this compound has also been identified as an inhibitor of the glycine (B1666218) transporter 1 (GlyT1), which may contribute to its overall pharmacological profile by indirectly modulating N-methyl-D-aspartate (NMDA) receptor function. Despite promising preclinical data, the clinical development of this compound for cognitive symptoms in schizophrenia and for age-related sensorineural hearing loss was discontinued (B1498344) due to insufficient efficacy.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies.
Introduction
The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders.[2] Positive allosteric modulators of the AMPA receptor represent a promising therapeutic strategy to enhance synaptic plasticity and cognitive function.[2] this compound was developed as a "high-impact" AMPA PAM, a designation that distinguishes it from "low-impact" modulators by its more substantial effect on receptor kinetics, leading to a more robust potentiation of the AMPA receptor-mediated current.[1] High-impact PAMs have been shown to induce the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuroplasticity and cell survival.[2] This guide details the core preclinical data and methodologies that have defined our understanding of this compound's pharmacological profile.
Mechanism of Action
This compound exerts its primary effect by binding to an allosteric site on the AMPA receptor complex, which is distinct from the glutamate (B1630785) binding site. This binding event stabilizes the open conformation of the receptor, leading to a slowing of both channel deactivation and desensitization. The result is an enhanced and prolonged postsynaptic current in response to presynaptic glutamate release. This potentiation of AMPA receptor signaling is thought to underlie the observed pro-cognitive effects.
Furthermore, this compound inhibits the glycine transporter 1 (GlyT1), thereby increasing the synaptic concentration of glycine. As glycine is an essential co-agonist at the NMDA receptor, this secondary action may contribute to the overall enhancement of glutamatergic neurotransmission.
Signaling Pathway
The potentiation of AMPA receptors by this compound is hypothesized to trigger downstream signaling cascades that promote synaptic plasticity. A key pathway involves the activation of voltage-gated calcium channels, leading to an influx of calcium and subsequent activation of calcium-dependent signaling pathways. This can lead to the upregulation of brain-derived neurotrophic factor (BDNF), which in turn, through its receptor TrkB, can activate pathways like the mTOR pathway, leading to enhanced protein synthesis and synaptic strengthening.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Assay System |
| AMPA Receptor Potentiation | ||
| EC50 | 310 nM | Recombinant AMPA receptors |
| Ki | 170 nM | Radioligand binding assay |
| GlyT1 Inhibition | ||
| IC50 | 92 nM (for a similar GlyT1 inhibitor) | Rat GlyT1 |
Table 2: In Vivo Pharmacology of this compound
| Species | Model/Assay | Dose Range | Route | Key Finding |
| Mouse (CD-1) | Cerebellar cGMP increase | 0.1 - 1 mg/kg | SC | Dose-dependent increase |
| Mouse (C57BL/6J) | Accelerating rotarod | 0.1 - 0.32 mg/kg | SC | Decreased fall latency |
| Rat (Sprague-Dawley) | MK-801-induced PPF reduction | 0.001 - 0.01 mg/kg | IV | Reversal of deficit |
| Rat | Ketamine-induced working memory disruption (Radial Arm Maze) | 0.0032 - 0.032 mg/kg | SC | Attenuation of errors |
| Rat | Regional brain glucose uptake (FDG-PET) | 0.027 - 0.60 mg/kg | SC | Dose-dependent effects |
| Human | Ketamine-induced verbal learning and memory deficits | 5 days of daily dosing | Oral | Significant reduction of impairment |
Experimental Protocols
In Vitro Assays
-
Objective: To determine the potency (EC50) of this compound in potentiating AMPA receptor currents.
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human AMPA receptor subunits (e.g., GluA2/GluA3) are used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed.
-
Experimental Procedure:
-
Cells are voltage-clamped at -60 mV.
-
A sub-maximal concentration of glutamate (e.g., 1 mM) is applied to elicit a baseline current.
-
Increasing concentrations of this compound are co-applied with glutamate.
-
The potentiation of the glutamate-evoked current is measured.
-
-
Data Analysis: The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
-
Objective: To determine the binding affinity (Ki) of this compound to the AMPA receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or brain tissue expressing AMPA receptors.
-
Radioligand: A radiolabeled AMPA receptor PAM (e.g., [3H]-LY451646) is used.
-
Experimental Procedure:
-
Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value is determined from the competition binding curve and converted to a Ki value using the Cheng-Prusoff equation.
-
-
Objective: To determine the inhibitory potency (IC50) of this compound on the glycine transporter 1.
-
Methodology:
-
Cell Line: A cell line stably expressing human GlyT1 is used.
-
Uptake Assay:
-
Cells are incubated with [3H]-glycine in the presence of varying concentrations of this compound.
-
The uptake of [3H]-glycine is terminated by washing with ice-cold buffer.
-
The amount of radioactivity taken up by the cells is measured.
-
-
Data Analysis: The IC50 value is calculated from the concentration-inhibition curve.
-
In Vivo Assays
-
Objective: To assess motor coordination and balance.
-
Methodology:
-
Apparatus: An accelerating rotarod apparatus.
-
Animals: C57BL/6J mice.
-
Experimental Procedure:
-
Mice are pre-trained on the rotarod for a set period.
-
On the test day, mice are administered this compound or vehicle subcutaneously.
-
After a specified pre-treatment time (e.g., 30 minutes), mice are placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded.
-
-
Data Analysis: The mean latency to fall is compared between treatment groups.
-
-
Objective: To evaluate the ability of this compound to reverse cognitive deficits.
-
Methodology:
-
Apparatus: A radial arm maze.
-
Animals: Sprague-Dawley rats.
-
Experimental Procedure:
-
Rats are trained to find a food reward in the arms of the maze.
-
On the test day, rats are pre-treated with this compound or vehicle (SC).
-
Subsequently, ketamine is administered to induce a working memory deficit.
-
The number of errors (re-entry into already visited arms) is recorded.
-
-
Data Analysis: The mean number of errors is compared between treatment groups.
-
Clinical Development and Discontinuation
This compound entered clinical trials to evaluate its efficacy in treating cognitive symptoms associated with schizophrenia and age-related sensorineural hearing loss. However, development for both indications was terminated due to a lack of sufficient efficacy. While detailed quantitative data from these trials are not publicly available, the discontinuation suggests that the promising preclinical findings did not translate into clinically meaningful benefits in the patient populations studied.
Conclusion
This compound is a well-characterized high-impact AMPA receptor PAM with a dual mechanism of action that also includes GlyT1 inhibition. Preclinical studies robustly demonstrated its potential as a cognitive enhancer. However, the failure to demonstrate efficacy in clinical trials highlights the challenges in translating preclinical findings in the complex area of cognitive disorders. The in-depth data and methodologies presented in this guide provide a valuable case study for researchers in the field of glutamatergic modulation and drug development. Further investigation into the disconnect between preclinical and clinical outcomes for compounds like this compound is warranted to inform the development of future cognitive-enhancing therapeutics.
References
In-Depth Technical Guide: Pesampator as a High-Impact AMPA Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pesampator (BIIB-104; PF-04958242) is a potent, high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the biarylpropylsulfonamide class, this compound enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, thereby slowing channel deactivation and desensitization. This potentiation of AMPA receptor function has been shown to elicit cognitive-enhancing effects in preclinical models. In addition to its primary mechanism of action, this compound has also been identified as an inhibitor of the glycine transporter 1 (GlyT1), which may contribute to its overall pharmacological profile by indirectly modulating N-methyl-D-aspartate (NMDA) receptor function. Despite promising preclinical data, the clinical development of this compound for cognitive symptoms in schizophrenia and for age-related sensorineural hearing loss was discontinued due to insufficient efficacy.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies.
Introduction
The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders.[2] Positive allosteric modulators of the AMPA receptor represent a promising therapeutic strategy to enhance synaptic plasticity and cognitive function.[2] this compound was developed as a "high-impact" AMPA PAM, a designation that distinguishes it from "low-impact" modulators by its more substantial effect on receptor kinetics, leading to a more robust potentiation of the AMPA receptor-mediated current.[1] High-impact PAMs have been shown to induce the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuroplasticity and cell survival.[2] This guide details the core preclinical data and methodologies that have defined our understanding of this compound's pharmacological profile.
Mechanism of Action
This compound exerts its primary effect by binding to an allosteric site on the AMPA receptor complex, which is distinct from the glutamate binding site. This binding event stabilizes the open conformation of the receptor, leading to a slowing of both channel deactivation and desensitization. The result is an enhanced and prolonged postsynaptic current in response to presynaptic glutamate release. This potentiation of AMPA receptor signaling is thought to underlie the observed pro-cognitive effects.
Furthermore, this compound inhibits the glycine transporter 1 (GlyT1), thereby increasing the synaptic concentration of glycine. As glycine is an essential co-agonist at the NMDA receptor, this secondary action may contribute to the overall enhancement of glutamatergic neurotransmission.
Signaling Pathway
The potentiation of AMPA receptors by this compound is hypothesized to trigger downstream signaling cascades that promote synaptic plasticity. A key pathway involves the activation of voltage-gated calcium channels, leading to an influx of calcium and subsequent activation of calcium-dependent signaling pathways. This can lead to the upregulation of brain-derived neurotrophic factor (BDNF), which in turn, through its receptor TrkB, can activate pathways like the mTOR pathway, leading to enhanced protein synthesis and synaptic strengthening.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Assay System |
| AMPA Receptor Potentiation | ||
| EC50 | 310 nM | Recombinant AMPA receptors |
| Ki | 170 nM | Radioligand binding assay |
| GlyT1 Inhibition | ||
| IC50 | 92 nM (for a similar GlyT1 inhibitor) | Rat GlyT1 |
Table 2: In Vivo Pharmacology of this compound
| Species | Model/Assay | Dose Range | Route | Key Finding |
| Mouse (CD-1) | Cerebellar cGMP increase | 0.1 - 1 mg/kg | SC | Dose-dependent increase |
| Mouse (C57BL/6J) | Accelerating rotarod | 0.1 - 0.32 mg/kg | SC | Decreased fall latency |
| Rat (Sprague-Dawley) | MK-801-induced PPF reduction | 0.001 - 0.01 mg/kg | IV | Reversal of deficit |
| Rat | Ketamine-induced working memory disruption (Radial Arm Maze) | 0.0032 - 0.032 mg/kg | SC | Attenuation of errors |
| Rat | Regional brain glucose uptake (FDG-PET) | 0.027 - 0.60 mg/kg | SC | Dose-dependent effects |
| Human | Ketamine-induced verbal learning and memory deficits | 5 days of daily dosing | Oral | Significant reduction of impairment |
Experimental Protocols
In Vitro Assays
-
Objective: To determine the potency (EC50) of this compound in potentiating AMPA receptor currents.
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human AMPA receptor subunits (e.g., GluA2/GluA3) are used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed.
-
Experimental Procedure:
-
Cells are voltage-clamped at -60 mV.
-
A sub-maximal concentration of glutamate (e.g., 1 mM) is applied to elicit a baseline current.
-
Increasing concentrations of this compound are co-applied with glutamate.
-
The potentiation of the glutamate-evoked current is measured.
-
-
Data Analysis: The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
-
Objective: To determine the binding affinity (Ki) of this compound to the AMPA receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or brain tissue expressing AMPA receptors.
-
Radioligand: A radiolabeled AMPA receptor PAM (e.g., [3H]-LY451646) is used.
-
Experimental Procedure:
-
Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value is determined from the competition binding curve and converted to a Ki value using the Cheng-Prusoff equation.
-
-
Objective: To determine the inhibitory potency (IC50) of this compound on the glycine transporter 1.
-
Methodology:
-
Cell Line: A cell line stably expressing human GlyT1 is used.
-
Uptake Assay:
-
Cells are incubated with [3H]-glycine in the presence of varying concentrations of this compound.
-
The uptake of [3H]-glycine is terminated by washing with ice-cold buffer.
-
The amount of radioactivity taken up by the cells is measured.
-
-
Data Analysis: The IC50 value is calculated from the concentration-inhibition curve.
-
In Vivo Assays
-
Objective: To assess motor coordination and balance.
-
Methodology:
-
Apparatus: An accelerating rotarod apparatus.
-
Animals: C57BL/6J mice.
-
Experimental Procedure:
-
Mice are pre-trained on the rotarod for a set period.
-
On the test day, mice are administered this compound or vehicle subcutaneously.
-
After a specified pre-treatment time (e.g., 30 minutes), mice are placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded.
-
-
Data Analysis: The mean latency to fall is compared between treatment groups.
-
-
Objective: To evaluate the ability of this compound to reverse cognitive deficits.
-
Methodology:
-
Apparatus: A radial arm maze.
-
Animals: Sprague-Dawley rats.
-
Experimental Procedure:
-
Rats are trained to find a food reward in the arms of the maze.
-
On the test day, rats are pre-treated with this compound or vehicle (SC).
-
Subsequently, ketamine is administered to induce a working memory deficit.
-
The number of errors (re-entry into already visited arms) is recorded.
-
-
Data Analysis: The mean number of errors is compared between treatment groups.
-
Clinical Development and Discontinuation
This compound entered clinical trials to evaluate its efficacy in treating cognitive symptoms associated with schizophrenia and age-related sensorineural hearing loss. However, development for both indications was terminated due to a lack of sufficient efficacy. While detailed quantitative data from these trials are not publicly available, the discontinuation suggests that the promising preclinical findings did not translate into clinically meaningful benefits in the patient populations studied.
Conclusion
This compound is a well-characterized high-impact AMPA receptor PAM with a dual mechanism of action that also includes GlyT1 inhibition. Preclinical studies robustly demonstrated its potential as a cognitive enhancer. However, the failure to demonstrate efficacy in clinical trials highlights the challenges in translating preclinical findings in the complex area of cognitive disorders. The in-depth data and methodologies presented in this guide provide a valuable case study for researchers in the field of glutamatergic modulation and drug development. Further investigation into the disconnect between preclinical and clinical outcomes for compounds like this compound is warranted to inform the development of future cognitive-enhancing therapeutics.
References
Dual-Targeting of Glutamatergic Pathways: A Technical Overview of Pesampator's GlyT1 Inhibition and AMPA Receptor Modulation
For Immediate Release
An in-depth analysis of Pesampator (PF-04958242, BIIB104), a novel investigational compound, reveals a unique dual mechanism of action targeting two key components of the glutamatergic system: the Glycine (B1666218) Transporter 1 (GlyT1) and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound's distinct pharmacological profile.
This compound, a biarylpropylsulfonamide derivative, has been investigated for its potential therapeutic effects in cognitive impairment associated with schizophrenia.[1] Its innovative approach lies in the simultaneous modulation of two critical targets to enhance glutamatergic neurotransmission, a pathway implicated in the pathophysiology of this complex disorder.[2]
Core Mechanisms of Action: A Two-Pronged Approach
This compound's primary mechanism involves the positive allosteric modulation of AMPA receptors, which are responsible for the majority of fast excitatory synaptic transmission in the central nervous system.[3][4] As a "high-impact" AMPA potentiator, this compound enhances the receptor's response to glutamate (B1630785), thereby strengthening synaptic signaling.[3]
Concurrently, this compound acts as an inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, from the synaptic cleft. By blocking GlyT1, this compound increases extracellular glycine levels, leading to enhanced NMDA receptor activation. This dual action on both AMPA and NMDA receptor pathways represents a novel strategy for modulating glutamatergic function.
Quantitative Pharmacological Profile
The following tables summarize the key in vitro potency and binding affinity data for this compound's activity on both AMPA receptors and GlyT1.
| Target | Parameter | Value | Assay System | Reference |
| AMPA Receptor | EC50 | 310 nM | Not Specified | |
| AMPA Receptor | Ki | 170 nM | Not Specified | |
| AMPA Receptor | EC50 | 854 nM | Murine Embryonic Stem Cells | |
| AMPA Receptor | Ki | 132 nM | Not Specified | |
| Glycine Transporter 1 (GlyT1) | IC50 | Data Not Available |
Quantitative data for the IC50 of this compound on GlyT1 is not currently available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the probable experimental protocols used to characterize this compound's dual activity.
AMPA Receptor Potentiation: Electrophysiology
The potentiation of AMPA receptors by this compound is typically assessed using whole-cell patch-clamp electrophysiology on cultured neurons or in brain slices.
Objective: To measure the effect of this compound on AMPA receptor-mediated currents.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., cortical or hippocampal neurons) or acute brain slices are prepared.
-
Patch-Clamp Recording: Whole-cell voltage-clamp recordings are established from individual neurons.
-
Agonist Application: A specific AMPA receptor agonist (e.g., glutamate or AMPA) is applied to elicit an inward current.
-
This compound Application: this compound is co-applied with the agonist at various concentrations.
-
Data Analysis: The potentiation of the agonist-induced current by this compound is measured, and the concentration-response curve is used to determine the EC50 value.
GlyT1 Inhibition: Radioligand Binding Assay
The inhibitory activity of this compound at GlyT1 is likely determined using a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of this compound for GlyT1.
Methodology:
-
Membrane Preparation: Cell membranes expressing human GlyT1 are prepared.
-
Assay Incubation: The membranes are incubated with a fixed concentration of a radiolabeled GlyT1-specific ligand (e.g., [3H]-Org24598) and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound fraction.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visualize the complex molecular interactions and experimental procedures, the following diagrams are provided in DOT language.
References
Dual-Targeting of Glutamatergic Pathways: A Technical Overview of Pesampator's GlyT1 Inhibition and AMPA Receptor Modulation
For Immediate Release
An in-depth analysis of Pesampator (PF-04958242, BIIB104), a novel investigational compound, reveals a unique dual mechanism of action targeting two key components of the glutamatergic system: the Glycine Transporter 1 (GlyT1) and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound's distinct pharmacological profile.
This compound, a biarylpropylsulfonamide derivative, has been investigated for its potential therapeutic effects in cognitive impairment associated with schizophrenia.[1] Its innovative approach lies in the simultaneous modulation of two critical targets to enhance glutamatergic neurotransmission, a pathway implicated in the pathophysiology of this complex disorder.[2]
Core Mechanisms of Action: A Two-Pronged Approach
This compound's primary mechanism involves the positive allosteric modulation of AMPA receptors, which are responsible for the majority of fast excitatory synaptic transmission in the central nervous system.[3][4] As a "high-impact" AMPA potentiator, this compound enhances the receptor's response to glutamate, thereby strengthening synaptic signaling.[3]
Concurrently, this compound acts as an inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, from the synaptic cleft. By blocking GlyT1, this compound increases extracellular glycine levels, leading to enhanced NMDA receptor activation. This dual action on both AMPA and NMDA receptor pathways represents a novel strategy for modulating glutamatergic function.
Quantitative Pharmacological Profile
The following tables summarize the key in vitro potency and binding affinity data for this compound's activity on both AMPA receptors and GlyT1.
| Target | Parameter | Value | Assay System | Reference |
| AMPA Receptor | EC50 | 310 nM | Not Specified | |
| AMPA Receptor | Ki | 170 nM | Not Specified | |
| AMPA Receptor | EC50 | 854 nM | Murine Embryonic Stem Cells | |
| AMPA Receptor | Ki | 132 nM | Not Specified | |
| Glycine Transporter 1 (GlyT1) | IC50 | Data Not Available |
Quantitative data for the IC50 of this compound on GlyT1 is not currently available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the probable experimental protocols used to characterize this compound's dual activity.
AMPA Receptor Potentiation: Electrophysiology
The potentiation of AMPA receptors by this compound is typically assessed using whole-cell patch-clamp electrophysiology on cultured neurons or in brain slices.
Objective: To measure the effect of this compound on AMPA receptor-mediated currents.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., cortical or hippocampal neurons) or acute brain slices are prepared.
-
Patch-Clamp Recording: Whole-cell voltage-clamp recordings are established from individual neurons.
-
Agonist Application: A specific AMPA receptor agonist (e.g., glutamate or AMPA) is applied to elicit an inward current.
-
This compound Application: this compound is co-applied with the agonist at various concentrations.
-
Data Analysis: The potentiation of the agonist-induced current by this compound is measured, and the concentration-response curve is used to determine the EC50 value.
GlyT1 Inhibition: Radioligand Binding Assay
The inhibitory activity of this compound at GlyT1 is likely determined using a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of this compound for GlyT1.
Methodology:
-
Membrane Preparation: Cell membranes expressing human GlyT1 are prepared.
-
Assay Incubation: The membranes are incubated with a fixed concentration of a radiolabeled GlyT1-specific ligand (e.g., [3H]-Org24598) and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound fraction.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To visualize the complex molecular interactions and experimental procedures, the following diagrams are provided in DOT language.
References
Pesampator (PF-04958242): A Technical Guide on its Effects on Synaptic Plasticity and Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pesampator (PF-04958242), a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, was developed for the treatment of cognitive symptoms associated with schizophrenia. As an AMPA receptor potentiator, this compound enhances glutamatergic neurotransmission, a fundamental process for synaptic plasticity and the induction of long-term potentiation (LTP), the cellular correlate of learning and memory. This technical guide provides a comprehensive overview of the known effects of this compound on synaptic function, with a focus on its potential to modulate synaptic plasticity and LTP. While direct quantitative data on this compound-induced LTP enhancement from publicly available peer-reviewed literature is limited, this document synthesizes existing preclinical data, outlines relevant experimental methodologies, and illustrates the putative signaling pathways involved.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a cornerstone of neural function, underpinning learning, memory, and cognitive processing. Long-term potentiation (LTP) is a prominent form of synaptic plasticity characterized by a persistent enhancement of synaptic transmission. The AMPA receptor, a key mediator of fast excitatory neurotransmission, plays a pivotal role in the expression of LTP. Malfunctions in glutamatergic signaling and synaptic plasticity have been implicated in the pathophysiology of schizophrenia, making the AMPA receptor an attractive therapeutic target.
This compound is a high-impact AMPA receptor PAM belonging to the biarylpropylsulfonamide class. It was designed to enhance AMPA receptor function in the presence of the endogenous neurotransmitter glutamate (B1630785), thereby augmenting synaptic responses. In addition to its primary mechanism of action, this compound has also been reported to act as a glycine (B1666218) transporter 1 (GlyT1) inhibitor, which may indirectly modulate NMDA receptor function by increasing synaptic glycine levels. This dual action suggests a multifaceted potential to influence synaptic plasticity.
Quantitative Data on this compound's Bioactivity
| Parameter | Species/System | Value | Reference |
| In Vitro Potency | |||
| EC50 (S-AMPA-evoked current) | Primary cultures of rat cortical neurons | 43 ± 10 nM | [1] |
| In Vivo Efficacy | |||
| MK-801-induced deficit in synaptic transmission (ED50) | Rats | 0.003 mg/kg i.v. | [2] |
| Ketamine-induced working memory disruption (Radial Arm Maze) | Rats | Attenuated | [2] |
| Ketamine-disrupted working memory task | Non-human primates | Improved performance | [2] |
Experimental Protocols
The following sections detail standardized experimental protocols relevant to assessing the impact of a compound like this compound on synaptic plasticity and LTP. While specific protocols for this compound are not published, these methods represent the standard approach in the field.
In Vitro Electrophysiology: Long-Term Potentiation in Hippocampal Slices
This protocol describes the methodology for inducing and recording LTP in the CA1 region of the hippocampus, a standard model for studying synaptic plasticity.
Objective: To measure the effect of this compound on the induction and maintenance of LTP at Schaffer collateral-CA1 synapses.
Materials:
-
This compound (PF-04958242)
-
Artificial cerebrospinal fluid (aCSF)
-
Rodent (rat or mouse) hippocampal slices
-
Bipolar stimulating electrode
-
Glass recording microelectrode
-
Electrophysiology recording setup (amplifier, digitizer, software)
Procedure:
-
Slice Preparation: Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. The hippocampus is dissected out, and transverse slices (300-400 µm thick) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (32-34 °C). A bipolar stimulating electrode is placed in the stratum radiatum to stimulate Schaffer collateral afferents. A glass recording microelectrode filled with aCSF is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Baseline synaptic responses are established by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity is adjusted to elicit an fEPSP with a slope that is 30-40% of the maximum response.
-
Drug Application: After establishing a stable baseline, this compound is bath-applied at the desired concentration. The effects on baseline synaptic transmission are recorded for a further 20-30 minutes.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which mimics endogenous firing patterns. A typical TBS protocol consists of several trains of high-frequency bursts (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).
-
Post-Induction Recording: Following HFS, fEPSPs are recorded at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP.
-
Data Analysis: The slope of the fEPSP is measured and normalized to the average baseline slope. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope in the last 10 minutes of the recording period compared to the pre-HFS baseline.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the detailed characterization of synaptic currents and the effects of this compound on AMPA receptor kinetics.
Objective: To determine the effect of this compound on the amplitude, decay kinetics, and desensitization of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
Procedure:
-
Slice Preparation and Recording: Hippocampal slices are prepared as described above. A CA1 pyramidal neuron is visualized using infrared differential interference contrast (IR-DIC) microscopy. A whole-cell patch-clamp recording is established using a glass pipette filled with an appropriate internal solution.
-
EPSC Recording: EPSCs are evoked by stimulating Schaffer collateral afferents. The neuron is voltage-clamped at a negative holding potential (e.g., -70 mV) to record AMPA receptor-mediated currents.
-
Drug Application: this compound is applied to the slice, and changes in the amplitude and decay time constant of the evoked EPSCs are measured.
-
Analysis of Receptor Kinetics: To study the effect on desensitization, fast application of glutamate to outside-out patches from cultured neurons expressing specific AMPA receptor subunits can be performed in the presence and absence of this compound.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in AMPA receptor-mediated synaptic plasticity and a typical experimental workflow for assessing LTP.
Caption: this compound's putative signaling pathway in LTP.
Caption: Experimental workflow for assessing this compound's effect on LTP.
Discussion and Future Directions
This compound, as a positive allosteric modulator of AMPA receptors, holds theoretical promise for enhancing synaptic plasticity and LTP. The preclinical data, demonstrating its ability to reverse cognitive deficits in animal models, indirectly supports this hypothesis. However, the lack of publicly available, direct evidence of this compound's effect on LTP induction and maintenance represents a significant knowledge gap.
Future research should focus on conducting detailed electrophysiological studies to quantify the impact of this compound on LTP in various brain regions and under different induction protocols. Investigating the specific downstream signaling cascades modulated by this compound would provide a more complete understanding of its mechanism of action. Furthermore, exploring the interplay between its AMPA receptor PAM activity and GlyT1 inhibition in the context of synaptic plasticity will be crucial for elucidating its full therapeutic potential.
Conclusion
This compound is a potent AMPA receptor PAM with a preclinical profile suggestive of pro-cognitive effects. Its mechanism of action is directly relevant to the molecular underpinnings of synaptic plasticity and LTP. While direct quantitative evidence for its LTP-enhancing properties is currently limited in the public domain, the available data and the established role of AMPA receptors in synaptic plasticity provide a strong rationale for its potential in this regard. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further investigation and understanding of this compound's effects on synaptic function.
References
Pesampator (PF-04958242): A Technical Guide on its Effects on Synaptic Plasticity and Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pesampator (PF-04958242), a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, was developed for the treatment of cognitive symptoms associated with schizophrenia. As an AMPA receptor potentiator, this compound enhances glutamatergic neurotransmission, a fundamental process for synaptic plasticity and the induction of long-term potentiation (LTP), the cellular correlate of learning and memory. This technical guide provides a comprehensive overview of the known effects of this compound on synaptic function, with a focus on its potential to modulate synaptic plasticity and LTP. While direct quantitative data on this compound-induced LTP enhancement from publicly available peer-reviewed literature is limited, this document synthesizes existing preclinical data, outlines relevant experimental methodologies, and illustrates the putative signaling pathways involved.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a cornerstone of neural function, underpinning learning, memory, and cognitive processing. Long-term potentiation (LTP) is a prominent form of synaptic plasticity characterized by a persistent enhancement of synaptic transmission. The AMPA receptor, a key mediator of fast excitatory neurotransmission, plays a pivotal role in the expression of LTP. Malfunctions in glutamatergic signaling and synaptic plasticity have been implicated in the pathophysiology of schizophrenia, making the AMPA receptor an attractive therapeutic target.
This compound is a high-impact AMPA receptor PAM belonging to the biarylpropylsulfonamide class. It was designed to enhance AMPA receptor function in the presence of the endogenous neurotransmitter glutamate, thereby augmenting synaptic responses. In addition to its primary mechanism of action, this compound has also been reported to act as a glycine transporter 1 (GlyT1) inhibitor, which may indirectly modulate NMDA receptor function by increasing synaptic glycine levels. This dual action suggests a multifaceted potential to influence synaptic plasticity.
Quantitative Data on this compound's Bioactivity
| Parameter | Species/System | Value | Reference |
| In Vitro Potency | |||
| EC50 (S-AMPA-evoked current) | Primary cultures of rat cortical neurons | 43 ± 10 nM | [1] |
| In Vivo Efficacy | |||
| MK-801-induced deficit in synaptic transmission (ED50) | Rats | 0.003 mg/kg i.v. | [2] |
| Ketamine-induced working memory disruption (Radial Arm Maze) | Rats | Attenuated | [2] |
| Ketamine-disrupted working memory task | Non-human primates | Improved performance | [2] |
Experimental Protocols
The following sections detail standardized experimental protocols relevant to assessing the impact of a compound like this compound on synaptic plasticity and LTP. While specific protocols for this compound are not published, these methods represent the standard approach in the field.
In Vitro Electrophysiology: Long-Term Potentiation in Hippocampal Slices
This protocol describes the methodology for inducing and recording LTP in the CA1 region of the hippocampus, a standard model for studying synaptic plasticity.
Objective: To measure the effect of this compound on the induction and maintenance of LTP at Schaffer collateral-CA1 synapses.
Materials:
-
This compound (PF-04958242)
-
Artificial cerebrospinal fluid (aCSF)
-
Rodent (rat or mouse) hippocampal slices
-
Bipolar stimulating electrode
-
Glass recording microelectrode
-
Electrophysiology recording setup (amplifier, digitizer, software)
Procedure:
-
Slice Preparation: Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. The hippocampus is dissected out, and transverse slices (300-400 µm thick) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (32-34 °C). A bipolar stimulating electrode is placed in the stratum radiatum to stimulate Schaffer collateral afferents. A glass recording microelectrode filled with aCSF is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Baseline synaptic responses are established by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity is adjusted to elicit an fEPSP with a slope that is 30-40% of the maximum response.
-
Drug Application: After establishing a stable baseline, this compound is bath-applied at the desired concentration. The effects on baseline synaptic transmission are recorded for a further 20-30 minutes.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which mimics endogenous firing patterns. A typical TBS protocol consists of several trains of high-frequency bursts (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).
-
Post-Induction Recording: Following HFS, fEPSPs are recorded at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP.
-
Data Analysis: The slope of the fEPSP is measured and normalized to the average baseline slope. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope in the last 10 minutes of the recording period compared to the pre-HFS baseline.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the detailed characterization of synaptic currents and the effects of this compound on AMPA receptor kinetics.
Objective: To determine the effect of this compound on the amplitude, decay kinetics, and desensitization of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
Procedure:
-
Slice Preparation and Recording: Hippocampal slices are prepared as described above. A CA1 pyramidal neuron is visualized using infrared differential interference contrast (IR-DIC) microscopy. A whole-cell patch-clamp recording is established using a glass pipette filled with an appropriate internal solution.
-
EPSC Recording: EPSCs are evoked by stimulating Schaffer collateral afferents. The neuron is voltage-clamped at a negative holding potential (e.g., -70 mV) to record AMPA receptor-mediated currents.
-
Drug Application: this compound is applied to the slice, and changes in the amplitude and decay time constant of the evoked EPSCs are measured.
-
Analysis of Receptor Kinetics: To study the effect on desensitization, fast application of glutamate to outside-out patches from cultured neurons expressing specific AMPA receptor subunits can be performed in the presence and absence of this compound.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in AMPA receptor-mediated synaptic plasticity and a typical experimental workflow for assessing LTP.
Caption: this compound's putative signaling pathway in LTP.
Caption: Experimental workflow for assessing this compound's effect on LTP.
Discussion and Future Directions
This compound, as a positive allosteric modulator of AMPA receptors, holds theoretical promise for enhancing synaptic plasticity and LTP. The preclinical data, demonstrating its ability to reverse cognitive deficits in animal models, indirectly supports this hypothesis. However, the lack of publicly available, direct evidence of this compound's effect on LTP induction and maintenance represents a significant knowledge gap.
Future research should focus on conducting detailed electrophysiological studies to quantify the impact of this compound on LTP in various brain regions and under different induction protocols. Investigating the specific downstream signaling cascades modulated by this compound would provide a more complete understanding of its mechanism of action. Furthermore, exploring the interplay between its AMPA receptor PAM activity and GlyT1 inhibition in the context of synaptic plasticity will be crucial for elucidating its full therapeutic potential.
Conclusion
This compound is a potent AMPA receptor PAM with a preclinical profile suggestive of pro-cognitive effects. Its mechanism of action is directly relevant to the molecular underpinnings of synaptic plasticity and LTP. While direct quantitative evidence for its LTP-enhancing properties is currently limited in the public domain, the available data and the established role of AMPA receptors in synaptic plasticity provide a strong rationale for its potential in this regard. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further investigation and understanding of this compound's effects on synaptic function.
References
Structural Binding Site of Pesampator on the AMPA Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pesampator (BIIB-104; PF-04958242) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the biarylpropylsulfonamide class of AMPAR PAMs, this compound enhances the receptor's response to the endogenous neurotransmitter glutamate (B1630785), thereby potentiating excitatory synaptic transmission.[1] This technical guide provides a comprehensive overview of the structural binding site of this compound on the AMPA receptor, detailing the quantitative binding data, experimental protocols for its characterization, and the associated signaling pathways.
Data Presentation: Quantitative Binding and Potentiation Data
The following tables summarize the key quantitative data for this compound's interaction with the AMPA receptor.
| Parameter | Value | Receptor/System | Reference |
| Ki | 170 nM | AMPA Receptor | [2] |
| EC50 | 310 nM | AMPA Receptor | [2] |
| EC50 | 370 nM | AMPA Receptor |
Table 1: Binding Affinity and Potency of this compound
Structural Binding Site
The structural basis for this compound's modulation of the AMPA receptor has been elucidated through X-ray crystallography. The co-crystal structure of this compound in complex with the ligand-binding domain (LBD) of the human GluA2 subunit has been solved at a resolution of 1.89 Å (PDB ID: 4X48).
This compound binds to an allosteric site located at the dimer interface of the GluA2 LBD. This binding pocket is distinct from the orthosteric site where glutamate binds. The binding of this compound stabilizes the clamshell-like structure of the LBD in its closed, glutamate-bound conformation. This stabilization is thought to slow the deactivation and desensitization of the receptor, leading to a prolonged and enhanced ion channel opening in response to glutamate.
The binding of this compound is facilitated by key interactions within a conformationally constrained tetrahydrofuran (B95107) motif, which was rationally designed to improve interactions with the human GluA2 LBD. The replacement of a distal phenyl group with a 2-cyanothiophene moiety further enhanced the potency and metabolic stability of the compound.
Experimental Protocols
X-ray Crystallography for Structural Determination (PDB: 4X48)
The following provides a detailed methodology for the determination of the co-crystal structure of this compound with the GluA2 ligand-binding domain.
1. Protein Expression and Purification:
-
The construct of the human GluA2 ligand-binding domain (S1S2) was expressed as a soluble fusion protein.
-
Purification was likely achieved through a combination of affinity and size-exclusion chromatography to obtain a homogenous protein sample.
2. Crystallization:
-
The purified GluA2 LBD was co-crystallized with this compound.
-
Crystals were grown using the vapor diffusion method. Specific conditions would have included defined concentrations of the protein and this compound, a precipitant solution (e.g., polyethylene (B3416737) glycol), a specific buffer, and a controlled temperature.
3. Data Collection and Processing:
-
X-ray diffraction data were collected from a single crystal at a synchrotron source.
-
The data were processed and scaled to a resolution of 1.89 Å.
-
The structure was solved by molecular replacement using a previously determined structure of the GluA2 LBD as a search model.
-
Refinement of the model was performed to fit the electron density map, resulting in the final structure with reported R-work and R-free values of 0.173 and 0.197, respectively.
Radioligand Binding Assay for Affinity Determination
This protocol describes a competition binding assay to determine the inhibition constant (Ki) of this compound.
1. Materials:
-
Cell membranes expressing the target AMPA receptor (e.g., from HEK293 cells or brain tissue).
-
A suitable radioligand, such as [3H]-AMPA.
-
Unlabeled this compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a filtration manifold.
-
Scintillation counter.
2. Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand (typically at or below its Kd value).
-
Add increasing concentrations of unlabeled this compound to the incubation mixture.
-
Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Potentiation Measurement
This protocol outlines the methodology to measure the potentiation of AMPA receptor-mediated currents by this compound.
1. Cell Preparation:
-
Use a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the desired AMPA receptor subunit combination (e.g., homomeric GluA2 or heteromeric GluA1/GluA2).
2. Recording Setup:
-
Perform whole-cell patch-clamp recordings from the transfected cells.
-
Use an internal solution containing appropriate ions and a buffer, and an external solution mimicking the extracellular environment.
3. Experimental Procedure:
-
Hold the cell at a negative membrane potential (e.g., -60 mV) to record inward currents.
-
Apply a brief pulse of glutamate to elicit a baseline AMPA receptor-mediated current.
-
Pre-incubate the cell with this compound at various concentrations and then co-apply with glutamate.
-
Measure the potentiation of the current amplitude and the effects on the deactivation and desensitization kinetics.
-
Construct a concentration-response curve by plotting the percentage of potentiation against the concentration of this compound to determine the EC50 value.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated AMPA Receptor Potentiation
This compound, as a positive allosteric modulator, enhances the normal signaling cascade initiated by glutamate binding to the AMPA receptor. This leads to increased neuronal excitability and can influence downstream signaling pathways involved in synaptic plasticity, learning, and memory.
Caption: this compound enhances glutamate-mediated AMPA receptor signaling.
Experimental Workflow for Characterizing this compound
The following diagram illustrates a typical workflow for the preclinical characterization of a novel AMPA receptor PAM like this compound.
Caption: Preclinical to clinical development workflow for this compound.
Conclusion
The structural and functional characterization of this compound has provided valuable insights into the allosteric modulation of the AMPA receptor. The detailed understanding of its binding site at the GluA2 LBD dimer interface, quantified by its binding affinity and potency, offers a solid foundation for the rational design of next-generation AMPA receptor PAMs. The experimental protocols outlined in this guide serve as a reference for researchers in the field of neuroscience and drug discovery aiming to investigate the intricate mechanisms of AMPA receptor function and modulation.
References
Structural Binding Site of Pesampator on the AMPA Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pesampator (BIIB-104; PF-04958242) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the biarylpropylsulfonamide class of AMPAR PAMs, this compound enhances the receptor's response to the endogenous neurotransmitter glutamate, thereby potentiating excitatory synaptic transmission.[1] This technical guide provides a comprehensive overview of the structural binding site of this compound on the AMPA receptor, detailing the quantitative binding data, experimental protocols for its characterization, and the associated signaling pathways.
Data Presentation: Quantitative Binding and Potentiation Data
The following tables summarize the key quantitative data for this compound's interaction with the AMPA receptor.
| Parameter | Value | Receptor/System | Reference |
| Ki | 170 nM | AMPA Receptor | [2] |
| EC50 | 310 nM | AMPA Receptor | [2] |
| EC50 | 370 nM | AMPA Receptor |
Table 1: Binding Affinity and Potency of this compound
Structural Binding Site
The structural basis for this compound's modulation of the AMPA receptor has been elucidated through X-ray crystallography. The co-crystal structure of this compound in complex with the ligand-binding domain (LBD) of the human GluA2 subunit has been solved at a resolution of 1.89 Å (PDB ID: 4X48).
This compound binds to an allosteric site located at the dimer interface of the GluA2 LBD. This binding pocket is distinct from the orthosteric site where glutamate binds. The binding of this compound stabilizes the clamshell-like structure of the LBD in its closed, glutamate-bound conformation. This stabilization is thought to slow the deactivation and desensitization of the receptor, leading to a prolonged and enhanced ion channel opening in response to glutamate.
The binding of this compound is facilitated by key interactions within a conformationally constrained tetrahydrofuran motif, which was rationally designed to improve interactions with the human GluA2 LBD. The replacement of a distal phenyl group with a 2-cyanothiophene moiety further enhanced the potency and metabolic stability of the compound.
Experimental Protocols
X-ray Crystallography for Structural Determination (PDB: 4X48)
The following provides a detailed methodology for the determination of the co-crystal structure of this compound with the GluA2 ligand-binding domain.
1. Protein Expression and Purification:
-
The construct of the human GluA2 ligand-binding domain (S1S2) was expressed as a soluble fusion protein.
-
Purification was likely achieved through a combination of affinity and size-exclusion chromatography to obtain a homogenous protein sample.
2. Crystallization:
-
The purified GluA2 LBD was co-crystallized with this compound.
-
Crystals were grown using the vapor diffusion method. Specific conditions would have included defined concentrations of the protein and this compound, a precipitant solution (e.g., polyethylene glycol), a specific buffer, and a controlled temperature.
3. Data Collection and Processing:
-
X-ray diffraction data were collected from a single crystal at a synchrotron source.
-
The data were processed and scaled to a resolution of 1.89 Å.
-
The structure was solved by molecular replacement using a previously determined structure of the GluA2 LBD as a search model.
-
Refinement of the model was performed to fit the electron density map, resulting in the final structure with reported R-work and R-free values of 0.173 and 0.197, respectively.
Radioligand Binding Assay for Affinity Determination
This protocol describes a competition binding assay to determine the inhibition constant (Ki) of this compound.
1. Materials:
-
Cell membranes expressing the target AMPA receptor (e.g., from HEK293 cells or brain tissue).
-
A suitable radioligand, such as [3H]-AMPA.
-
Unlabeled this compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a filtration manifold.
-
Scintillation counter.
2. Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand (typically at or below its Kd value).
-
Add increasing concentrations of unlabeled this compound to the incubation mixture.
-
Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Potentiation Measurement
This protocol outlines the methodology to measure the potentiation of AMPA receptor-mediated currents by this compound.
1. Cell Preparation:
-
Use a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the desired AMPA receptor subunit combination (e.g., homomeric GluA2 or heteromeric GluA1/GluA2).
2. Recording Setup:
-
Perform whole-cell patch-clamp recordings from the transfected cells.
-
Use an internal solution containing appropriate ions and a buffer, and an external solution mimicking the extracellular environment.
3. Experimental Procedure:
-
Hold the cell at a negative membrane potential (e.g., -60 mV) to record inward currents.
-
Apply a brief pulse of glutamate to elicit a baseline AMPA receptor-mediated current.
-
Pre-incubate the cell with this compound at various concentrations and then co-apply with glutamate.
-
Measure the potentiation of the current amplitude and the effects on the deactivation and desensitization kinetics.
-
Construct a concentration-response curve by plotting the percentage of potentiation against the concentration of this compound to determine the EC50 value.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated AMPA Receptor Potentiation
This compound, as a positive allosteric modulator, enhances the normal signaling cascade initiated by glutamate binding to the AMPA receptor. This leads to increased neuronal excitability and can influence downstream signaling pathways involved in synaptic plasticity, learning, and memory.
Caption: this compound enhances glutamate-mediated AMPA receptor signaling.
Experimental Workflow for Characterizing this compound
The following diagram illustrates a typical workflow for the preclinical characterization of a novel AMPA receptor PAM like this compound.
Caption: Preclinical to clinical development workflow for this compound.
Conclusion
The structural and functional characterization of this compound has provided valuable insights into the allosteric modulation of the AMPA receptor. The detailed understanding of its binding site at the GluA2 LBD dimer interface, quantified by its binding affinity and potency, offers a solid foundation for the rational design of next-generation AMPA receptor PAMs. The experimental protocols outlined in this guide serve as a reference for researchers in the field of neuroscience and drug discovery aiming to investigate the intricate mechanisms of AMPA receptor function and modulation.
References
Pesampator's Role in Modulating Glutamatergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pesampator (also known as BIIB104 and PF-04958242) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed initially by Pfizer and later by Biogen, it was investigated for its potential to treat cognitive symptoms associated with schizophrenia and age-related sensorineural hearing loss. As a member of the biarylpropylsulfonamide class, this compound enhances glutamatergic neurotransmission by potentiating the activity of AMPA receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system. Additionally, this compound has been reported to exhibit inhibitory activity at the glycine (B1666218) transporter 1 (GlyT1), suggesting a dual mechanism of action. Despite promising preclinical data, the clinical development of this compound was discontinued (B1498344) due to a lack of efficacy in Phase 2 trials.[1] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its signaling pathways.
Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
This compound functions as a positive allosteric modulator of AMPA receptors, meaning it binds to a site on the receptor distinct from the glutamate (B1630785) binding site.[1] This allosteric binding enhances the receptor's response to glutamate, thereby amplifying excitatory synaptic signals. This compound is classified as a "high-impact" AMPA PAM, which is characterized by its ability to decrease both the deactivation and desensitization of the AMPA receptor channel. This dual effect leads to a more sustained and robust influx of cations (primarily Na⁺ and Ca²⁺) in response to glutamate binding, resulting in a prolonged and strengthened postsynaptic depolarization.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Species/System | Reference |
| EC₅₀ | 310 nM | AMPA Receptor Potentiation | [2] |
| Kᵢ | 170 nM | AMPA Receptor Binding | [2] |
Secondary Mechanism: GlyT1 Inhibition
In addition to its primary action on AMPA receptors, this compound has been reported to be an inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound can increase the extracellular concentration of glycine. Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, another critical ionotropic glutamate receptor. Therefore, by elevating synaptic glycine levels, this compound may indirectly enhance NMDA receptor function, further contributing to the potentiation of glutamatergic signaling. The precise quantitative contribution of this secondary mechanism to the overall pharmacological profile of this compound requires further elucidation.
Signaling Pathways and Experimental Workflows
This compound's Modulation of Glutamatergic Signaling
This compound's primary effect is the potentiation of AMPA receptor activity. This leads to enhanced downstream signaling cascades, including the activation of pathways associated with synaptic plasticity and neurotrophic factor expression, such as Brain-Derived Neurotrophic Factor (BDNF).
References
Pesampator's Role in Modulating Glutamatergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pesampator (also known as BIIB104 and PF-04958242) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed initially by Pfizer and later by Biogen, it was investigated for its potential to treat cognitive symptoms associated with schizophrenia and age-related sensorineural hearing loss. As a member of the biarylpropylsulfonamide class, this compound enhances glutamatergic neurotransmission by potentiating the activity of AMPA receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system. Additionally, this compound has been reported to exhibit inhibitory activity at the glycine transporter 1 (GlyT1), suggesting a dual mechanism of action. Despite promising preclinical data, the clinical development of this compound was discontinued due to a lack of efficacy in Phase 2 trials.[1] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its signaling pathways.
Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
This compound functions as a positive allosteric modulator of AMPA receptors, meaning it binds to a site on the receptor distinct from the glutamate binding site.[1] This allosteric binding enhances the receptor's response to glutamate, thereby amplifying excitatory synaptic signals. This compound is classified as a "high-impact" AMPA PAM, which is characterized by its ability to decrease both the deactivation and desensitization of the AMPA receptor channel. This dual effect leads to a more sustained and robust influx of cations (primarily Na⁺ and Ca²⁺) in response to glutamate binding, resulting in a prolonged and strengthened postsynaptic depolarization.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Species/System | Reference |
| EC₅₀ | 310 nM | AMPA Receptor Potentiation | [2] |
| Kᵢ | 170 nM | AMPA Receptor Binding | [2] |
Secondary Mechanism: GlyT1 Inhibition
In addition to its primary action on AMPA receptors, this compound has been reported to be an inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound can increase the extracellular concentration of glycine. Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, another critical ionotropic glutamate receptor. Therefore, by elevating synaptic glycine levels, this compound may indirectly enhance NMDA receptor function, further contributing to the potentiation of glutamatergic signaling. The precise quantitative contribution of this secondary mechanism to the overall pharmacological profile of this compound requires further elucidation.
Signaling Pathways and Experimental Workflows
This compound's Modulation of Glutamatergic Signaling
This compound's primary effect is the potentiation of AMPA receptor activity. This leads to enhanced downstream signaling cascades, including the activation of pathways associated with synaptic plasticity and neurotrophic factor expression, such as Brain-Derived Neurotrophic Factor (BDNF).
References
Preclinical research on Pesampator for cognitive disorders
An In-depth Technical Guide to the Preclinical Research of Pesampator (PF-04958242/BIIB104) for Cognitive Disorders
Introduction
This compound (formerly PF-04958242 and BIIB104) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Developed initially by Pfizer and later by Biogen, it was investigated for its potential to treat cognitive deficits associated with schizophrenia.[1][2] AMPA receptors are critical for mediating fast excitatory synaptic transmission throughout the central nervous system and are integral to synaptic plasticity, a fundamental process for learning and memory.[3][4] Positive modulation of these receptors is hypothesized to enhance cognitive function by amplifying glutamatergic signaling, promoting long-term potentiation (LTP), and increasing the production of neurotrophic factors like BDNF. This document provides a comprehensive overview of the preclinical research on this compound, detailing its mechanism of action, pharmacological data, and the experimental protocols used in its evaluation.
Mechanism of Action: AMPA Receptor Positive Allosteric Modulation
This compound belongs to the biarylpropylsulfonamide class of AMPA receptor PAMs. It binds to an allosteric site on the AMPA receptor, a tetrameric ion channel composed of subunits like GluA1-4. This binding event enhances the receptor's response to glutamate (B1630785). Specifically, this compound stabilizes the glutamate-bound conformation of the receptor, which slows the channel's deactivation and desensitization. The result is an increased influx of sodium ions upon glutamate binding, leading to a stronger and more prolonged excitatory postsynaptic potential (EPSP). This enhancement of synaptic transmission is believed to be the primary mechanism underlying its potential cognitive-enhancing effects.
Preclinical Efficacy and Pharmacology
This compound demonstrated robust activity in a range of in vitro and in vivo preclinical models designed to assess cognitive function.
In Vitro and In Vivo Potency
The compound's potency was established in cellular assays and its efficacy was demonstrated in animal models of synaptic dysfunction.
Table 1: In Vitro and In Vivo Potency of this compound (PF-04958242)
| Parameter | Value | Species/System | Reference |
| EC50 | 854 nM | Murine Embryonic Stem Cells | |
| Ki | 132 nM | In vitro binding assay | |
| ED50 | 0.003 mg/kg (i.v.) | Rat (MK-801-induced deficit model) |
Cognitive Enhancement in Animal Models
This compound was evaluated in several preclinical models that mimic cognitive impairment, particularly deficits relevant to schizophrenia.
Table 2: Summary of this compound Efficacy in Preclinical Cognitive Models
| Animal Model | Cognitive Deficit Inducer | Behavioral Task | Key Finding | Reference |
| Rat | MK-801 (NMDA Antagonist) | Synaptic Transmission Assay | Restored synaptic transmission deficit. | |
| Rat | Ketamine (NMDA Antagonist) | Radial Arm Maze | Reduced the effect of ketamine on working memory. | |
| Nonhuman Primate | Ketamine (NMDA Antagonist) | Delayed Matching-to-Sample | Improved performance on a ketamine-disrupted working memory task. | |
| Rat | - | FDG-PET Imaging | Demonstrated activation of the frontal cortex and cerebellum. |
Experimental Protocols
Detailed methodologies were employed to characterize the pharmacological profile of this compound.
MK-801-Induced Synaptic Transmission Deficit in Rats
-
Objective: To assess if this compound could reverse a deficit in synaptic transmission induced by an NMDA receptor antagonist.
-
Animal Model: Sprague-Dawley rats.
-
Procedure:
-
Rats are anesthetized, and recording electrodes are placed in the hippocampus to measure field excitatory postsynaptic potentials (fEPSPs), an indicator of synaptic strength.
-
A baseline fEPSP is established.
-
The NMDA receptor antagonist MK-801 is administered to induce a deficit, observed as a reduction in the fEPSP amplitude.
-
This compound is administered intravenously (i.v.) at varying doses.
-
The fEPSP is continuously monitored to determine the dose at which the MK-801-induced deficit is reversed.
-
-
Endpoint: The effective dose restoring 50% of the synaptic transmission deficit (ED50).
Ketamine-Induced Working Memory Deficit in Nonhuman Primates
-
Objective: To evaluate this compound's ability to ameliorate working memory impairments relevant to schizophrenia.
-
Animal Model: Nonhuman primates (e.g., rhesus monkeys).
-
Procedure:
-
Animals are trained on a Delayed Matching-to-Sample (DMTS) task, a standard test of working memory.
-
Once performance is stable, a cognitive deficit is induced using a sub-anesthetic dose of ketamine.
-
On test days, animals receive either placebo or this compound prior to ketamine administration.
-
Performance on the DMTS task (e.g., accuracy, reaction time) is recorded and compared across treatment conditions.
-
-
Endpoint: Improvement in DMTS task performance in the this compound group compared to the placebo group.
Preclinical Pharmacokinetics and Safety
The pharmacokinetic (PK) profile and safety of this compound were assessed in multiple species to determine its drug-like properties and to establish a safety margin for clinical studies.
Pharmacokinetics
PK studies in rats and dogs revealed key parameters necessary for predicting human pharmacokinetics.
Table 3: Preclinical Pharmacokinetic and Safety Profile of this compound
| Parameter / Study | Species | Finding / Result | Reference |
| Toxicology Studies | Rat, Dog | No safety concerns revealed in 90-day studies. | |
| Human PK Projection | - | Simcyp software projected an efficacious human dose of 0.3 mg. | |
| CYP Interaction | In vitro | Unlikely to cause cytochrome P450-mediated drug-drug interactions. | |
| Half-life (Clinical) | Human | 24-31 hours. |
Toxicology
-
Objective: To identify potential toxicities and establish a safe dose range for human trials.
-
Animal Models: Rats and dogs.
-
Procedure:
-
This compound was administered daily to animals for 90 consecutive days at multiple dose levels.
-
Comprehensive monitoring included clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, and urinalysis.
-
At the end of the study, a full histopathological examination was conducted.
-
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) was determined, which informed the starting dose for Phase 1 clinical trials. The studies revealed no significant safety concerns, supporting its advancement.
Conclusion
The preclinical data for this compound (PF-04958242) established it as a potent, brain-penetrant AMPA receptor positive allosteric modulator. It consistently demonstrated efficacy in reversing pharmacologically-induced cognitive deficits in multiple species, including rats and nonhuman primates. The compound showed a favorable safety profile in 90-day toxicology studies, and its pharmacokinetic properties were deemed suitable for clinical development. This robust body of preclinical evidence provided a strong rationale for advancing this compound into Phase 1 clinical trials to evaluate its safety and efficacy in humans for treating cognitive impairment.
References
Preclinical research on Pesampator for cognitive disorders
An In-depth Technical Guide to the Preclinical Research of Pesampator (PF-04958242/BIIB104) for Cognitive Disorders
Introduction
This compound (formerly PF-04958242 and BIIB104) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Developed initially by Pfizer and later by Biogen, it was investigated for its potential to treat cognitive deficits associated with schizophrenia.[1][2] AMPA receptors are critical for mediating fast excitatory synaptic transmission throughout the central nervous system and are integral to synaptic plasticity, a fundamental process for learning and memory.[3][4] Positive modulation of these receptors is hypothesized to enhance cognitive function by amplifying glutamatergic signaling, promoting long-term potentiation (LTP), and increasing the production of neurotrophic factors like BDNF. This document provides a comprehensive overview of the preclinical research on this compound, detailing its mechanism of action, pharmacological data, and the experimental protocols used in its evaluation.
Mechanism of Action: AMPA Receptor Positive Allosteric Modulation
This compound belongs to the biarylpropylsulfonamide class of AMPA receptor PAMs. It binds to an allosteric site on the AMPA receptor, a tetrameric ion channel composed of subunits like GluA1-4. This binding event enhances the receptor's response to glutamate. Specifically, this compound stabilizes the glutamate-bound conformation of the receptor, which slows the channel's deactivation and desensitization. The result is an increased influx of sodium ions upon glutamate binding, leading to a stronger and more prolonged excitatory postsynaptic potential (EPSP). This enhancement of synaptic transmission is believed to be the primary mechanism underlying its potential cognitive-enhancing effects.
Preclinical Efficacy and Pharmacology
This compound demonstrated robust activity in a range of in vitro and in vivo preclinical models designed to assess cognitive function.
In Vitro and In Vivo Potency
The compound's potency was established in cellular assays and its efficacy was demonstrated in animal models of synaptic dysfunction.
Table 1: In Vitro and In Vivo Potency of this compound (PF-04958242)
| Parameter | Value | Species/System | Reference |
| EC50 | 854 nM | Murine Embryonic Stem Cells | |
| Ki | 132 nM | In vitro binding assay | |
| ED50 | 0.003 mg/kg (i.v.) | Rat (MK-801-induced deficit model) |
Cognitive Enhancement in Animal Models
This compound was evaluated in several preclinical models that mimic cognitive impairment, particularly deficits relevant to schizophrenia.
Table 2: Summary of this compound Efficacy in Preclinical Cognitive Models
| Animal Model | Cognitive Deficit Inducer | Behavioral Task | Key Finding | Reference |
| Rat | MK-801 (NMDA Antagonist) | Synaptic Transmission Assay | Restored synaptic transmission deficit. | |
| Rat | Ketamine (NMDA Antagonist) | Radial Arm Maze | Reduced the effect of ketamine on working memory. | |
| Nonhuman Primate | Ketamine (NMDA Antagonist) | Delayed Matching-to-Sample | Improved performance on a ketamine-disrupted working memory task. | |
| Rat | - | FDG-PET Imaging | Demonstrated activation of the frontal cortex and cerebellum. |
Experimental Protocols
Detailed methodologies were employed to characterize the pharmacological profile of this compound.
MK-801-Induced Synaptic Transmission Deficit in Rats
-
Objective: To assess if this compound could reverse a deficit in synaptic transmission induced by an NMDA receptor antagonist.
-
Animal Model: Sprague-Dawley rats.
-
Procedure:
-
Rats are anesthetized, and recording electrodes are placed in the hippocampus to measure field excitatory postsynaptic potentials (fEPSPs), an indicator of synaptic strength.
-
A baseline fEPSP is established.
-
The NMDA receptor antagonist MK-801 is administered to induce a deficit, observed as a reduction in the fEPSP amplitude.
-
This compound is administered intravenously (i.v.) at varying doses.
-
The fEPSP is continuously monitored to determine the dose at which the MK-801-induced deficit is reversed.
-
-
Endpoint: The effective dose restoring 50% of the synaptic transmission deficit (ED50).
Ketamine-Induced Working Memory Deficit in Nonhuman Primates
-
Objective: To evaluate this compound's ability to ameliorate working memory impairments relevant to schizophrenia.
-
Animal Model: Nonhuman primates (e.g., rhesus monkeys).
-
Procedure:
-
Animals are trained on a Delayed Matching-to-Sample (DMTS) task, a standard test of working memory.
-
Once performance is stable, a cognitive deficit is induced using a sub-anesthetic dose of ketamine.
-
On test days, animals receive either placebo or this compound prior to ketamine administration.
-
Performance on the DMTS task (e.g., accuracy, reaction time) is recorded and compared across treatment conditions.
-
-
Endpoint: Improvement in DMTS task performance in the this compound group compared to the placebo group.
Preclinical Pharmacokinetics and Safety
The pharmacokinetic (PK) profile and safety of this compound were assessed in multiple species to determine its drug-like properties and to establish a safety margin for clinical studies.
Pharmacokinetics
PK studies in rats and dogs revealed key parameters necessary for predicting human pharmacokinetics.
Table 3: Preclinical Pharmacokinetic and Safety Profile of this compound
| Parameter / Study | Species | Finding / Result | Reference |
| Toxicology Studies | Rat, Dog | No safety concerns revealed in 90-day studies. | |
| Human PK Projection | - | Simcyp software projected an efficacious human dose of 0.3 mg. | |
| CYP Interaction | In vitro | Unlikely to cause cytochrome P450-mediated drug-drug interactions. | |
| Half-life (Clinical) | Human | 24-31 hours. |
Toxicology
-
Objective: To identify potential toxicities and establish a safe dose range for human trials.
-
Animal Models: Rats and dogs.
-
Procedure:
-
This compound was administered daily to animals for 90 consecutive days at multiple dose levels.
-
Comprehensive monitoring included clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, and urinalysis.
-
At the end of the study, a full histopathological examination was conducted.
-
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) was determined, which informed the starting dose for Phase 1 clinical trials. The studies revealed no significant safety concerns, supporting its advancement.
Conclusion
The preclinical data for this compound (PF-04958242) established it as a potent, brain-penetrant AMPA receptor positive allosteric modulator. It consistently demonstrated efficacy in reversing pharmacologically-induced cognitive deficits in multiple species, including rats and nonhuman primates. The compound showed a favorable safety profile in 90-day toxicology studies, and its pharmacokinetic properties were deemed suitable for clinical development. This robust body of preclinical evidence provided a strong rationale for advancing this compound into Phase 1 clinical trials to evaluate its safety and efficacy in humans for treating cognitive impairment.
References
The Neuropharmacology of PF-04958242: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04958242, also known as pesampator, is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Pfizer and later transferred to Biogen, this compound has been investigated primarily for its potential to treat cognitive impairment associated with schizophrenia (CIAS) and other neurological disorders. This technical guide provides a comprehensive overview of the neuropharmacology of PF-04958242, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the methodologies of pivotal experiments.
Introduction
The glutamatergic system, particularly the AMPA receptor, plays a crucial role in synaptic plasticity, learning, and memory.[1] Hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate (B1630785) receptor, is a leading hypothesis for the pathophysiology of schizophrenia, including its cognitive deficits. Positive allosteric modulators of AMPA receptors represent a promising therapeutic strategy to enhance glutamatergic neurotransmission and thereby ameliorate these cognitive impairments.[2] PF-04958242 was designed as a high-impact AMPA receptor PAM to potentiate glutamate signaling in the brain.[2]
Mechanism of Action
PF-04958242 acts as a positive allosteric modulator of the AMPA receptor. It does not activate the receptor directly but enhances the effect of the endogenous ligand, glutamate. The binding of PF-04958242 to an allosteric site on the AMPA receptor complex is thought to induce a conformational change that reduces the rate of receptor desensitization and/or deactivation. This leads to a prolonged opening of the ion channel in response to glutamate, resulting in an increased influx of sodium and calcium ions and thereby potentiating synaptic transmission. This enhancement of glutamatergic signaling is believed to be the basis for its pro-cognitive effects.
Below is a diagram illustrating the signaling pathway of AMPA receptor activation and the influence of PF-04958242.
Quantitative Data
The following tables summarize the key quantitative data reported for PF-04958242 across various in vitro and in vivo studies.
Table 1: In Vitro Potency and Affinity
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| EC50 | 854 nM | Murine embryonic stem cells | Functional Assay | [2] |
| Ki | 132 nM | Not specified | Binding Assay | [2] |
Table 2: In Vivo Efficacy
| Model | Parameter | Value | Species | Reference |
| MK-801-induced deficit in synaptic transmission | ED50 | 0.003 mg/kg i.v. | Rat |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | 24-31 hours | Human |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the investigation of PF-04958242.
In Vitro Assays
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to assess the potentiation of AMPA receptor activity.
-
Principle: This assay measures changes in intracellular calcium levels in response to AMPA receptor activation. Cells expressing AMPA receptors are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by glutamate, calcium influx leads to an increase in fluorescence, which is detected by the FLIPR instrument. PF-04958242 is added to assess its ability to enhance the glutamate-induced fluorescence signal.
-
General Protocol:
-
Cell Culture: HEK293 cells stably expressing the human AMPA receptor subunit of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated to form a confluent monolayer.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.
-
Compound Addition: The plate is placed in the FLIPR instrument. A baseline fluorescence is recorded before the addition of PF-04958242 or vehicle.
-
Agonist Stimulation: After a short incubation with the compound, a sub-maximal concentration of glutamate is added to stimulate the AMPA receptors.
-
Data Acquisition: Fluorescence intensity is measured kinetically before and after the addition of the agonist. The potentiation by PF-04958242 is calculated as the percentage increase in the glutamate-induced response compared to the vehicle control.
-
The hERG (human Ether-à-go-go-Related Gene) assay is a critical safety screen to assess the potential for a compound to cause cardiac arrhythmias.
-
Principle: This electrophysiological assay measures the effect of a compound on the current flowing through the hERG potassium channel, which is crucial for cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation, a risk factor for torsades de pointes.
-
General Protocol (Patch-Clamp):
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and isolate the hERG current.
-
Compound Application: After establishing a stable baseline current, PF-04958242 is perfused at various concentrations onto the cell.
-
Data Analysis: The inhibition of the hERG current by PF-04958242 is measured, and an IC50 value is determined.
-
This assay evaluates the potential of a compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.
-
Principle: The activity of specific CYP isoforms is measured by monitoring the metabolism of a probe substrate into a specific metabolite. The ability of PF-04958242 to inhibit this metabolism is quantified.
-
General Protocol:
-
Incubation: Human liver microsomes, a source of CYP enzymes, are incubated with a specific probe substrate for a particular CYP isoform (e.g., phenacetin (B1679774) for CYP1A2) and NADPH (a cofactor) in the presence of varying concentrations of PF-04958242.
-
Reaction Termination: The reaction is stopped after a specific time by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: The amount of the metabolite formed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each concentration of PF-04958242 is calculated, and an IC50 value is determined.
-
In Vivo Studies
These models are used to assess the pro-cognitive effects of compounds in animals with pharmacologically induced cognitive impairment relevant to schizophrenia.
-
Principle: NMDA receptor antagonists like MK-801 and ketamine induce cognitive deficits in rodents that are reminiscent of those seen in schizophrenia. The ability of PF-04958242 to reverse these deficits is evaluated.
-
Radial Arm Maze (Ketamine-Induced Deficit):
-
Apparatus: An elevated maze with a central platform and a number of arms (typically eight) radiating outwards.
-
Training: Rats are trained to find a food reward in specific arms of the maze.
-
Testing: On the test day, rats are pre-treated with ketamine to induce a working memory deficit. Subsequently, they are treated with either PF-04958242 or vehicle.
-
Data Collection: The number of errors (e.g., re-entering an already visited arm) is recorded. A reduction in errors in the PF-04958242-treated group compared to the vehicle group indicates an improvement in working memory.
-
-
Synaptic Transmission (MK-801-Induced Deficit):
-
Electrophysiology: In vivo electrophysiological recordings are made from the hippocampus of anesthetized rats.
-
Stimulation and Recording: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Deficit Induction: MK-801 is administered to suppress synaptic transmission.
-
Drug Administration: PF-04958242 is administered intravenously.
-
Data Analysis: The restoration of the fEPSP amplitude in the presence of PF-04958242 is measured to determine its efficacy in reversing the MK-801-induced deficit.
-
FDG-PET is a neuroimaging technique used to measure regional brain glucose metabolism, which is an indicator of neuronal activity.
-
Principle: The glucose analog 18F-FDG is taken up by active neurons. The amount of 18F-FDG uptake, measured by a PET scanner, reflects the metabolic activity of different brain regions.
-
General Protocol:
-
Animal Preparation: Rats are fasted to reduce background glucose levels.
-
Drug Administration: Rats are administered PF-04958242 or vehicle.
-
Tracer Injection: 18F-FDG is injected intravenously.
-
Uptake Period: The animals are kept in a quiet, controlled environment for an uptake period to allow 18F-FDG to distribute in the brain.
-
PET Scanning: The rats are anesthetized and placed in a PET scanner to acquire images of brain radioactivity.
-
Image Analysis: The PET images are analyzed to quantify 18F-FDG uptake in specific brain regions (e.g., frontal cortex, cerebellum). An increase in FDG uptake in the PF-04958242-treated group indicates drug-induced activation of those brain regions.
-
Conclusion
PF-04958242 is a well-characterized AMPA receptor positive allosteric modulator with a clear mechanism of action and demonstrated pro-cognitive effects in preclinical models. The data summarized in this guide highlight its potential as a therapeutic agent for cognitive deficits in schizophrenia. The detailed experimental protocols provide a foundation for researchers to design and interpret further studies in this area. While clinical development has been challenging, the investigation of PF-04958242 has significantly contributed to our understanding of the role of AMPA receptor modulation in cognitive function and psychiatric disorders.
References
The Neuropharmacology of PF-04958242: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04958242, also known as pesampator, is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed by Pfizer and later transferred to Biogen, this compound has been investigated primarily for its potential to treat cognitive impairment associated with schizophrenia (CIAS) and other neurological disorders. This technical guide provides a comprehensive overview of the neuropharmacology of PF-04958242, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the methodologies of pivotal experiments.
Introduction
The glutamatergic system, particularly the AMPA receptor, plays a crucial role in synaptic plasticity, learning, and memory.[1] Hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor, is a leading hypothesis for the pathophysiology of schizophrenia, including its cognitive deficits. Positive allosteric modulators of AMPA receptors represent a promising therapeutic strategy to enhance glutamatergic neurotransmission and thereby ameliorate these cognitive impairments.[2] PF-04958242 was designed as a high-impact AMPA receptor PAM to potentiate glutamate signaling in the brain.[2]
Mechanism of Action
PF-04958242 acts as a positive allosteric modulator of the AMPA receptor. It does not activate the receptor directly but enhances the effect of the endogenous ligand, glutamate. The binding of PF-04958242 to an allosteric site on the AMPA receptor complex is thought to induce a conformational change that reduces the rate of receptor desensitization and/or deactivation. This leads to a prolonged opening of the ion channel in response to glutamate, resulting in an increased influx of sodium and calcium ions and thereby potentiating synaptic transmission. This enhancement of glutamatergic signaling is believed to be the basis for its pro-cognitive effects.
Below is a diagram illustrating the signaling pathway of AMPA receptor activation and the influence of PF-04958242.
Quantitative Data
The following tables summarize the key quantitative data reported for PF-04958242 across various in vitro and in vivo studies.
Table 1: In Vitro Potency and Affinity
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| EC50 | 854 nM | Murine embryonic stem cells | Functional Assay | [2] |
| Ki | 132 nM | Not specified | Binding Assay | [2] |
Table 2: In Vivo Efficacy
| Model | Parameter | Value | Species | Reference |
| MK-801-induced deficit in synaptic transmission | ED50 | 0.003 mg/kg i.v. | Rat |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | 24-31 hours | Human |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the investigation of PF-04958242.
In Vitro Assays
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to assess the potentiation of AMPA receptor activity.
-
Principle: This assay measures changes in intracellular calcium levels in response to AMPA receptor activation. Cells expressing AMPA receptors are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by glutamate, calcium influx leads to an increase in fluorescence, which is detected by the FLIPR instrument. PF-04958242 is added to assess its ability to enhance the glutamate-induced fluorescence signal.
-
General Protocol:
-
Cell Culture: HEK293 cells stably expressing the human AMPA receptor subunit of interest are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated to form a confluent monolayer.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.
-
Compound Addition: The plate is placed in the FLIPR instrument. A baseline fluorescence is recorded before the addition of PF-04958242 or vehicle.
-
Agonist Stimulation: After a short incubation with the compound, a sub-maximal concentration of glutamate is added to stimulate the AMPA receptors.
-
Data Acquisition: Fluorescence intensity is measured kinetically before and after the addition of the agonist. The potentiation by PF-04958242 is calculated as the percentage increase in the glutamate-induced response compared to the vehicle control.
-
The hERG (human Ether-à-go-go-Related Gene) assay is a critical safety screen to assess the potential for a compound to cause cardiac arrhythmias.
-
Principle: This electrophysiological assay measures the effect of a compound on the current flowing through the hERG potassium channel, which is crucial for cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation, a risk factor for torsades de pointes.
-
General Protocol (Patch-Clamp):
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and isolate the hERG current.
-
Compound Application: After establishing a stable baseline current, PF-04958242 is perfused at various concentrations onto the cell.
-
Data Analysis: The inhibition of the hERG current by PF-04958242 is measured, and an IC50 value is determined.
-
This assay evaluates the potential of a compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.
-
Principle: The activity of specific CYP isoforms is measured by monitoring the metabolism of a probe substrate into a specific metabolite. The ability of PF-04958242 to inhibit this metabolism is quantified.
-
General Protocol:
-
Incubation: Human liver microsomes, a source of CYP enzymes, are incubated with a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2) and NADPH (a cofactor) in the presence of varying concentrations of PF-04958242.
-
Reaction Termination: The reaction is stopped after a specific time by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: The amount of the metabolite formed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each concentration of PF-04958242 is calculated, and an IC50 value is determined.
-
In Vivo Studies
These models are used to assess the pro-cognitive effects of compounds in animals with pharmacologically induced cognitive impairment relevant to schizophrenia.
-
Principle: NMDA receptor antagonists like MK-801 and ketamine induce cognitive deficits in rodents that are reminiscent of those seen in schizophrenia. The ability of PF-04958242 to reverse these deficits is evaluated.
-
Radial Arm Maze (Ketamine-Induced Deficit):
-
Apparatus: An elevated maze with a central platform and a number of arms (typically eight) radiating outwards.
-
Training: Rats are trained to find a food reward in specific arms of the maze.
-
Testing: On the test day, rats are pre-treated with ketamine to induce a working memory deficit. Subsequently, they are treated with either PF-04958242 or vehicle.
-
Data Collection: The number of errors (e.g., re-entering an already visited arm) is recorded. A reduction in errors in the PF-04958242-treated group compared to the vehicle group indicates an improvement in working memory.
-
-
Synaptic Transmission (MK-801-Induced Deficit):
-
Electrophysiology: In vivo electrophysiological recordings are made from the hippocampus of anesthetized rats.
-
Stimulation and Recording: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Deficit Induction: MK-801 is administered to suppress synaptic transmission.
-
Drug Administration: PF-04958242 is administered intravenously.
-
Data Analysis: The restoration of the fEPSP amplitude in the presence of PF-04958242 is measured to determine its efficacy in reversing the MK-801-induced deficit.
-
FDG-PET is a neuroimaging technique used to measure regional brain glucose metabolism, which is an indicator of neuronal activity.
-
Principle: The glucose analog 18F-FDG is taken up by active neurons. The amount of 18F-FDG uptake, measured by a PET scanner, reflects the metabolic activity of different brain regions.
-
General Protocol:
-
Animal Preparation: Rats are fasted to reduce background glucose levels.
-
Drug Administration: Rats are administered PF-04958242 or vehicle.
-
Tracer Injection: 18F-FDG is injected intravenously.
-
Uptake Period: The animals are kept in a quiet, controlled environment for an uptake period to allow 18F-FDG to distribute in the brain.
-
PET Scanning: The rats are anesthetized and placed in a PET scanner to acquire images of brain radioactivity.
-
Image Analysis: The PET images are analyzed to quantify 18F-FDG uptake in specific brain regions (e.g., frontal cortex, cerebellum). An increase in FDG uptake in the PF-04958242-treated group indicates drug-induced activation of those brain regions.
-
Conclusion
PF-04958242 is a well-characterized AMPA receptor positive allosteric modulator with a clear mechanism of action and demonstrated pro-cognitive effects in preclinical models. The data summarized in this guide highlight its potential as a therapeutic agent for cognitive deficits in schizophrenia. The detailed experimental protocols provide a foundation for researchers to design and interpret further studies in this area. While clinical development has been challenging, the investigation of PF-04958242 has significantly contributed to our understanding of the role of AMPA receptor modulation in cognitive function and psychiatric disorders.
References
Pesampator's Impact on Learning and Memory Circuits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pesampator (PF-04958242, BIIB104) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed to enhance glutamatergic neurotransmission, it was investigated as a potential treatment for cognitive impairment associated with schizophrenia (CIAS). This technical guide provides an in-depth analysis of this compound's mechanism of action and its effects on learning and memory circuits, drawing from key preclinical and clinical studies. While preclinical evidence demonstrated pro-cognitive effects in various models, this compound ultimately failed to show efficacy in a Phase 2 clinical trial for CIAS, leading to the discontinuation of its development for this indication. This document summarizes the available quantitative data, details the experimental protocols employed in its evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Cognitive deficits are a core feature of schizophrenia and a major determinant of functional outcomes. The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia has spurred the development of therapeutic strategies aimed at enhancing glutamatergic signaling. One such approach involves the positive allosteric modulation of AMPA receptors, which play a crucial role in synaptic plasticity, learning, and memory.[1] this compound was designed as a potent AMPA receptor PAM to amplify the response to the endogenous ligand glutamate (B1630785), thereby strengthening synaptic transmission and potentially ameliorating cognitive deficits. This guide will delve into the preclinical and clinical data that defined the trajectory of this compound's development.
Mechanism of Action
This compound exerts its primary effect by binding to an allosteric site on the AMPA receptor, which is a ligand-gated ion channel critical for fast excitatory neurotransmission in the central nervous system. This binding enhances the receptor's response to glutamate, leading to increased cation influx (primarily Na+ and Ca2+) and subsequent neuronal depolarization.
AMPA Receptor Modulation
This compound is a potent positive allosteric modulator of the AMPA receptor. In vitro studies have characterized its high affinity and efficacy in potentiating AMPA receptor function.
dot
Potential for Indirect NMDA Receptor Modulation
In addition to its direct action on AMPA receptors, this compound has been reported to be an inhibitor of the glycine (B1666218) transporter 1 (GlyT1). By blocking GlyT1, this compound can increase the synaptic concentration of glycine, an obligatory co-agonist at the NMDA receptor. This elevation of synaptic glycine could potentially enhance NMDA receptor function, which is often hypoactive in schizophrenia.
Preclinical Data
A series of in vitro and in vivo preclinical studies were conducted to characterize the pharmacological profile and pro-cognitive effects of this compound.
In Vitro Characterization
The potency and selectivity of this compound were determined using various in vitro assays.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 854 nM | Murine embryonic stem cells | [2] |
| Ki | 132 nM | Not specified | [2] |
In Vivo Efficacy in Animal Models
This compound demonstrated efficacy in reversing cognitive deficits in rodent models of schizophrenia.
| Animal Model | Deficit Induced By | Task | This compound Dose | Outcome | Reference |
| Rat | MK-801 | Synaptic Transmission | ED50 = 0.003 mg/kg i.v. | Restored synaptic transmission | [2] |
| Rat | Ketamine | Radial Arm Maze (Working Memory) | Not specified | Reduced the effect of ketamine | [2] |
| Non-human Primate | Ketamine | Working Memory Task | Not specified | Improved performance |
Clinical Development
The promising preclinical data led to the clinical investigation of this compound for the treatment of cognitive impairment associated with schizophrenia.
Phase 2 TALLY Study (NCT03745820)
The TALLY study was a Phase 2, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound (BIIB104) in individuals with CIAS.
4.1.1. Study Design
-
Participants: 195 individuals with a diagnosis of schizophrenia and cognitive impairment.
-
Intervention: Participants received either this compound (at two different dose levels) or a placebo for 12 weeks.
-
Primary Outcome: The primary endpoint was the change from baseline in the working memory domain of the MATRICS Consensus Cognitive Battery (MCCB).
4.1.2. Results
The TALLY study did not meet its primary endpoint. There was no statistically significant difference in the change from baseline in the MCCB working memory domain score between the this compound groups and the placebo group after 12 weeks of treatment. Due to this lack of efficacy, Biogen discontinued (B1498344) the development of this compound for CIAS in July 2022.
Experimental Protocols
In Vitro Assays
5.1.1. Whole-Cell Voltage-Clamp Recordings
To assess the modulatory effects of this compound on AMPA receptor currents, whole-cell voltage-clamp recordings can be performed on cultured neurons or HEK293 cells expressing specific AMPA receptor subunits.
In Vivo Models
5.2.1. Ketamine-Induced Deficits in the Radial Arm Maze
This model is used to assess the ability of a compound to reverse working memory deficits relevant to schizophrenia.
-
Apparatus: An eight-arm radial maze with food rewards at the end of each arm.
-
Procedure:
-
Rats are first trained to retrieve food from all eight arms of the maze without re-entering previously visited arms.
-
On the test day, animals are administered ketamine to induce a working memory deficit.
-
This compound or vehicle is then administered.
-
The number of working memory errors (re-entry into a previously visited arm) is recorded.
-
dot
Conclusion
This compound is a potent AMPA receptor PAM that showed initial promise in preclinical models for reversing cognitive deficits associated with glutamatergic hypofunction. Its dual mechanism of action, potentially involving both direct AMPA receptor modulation and indirect NMDA receptor enhancement via GlyT1 inhibition, provided a strong rationale for its clinical development in schizophrenia. However, the failure to demonstrate efficacy in the Phase 2 TALLY study highlights the significant challenges in translating preclinical findings in animal models of cognitive impairment to clinical populations. The data and methodologies presented in this guide offer valuable insights for researchers in the field of glutamatergic modulation and cognitive enhancement, underscoring the complexities of targeting synaptic plasticity for the treatment of neuropsychiatric disorders. Further research is needed to understand the disconnect between preclinical and clinical outcomes for this class of compounds.
References
Pesampator's Impact on Learning and Memory Circuits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pesampator (PF-04958242, BIIB104) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed to enhance glutamatergic neurotransmission, it was investigated as a potential treatment for cognitive impairment associated with schizophrenia (CIAS). This technical guide provides an in-depth analysis of this compound's mechanism of action and its effects on learning and memory circuits, drawing from key preclinical and clinical studies. While preclinical evidence demonstrated pro-cognitive effects in various models, this compound ultimately failed to show efficacy in a Phase 2 clinical trial for CIAS, leading to the discontinuation of its development for this indication. This document summarizes the available quantitative data, details the experimental protocols employed in its evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Cognitive deficits are a core feature of schizophrenia and a major determinant of functional outcomes. The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia has spurred the development of therapeutic strategies aimed at enhancing glutamatergic signaling. One such approach involves the positive allosteric modulation of AMPA receptors, which play a crucial role in synaptic plasticity, learning, and memory.[1] this compound was designed as a potent AMPA receptor PAM to amplify the response to the endogenous ligand glutamate, thereby strengthening synaptic transmission and potentially ameliorating cognitive deficits. This guide will delve into the preclinical and clinical data that defined the trajectory of this compound's development.
Mechanism of Action
This compound exerts its primary effect by binding to an allosteric site on the AMPA receptor, which is a ligand-gated ion channel critical for fast excitatory neurotransmission in the central nervous system. This binding enhances the receptor's response to glutamate, leading to increased cation influx (primarily Na+ and Ca2+) and subsequent neuronal depolarization.
AMPA Receptor Modulation
This compound is a potent positive allosteric modulator of the AMPA receptor. In vitro studies have characterized its high affinity and efficacy in potentiating AMPA receptor function.
dot
Potential for Indirect NMDA Receptor Modulation
In addition to its direct action on AMPA receptors, this compound has been reported to be an inhibitor of the glycine transporter 1 (GlyT1). By blocking GlyT1, this compound can increase the synaptic concentration of glycine, an obligatory co-agonist at the NMDA receptor. This elevation of synaptic glycine could potentially enhance NMDA receptor function, which is often hypoactive in schizophrenia.
Preclinical Data
A series of in vitro and in vivo preclinical studies were conducted to characterize the pharmacological profile and pro-cognitive effects of this compound.
In Vitro Characterization
The potency and selectivity of this compound were determined using various in vitro assays.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 854 nM | Murine embryonic stem cells | [2] |
| Ki | 132 nM | Not specified | [2] |
In Vivo Efficacy in Animal Models
This compound demonstrated efficacy in reversing cognitive deficits in rodent models of schizophrenia.
| Animal Model | Deficit Induced By | Task | This compound Dose | Outcome | Reference |
| Rat | MK-801 | Synaptic Transmission | ED50 = 0.003 mg/kg i.v. | Restored synaptic transmission | [2] |
| Rat | Ketamine | Radial Arm Maze (Working Memory) | Not specified | Reduced the effect of ketamine | [2] |
| Non-human Primate | Ketamine | Working Memory Task | Not specified | Improved performance |
Clinical Development
The promising preclinical data led to the clinical investigation of this compound for the treatment of cognitive impairment associated with schizophrenia.
Phase 2 TALLY Study (NCT03745820)
The TALLY study was a Phase 2, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound (BIIB104) in individuals with CIAS.
4.1.1. Study Design
-
Participants: 195 individuals with a diagnosis of schizophrenia and cognitive impairment.
-
Intervention: Participants received either this compound (at two different dose levels) or a placebo for 12 weeks.
-
Primary Outcome: The primary endpoint was the change from baseline in the working memory domain of the MATRICS Consensus Cognitive Battery (MCCB).
4.1.2. Results
The TALLY study did not meet its primary endpoint. There was no statistically significant difference in the change from baseline in the MCCB working memory domain score between the this compound groups and the placebo group after 12 weeks of treatment. Due to this lack of efficacy, Biogen discontinued the development of this compound for CIAS in July 2022.
Experimental Protocols
In Vitro Assays
5.1.1. Whole-Cell Voltage-Clamp Recordings
To assess the modulatory effects of this compound on AMPA receptor currents, whole-cell voltage-clamp recordings can be performed on cultured neurons or HEK293 cells expressing specific AMPA receptor subunits.
In Vivo Models
5.2.1. Ketamine-Induced Deficits in the Radial Arm Maze
This model is used to assess the ability of a compound to reverse working memory deficits relevant to schizophrenia.
-
Apparatus: An eight-arm radial maze with food rewards at the end of each arm.
-
Procedure:
-
Rats are first trained to retrieve food from all eight arms of the maze without re-entering previously visited arms.
-
On the test day, animals are administered ketamine to induce a working memory deficit.
-
This compound or vehicle is then administered.
-
The number of working memory errors (re-entry into a previously visited arm) is recorded.
-
dot
Conclusion
This compound is a potent AMPA receptor PAM that showed initial promise in preclinical models for reversing cognitive deficits associated with glutamatergic hypofunction. Its dual mechanism of action, potentially involving both direct AMPA receptor modulation and indirect NMDA receptor enhancement via GlyT1 inhibition, provided a strong rationale for its clinical development in schizophrenia. However, the failure to demonstrate efficacy in the Phase 2 TALLY study highlights the significant challenges in translating preclinical findings in animal models of cognitive impairment to clinical populations. The data and methodologies presented in this guide offer valuable insights for researchers in the field of glutamatergic modulation and cognitive enhancement, underscoring the complexities of targeting synaptic plasticity for the treatment of neuropsychiatric disorders. Further research is needed to understand the disconnect between preclinical and clinical outcomes for this class of compounds.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Pesampator in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the in vivo investigation of pesampator (BIIB-104; PF-04958242) in rodent models. This compound is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which has been investigated for its potential to treat cognitive deficits.[1][2] These protocols are designed to guide researchers in assessing the pro-cognitive and potential antidepressant-like effects of this compound, as well as its associated pharmacodynamic and pharmacokinetic profiles in rodents.
Introduction to this compound
This compound is a member of the biarylpropylsulfonamide class of AMPA PAMs, characterized as "high-impact" due to its robust potentiation of AMPA receptor function.[1][2] In preclinical studies, low doses of this compound have been shown to enhance cognition and memory, while higher doses are associated with motor coordination deficits and convulsions.[1] In addition to its primary mechanism of action, this compound has also been reported to act as a glycine (B1666218) transporter 1 (GlyT1) inhibitor, which may indirectly modulate NMDA receptor activity by increasing synaptic glycine levels. Development of this compound was pursued for cognitive symptoms associated with schizophrenia but was discontinued (B1498344) due to a lack of efficacy in clinical trials. Nevertheless, it remains a valuable tool for investigating the role of AMPA receptor modulation in cognitive and affective processes.
Signaling Pathways and Experimental Workflow
The primary mechanism of action of this compound involves binding to an allosteric site on the AMPA receptor, which enhances the receptor's response to glutamate. This leads to increased synaptic plasticity, which is thought to underlie improvements in learning and memory. Downstream signaling pathways implicated in the effects of AMPA PAMs include the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways, both of which are critical for synaptic protein synthesis and neuronal survival.
Figure 1: this compound's Mechanism of Action and Downstream Effects.
The general experimental workflow for evaluating this compound in vivo involves drug preparation, administration to rodents, followed by behavioral testing for cognitive and/or depressive-like phenotypes, and subsequent collection of brain tissue for molecular analysis.
Figure 2: General Experimental Workflow for this compound In Vivo Studies.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo use of this compound in rodents, based on available preclinical data.
Table 1: this compound Dosage and Administration
| Parameter | Mouse | Rat | Reference |
| Cognitive Enhancement Dose (SC) | - | 0.0032–0.032 mg/kg | |
| Motor Impairment Dose (SC) | 0.1-0.32 mg/kg | - | |
| Cerebellar cGMP Increase (SC) | 0.1-1 mg/kg | - | |
| Reversal of MK-801 deficit (IV) | - | 0.001-0.01 mg/kg | |
| Route of Administration | Subcutaneous (SC) | Subcutaneous (SC), Intravenous (IV) | |
| Suggested Vehicle (Oral) | 0.2% Carboxymethyl cellulose | 0.2% Carboxymethyl cellulose | |
| Suggested Vehicle (Oral) | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | |
| Suggested Vehicle (Oral) | PEG400 | PEG400 |
Table 2: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg, SC)
| Parameter | Plasma | Cerebrospinal Fluid (CSF) | Brain | Reference |
| Half-life (t½) | Similar to CSF and brain | Similar to plasma and brain | Similar to plasma and CSF |
Experimental Protocols
This compound Formulation and Administration
4.1.1. Materials
-
This compound (PF-04958242) powder
-
Vehicle (select one from Table 1, e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)
-
Sterile water for injection or saline
-
Vortex mixer
-
Sonicator
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Animal scale
4.1.2. Protocol for Oral Gavage (PO)
-
Weigh the required amount of this compound powder.
-
Prepare the chosen vehicle. For a suspension in methylcellulose, gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension.
-
Briefly sonicate the suspension to reduce particle size and improve homogeneity.
-
Weigh the animal to determine the correct administration volume (typically 5-10 mL/kg for rats).
-
Gently restrain the animal and use a proper-sized, ball-tipped gavage needle to administer the this compound suspension directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
4.1.3. Protocol for Subcutaneous (SC) Injection
-
Prepare the this compound solution in a suitable vehicle. Ensure complete dissolution.
-
Weigh the animal to calculate the injection volume.
-
Lift a fold of skin on the back of the animal, between the shoulder blades.
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution and withdraw the needle. Gently massage the area to aid dispersal.
Behavioral Assays for Cognitive Function
4.2.1. Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
An open-field arena (e.g., 50 x 50 x 40 cm) made of non-porous material.
-
A variety of objects that are different in shape, color, and texture, but similar in size. The objects should not have any innate rewarding or aversive properties.
-
Video recording and analysis software.
Protocol:
-
Habituation: For 2-3 consecutive days, allow each animal to freely explore the empty arena for 5-10 minutes.
-
Familiarization/Training (Day 1): Place two identical objects in opposite corners of the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes). Administer this compound or vehicle at a predetermined time before this phase (e.g., 30-60 minutes).
-
Testing (Day 2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).
-
Data Analysis: Measure the time spent exploring the novel object and the familiar object. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Behavioral Assays for Antidepressant-like Effects
4.3.1. Forced Swim Test (FST)
This test is used to screen for potential antidepressant effects by measuring the immobility of rodents when placed in an inescapable water-filled cylinder.
Materials:
-
A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Towels for drying the animals.
-
Video recording equipment.
Protocol:
-
Pre-test (Day 1): Place each animal in the water-filled cylinder for 15 minutes. This is to induce a state of immobility.
-
Test (Day 2): 24 hours after the pre-test, administer this compound or vehicle. After a specific absorption time (e.g., 60 minutes), place the animal back into the cylinder for 5 minutes.
-
Data Analysis: Record the duration of immobility during the 5-minute test session. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Molecular Assays
4.4.1. Western Blot for BDNF and p-mTOR
This protocol outlines the steps for measuring the protein levels of BDNF and phosphorylated mTOR in brain tissue.
Materials:
-
Rodent brain tissue (e.g., hippocampus, prefrontal cortex)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BDNF, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Tissue Homogenization: Euthanize the animal at a specified time point after the final this compound dose and rapidly dissect the brain region of interest on ice. Homogenize the tissue in ice-cold lysis buffer.
-
Protein Quantification: Centrifuge the homogenates and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BDNF or anti-p-mTOR) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the protein of interest to a loading control (e.g., β-actin). For p-mTOR, normalize to total mTOR levels.
Conclusion
The protocols outlined in this document provide a framework for the in vivo evaluation of this compound in rodent models. By carefully selecting dosages, administration routes, and appropriate behavioral and molecular assays, researchers can effectively investigate the pro-cognitive and potential antidepressant-like effects of this potent AMPA receptor modulator. It is crucial to consider the narrow therapeutic window of high-impact AMPA PAMs like this compound and to include assessments of motor function to differentiate cognitive enhancement from non-specific behavioral activation. Further optimization of these protocols may be necessary depending on the specific research question and the rodent strain used.
References
Application Notes and Protocols for In Vivo Evaluation of Pesampator in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the in vivo investigation of pesampator (BIIB-104; PF-04958242) in rodent models. This compound is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which has been investigated for its potential to treat cognitive deficits.[1][2] These protocols are designed to guide researchers in assessing the pro-cognitive and potential antidepressant-like effects of this compound, as well as its associated pharmacodynamic and pharmacokinetic profiles in rodents.
Introduction to this compound
This compound is a member of the biarylpropylsulfonamide class of AMPA PAMs, characterized as "high-impact" due to its robust potentiation of AMPA receptor function.[1][2] In preclinical studies, low doses of this compound have been shown to enhance cognition and memory, while higher doses are associated with motor coordination deficits and convulsions.[1] In addition to its primary mechanism of action, this compound has also been reported to act as a glycine transporter 1 (GlyT1) inhibitor, which may indirectly modulate NMDA receptor activity by increasing synaptic glycine levels. Development of this compound was pursued for cognitive symptoms associated with schizophrenia but was discontinued due to a lack of efficacy in clinical trials. Nevertheless, it remains a valuable tool for investigating the role of AMPA receptor modulation in cognitive and affective processes.
Signaling Pathways and Experimental Workflow
The primary mechanism of action of this compound involves binding to an allosteric site on the AMPA receptor, which enhances the receptor's response to glutamate. This leads to increased synaptic plasticity, which is thought to underlie improvements in learning and memory. Downstream signaling pathways implicated in the effects of AMPA PAMs include the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways, both of which are critical for synaptic protein synthesis and neuronal survival.
Figure 1: this compound's Mechanism of Action and Downstream Effects.
The general experimental workflow for evaluating this compound in vivo involves drug preparation, administration to rodents, followed by behavioral testing for cognitive and/or depressive-like phenotypes, and subsequent collection of brain tissue for molecular analysis.
Figure 2: General Experimental Workflow for this compound In Vivo Studies.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo use of this compound in rodents, based on available preclinical data.
Table 1: this compound Dosage and Administration
| Parameter | Mouse | Rat | Reference |
| Cognitive Enhancement Dose (SC) | - | 0.0032–0.032 mg/kg | |
| Motor Impairment Dose (SC) | 0.1-0.32 mg/kg | - | |
| Cerebellar cGMP Increase (SC) | 0.1-1 mg/kg | - | |
| Reversal of MK-801 deficit (IV) | - | 0.001-0.01 mg/kg | |
| Route of Administration | Subcutaneous (SC) | Subcutaneous (SC), Intravenous (IV) | |
| Suggested Vehicle (Oral) | 0.2% Carboxymethyl cellulose | 0.2% Carboxymethyl cellulose | |
| Suggested Vehicle (Oral) | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | |
| Suggested Vehicle (Oral) | PEG400 | PEG400 |
Table 2: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg, SC)
| Parameter | Plasma | Cerebrospinal Fluid (CSF) | Brain | Reference |
| Half-life (t½) | Similar to CSF and brain | Similar to plasma and brain | Similar to plasma and CSF |
Experimental Protocols
This compound Formulation and Administration
4.1.1. Materials
-
This compound (PF-04958242) powder
-
Vehicle (select one from Table 1, e.g., 0.5% w/v methylcellulose in sterile water)
-
Sterile water for injection or saline
-
Vortex mixer
-
Sonicator
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Animal scale
4.1.2. Protocol for Oral Gavage (PO)
-
Weigh the required amount of this compound powder.
-
Prepare the chosen vehicle. For a suspension in methylcellulose, gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension.
-
Briefly sonicate the suspension to reduce particle size and improve homogeneity.
-
Weigh the animal to determine the correct administration volume (typically 5-10 mL/kg for rats).
-
Gently restrain the animal and use a proper-sized, ball-tipped gavage needle to administer the this compound suspension directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
4.1.3. Protocol for Subcutaneous (SC) Injection
-
Prepare the this compound solution in a suitable vehicle. Ensure complete dissolution.
-
Weigh the animal to calculate the injection volume.
-
Lift a fold of skin on the back of the animal, between the shoulder blades.
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution and withdraw the needle. Gently massage the area to aid dispersal.
Behavioral Assays for Cognitive Function
4.2.1. Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
An open-field arena (e.g., 50 x 50 x 40 cm) made of non-porous material.
-
A variety of objects that are different in shape, color, and texture, but similar in size. The objects should not have any innate rewarding or aversive properties.
-
Video recording and analysis software.
Protocol:
-
Habituation: For 2-3 consecutive days, allow each animal to freely explore the empty arena for 5-10 minutes.
-
Familiarization/Training (Day 1): Place two identical objects in opposite corners of the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes). Administer this compound or vehicle at a predetermined time before this phase (e.g., 30-60 minutes).
-
Testing (Day 2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).
-
Data Analysis: Measure the time spent exploring the novel object and the familiar object. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Behavioral Assays for Antidepressant-like Effects
4.3.1. Forced Swim Test (FST)
This test is used to screen for potential antidepressant effects by measuring the immobility of rodents when placed in an inescapable water-filled cylinder.
Materials:
-
A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Towels for drying the animals.
-
Video recording equipment.
Protocol:
-
Pre-test (Day 1): Place each animal in the water-filled cylinder for 15 minutes. This is to induce a state of immobility.
-
Test (Day 2): 24 hours after the pre-test, administer this compound or vehicle. After a specific absorption time (e.g., 60 minutes), place the animal back into the cylinder for 5 minutes.
-
Data Analysis: Record the duration of immobility during the 5-minute test session. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Molecular Assays
4.4.1. Western Blot for BDNF and p-mTOR
This protocol outlines the steps for measuring the protein levels of BDNF and phosphorylated mTOR in brain tissue.
Materials:
-
Rodent brain tissue (e.g., hippocampus, prefrontal cortex)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BDNF, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Tissue Homogenization: Euthanize the animal at a specified time point after the final this compound dose and rapidly dissect the brain region of interest on ice. Homogenize the tissue in ice-cold lysis buffer.
-
Protein Quantification: Centrifuge the homogenates and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BDNF or anti-p-mTOR) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the protein of interest to a loading control (e.g., β-actin). For p-mTOR, normalize to total mTOR levels.
Conclusion
The protocols outlined in this document provide a framework for the in vivo evaluation of this compound in rodent models. By carefully selecting dosages, administration routes, and appropriate behavioral and molecular assays, researchers can effectively investigate the pro-cognitive and potential antidepressant-like effects of this potent AMPA receptor modulator. It is crucial to consider the narrow therapeutic window of high-impact AMPA PAMs like this compound and to include assessments of motor function to differentiate cognitive enhancement from non-specific behavioral activation. Further optimization of these protocols may be necessary depending on the specific research question and the rodent strain used.
References
Application Notes and Protocols for Electrophysiology Slice Recording with Pesampator
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive, representative protocol for investigating the effects of Pesampator on synaptic transmission in acute brain slices using whole-cell patch-clamp electrophysiology. The methodologies are based on established, standard procedures for slice electrophysiology and the known mechanisms of action for high-impact AMPA receptor PAMs.
Mechanism of Action: AMPA Receptor Modulation
AMPA receptors are ionotropic glutamate (B1630785) receptors that, upon binding to glutamate, open to allow the influx of sodium ions (and calcium in the case of GluA2-lacking receptors), leading to depolarization of the postsynaptic neuron. Positive allosteric modulators like this compound are thought to bind to a site on the AMPA receptor distinct from the glutamate-binding site. This allosteric binding potentiates the receptor's function, primarily by slowing the channel's deactivation and/or desensitization kinetics. This results in a prolonged and/or enhanced current flow in response to glutamate, thereby strengthening synaptic transmission.
Experimental Protocols
This section details the materials and methods for preparing acute brain slices and performing whole-cell patch-clamp recordings to assess the impact of this compound on synaptic function.
Solutions and Reagents
NMDG-HEPES Artificial Cerebrospinal Fluid (aCSF) for Slicing (Protective Recovery Method) [1]
-
Composition (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2·2H2O, and 10 MgSO4·7H2O.
-
Preparation: Titrate pH to 7.3–7.4 with hydrochloric acid. Ensure the solution is continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2) and chilled to 2-4°C before use.
Recording aCSF [1]
-
Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 5 HEPES, 2 CaCl2·2H2O, and 2 MgSO4·7H2O.
-
Preparation: Titrate pH to 7.3-7.4. Ensure the solution is continuously bubbled with carbogen for at least 15 minutes before use and during recording.
Intracellular Pipette Solution (for Voltage-Clamp) [2]
-
Composition (in mM): 135 Cs-methanesulfonate, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.4 Na2-GTP, 5 QX-314 chloride, and 0.1 Spermine.
-
Preparation: Adjust pH to 7.2-7.3 with CsOH. Osmolarity should be adjusted to 290-300 mOsm.
This compound Stock Solution
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent like DMSO. Store at -20°C. The final concentration of DMSO in the recording aCSF should be kept to a minimum (<0.1%).
Acute Brain Slice Preparation[2][3]
-
Anesthetize the animal (e.g., a young adult mouse) in accordance with institutional guidelines.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.
-
Rapidly dissect the brain and place it in the chilled, carbogenated NMDG-HEPES aCSF.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300 µm thick) in the ice-cold NMDG-HEPES aCSF.
-
Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for a brief recovery period (e.g., 10-15 minutes).
-
Transfer the slices to a holding chamber with room temperature, carbogenated recording aCSF for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon forming a dimple on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Place a stimulating electrode in a region that provides synaptic input to the recorded neuron (e.g., Schaffer collaterals for CA1 pyramidal neurons).
-
Deliver brief electrical pulses to evoke synaptic responses.
Application of this compound
-
Establish a stable baseline recording of evoked EPSCs for at least 5-10 minutes.
-
Prepare the desired final concentration of this compound by diluting the stock solution into the recording aCSF. It is advisable to test a range of concentrations (e.g., 100 nM, 1 µM, 10 µM) to determine the dose-response relationship.
-
Switch the perfusion to the this compound-containing aCSF and record for 10-15 minutes to allow for the drug to reach equilibrium and its effects to stabilize.
-
To determine if the effects are reversible, switch the perfusion back to the control recording aCSF (washout).
Data Presentation
The following table summarizes the expected quantitative effects of a high-impact AMPA PAM like this compound on synaptic transmission. The values presented are illustrative and should be determined experimentally for this compound.
| Parameter | Baseline (Control) | With this compound (e.g., 1 µM) | Expected Change |
| EPSC Amplitude (pA) | -150 ± 20 | -225 ± 30 | Increase |
| EPSC Decay Time Constant (ms) | 8.5 ± 1.2 | 15.3 ± 2.1 | Increase |
| Paired-Pulse Ratio (50 ms (B15284909) ISI) | 1.4 ± 0.1 | 1.4 ± 0.1 | No significant change |
| Spontaneous EPSC Frequency (Hz) | 2.1 ± 0.5 | 2.2 ± 0.6 | No significant change |
Mandatory Visualizations
Signaling Pathway of AMPA Receptor and this compound's Mechanism of Action
References
Application Notes and Protocols for Electrophysiology Slice Recording with Pesampator
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive, representative protocol for investigating the effects of Pesampator on synaptic transmission in acute brain slices using whole-cell patch-clamp electrophysiology. The methodologies are based on established, standard procedures for slice electrophysiology and the known mechanisms of action for high-impact AMPA receptor PAMs.
Mechanism of Action: AMPA Receptor Modulation
AMPA receptors are ionotropic glutamate receptors that, upon binding to glutamate, open to allow the influx of sodium ions (and calcium in the case of GluA2-lacking receptors), leading to depolarization of the postsynaptic neuron. Positive allosteric modulators like this compound are thought to bind to a site on the AMPA receptor distinct from the glutamate-binding site. This allosteric binding potentiates the receptor's function, primarily by slowing the channel's deactivation and/or desensitization kinetics. This results in a prolonged and/or enhanced current flow in response to glutamate, thereby strengthening synaptic transmission.
Experimental Protocols
This section details the materials and methods for preparing acute brain slices and performing whole-cell patch-clamp recordings to assess the impact of this compound on synaptic function.
Solutions and Reagents
NMDG-HEPES Artificial Cerebrospinal Fluid (aCSF) for Slicing (Protective Recovery Method) [1]
-
Composition (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2·2H2O, and 10 MgSO4·7H2O.
-
Preparation: Titrate pH to 7.3–7.4 with hydrochloric acid. Ensure the solution is continuously bubbled with carbogen (95% O2 / 5% CO2) and chilled to 2-4°C before use.
Recording aCSF [1]
-
Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 5 HEPES, 2 CaCl2·2H2O, and 2 MgSO4·7H2O.
-
Preparation: Titrate pH to 7.3-7.4. Ensure the solution is continuously bubbled with carbogen for at least 15 minutes before use and during recording.
Intracellular Pipette Solution (for Voltage-Clamp) [2]
-
Composition (in mM): 135 Cs-methanesulfonate, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.4 Na2-GTP, 5 QX-314 chloride, and 0.1 Spermine.
-
Preparation: Adjust pH to 7.2-7.3 with CsOH. Osmolarity should be adjusted to 290-300 mOsm.
This compound Stock Solution
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent like DMSO. Store at -20°C. The final concentration of DMSO in the recording aCSF should be kept to a minimum (<0.1%).
Acute Brain Slice Preparation[2][3]
-
Anesthetize the animal (e.g., a young adult mouse) in accordance with institutional guidelines.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.
-
Rapidly dissect the brain and place it in the chilled, carbogenated NMDG-HEPES aCSF.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300 µm thick) in the ice-cold NMDG-HEPES aCSF.
-
Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for a brief recovery period (e.g., 10-15 minutes).
-
Transfer the slices to a holding chamber with room temperature, carbogenated recording aCSF for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon forming a dimple on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs).
-
Place a stimulating electrode in a region that provides synaptic input to the recorded neuron (e.g., Schaffer collaterals for CA1 pyramidal neurons).
-
Deliver brief electrical pulses to evoke synaptic responses.
Application of this compound
-
Establish a stable baseline recording of evoked EPSCs for at least 5-10 minutes.
-
Prepare the desired final concentration of this compound by diluting the stock solution into the recording aCSF. It is advisable to test a range of concentrations (e.g., 100 nM, 1 µM, 10 µM) to determine the dose-response relationship.
-
Switch the perfusion to the this compound-containing aCSF and record for 10-15 minutes to allow for the drug to reach equilibrium and its effects to stabilize.
-
To determine if the effects are reversible, switch the perfusion back to the control recording aCSF (washout).
Data Presentation
The following table summarizes the expected quantitative effects of a high-impact AMPA PAM like this compound on synaptic transmission. The values presented are illustrative and should be determined experimentally for this compound.
| Parameter | Baseline (Control) | With this compound (e.g., 1 µM) | Expected Change |
| EPSC Amplitude (pA) | -150 ± 20 | -225 ± 30 | Increase |
| EPSC Decay Time Constant (ms) | 8.5 ± 1.2 | 15.3 ± 2.1 | Increase |
| Paired-Pulse Ratio (50 ms ISI) | 1.4 ± 0.1 | 1.4 ± 0.1 | No significant change |
| Spontaneous EPSC Frequency (Hz) | 2.1 ± 0.5 | 2.2 ± 0.6 | No significant change |
Mandatory Visualizations
Signaling Pathway of AMPA Receptor and this compound's Mechanism of Action
References
Application Notes and Protocols for Novel Object Recognition (NOR) Test in Pesampator Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Novel Object Recognition (NOR) test is a widely utilized behavioral assay to assess learning and memory, particularly recognition memory, in rodents. This test is founded on the innate tendency of rodents to explore novel objects more than familiar ones. The NOR task is particularly valuable in preclinical research for evaluating the efficacy of nootropic agents, such as Pesampator, which are developed to enhance cognitive function.
This compound (BIIB-104 or PF-04958242) is an investigational drug that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Additionally, it functions as a glycine (B1666218) transporter 1 (GlyT1) inhibitor.[1][2] This dual mechanism of action suggests its potential to enhance synaptic plasticity and cognitive processes, making the NOR test a suitable paradigm to evaluate its pro-cognitive effects. These application notes provide detailed protocols for conducting NOR studies with this compound, along with representative data and visualizations of the underlying signaling pathways.
Mechanism of Action of this compound
This compound enhances cognitive function through a dual mechanism:
-
Positive Allosteric Modulation of AMPA Receptors: this compound binds to an allosteric site on AMPA receptors, increasing their sensitivity to the neurotransmitter glutamate (B1630785). This potentiation of AMPA receptor function is a key mechanism in strengthening synaptic connections, a process known as long-term potentiation (LTP), which is fundamental for learning and memory.[1]
-
Glycine Transporter 1 (GlyT1) Inhibition: By blocking the GlyT1 transporter, this compound increases the extracellular concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, another crucial glutamate receptor involved in synaptic plasticity. Enhanced glycine levels lead to increased NMDA receptor activation, further contributing to the molecular processes of learning and memory.[1]
Experimental Protocols
Animals
Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used for this test. Animals should be housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water. All behavioral testing should be conducted during the light phase of the cycle. Animals should be handled for several days prior to the start of the experiment to acclimate them to the experimenter and reduce stress.
Apparatus
The NOR test is conducted in an open-field arena, typically a square box (e.g., 40 cm x 40 cm x 40 cm for mice; 50 cm x 50 cm x 50 cm for rats) made of a non-porous material that can be easily cleaned. The arena should be placed in a quiet, dimly lit room to minimize anxiety and external distractions. A video camera mounted above the arena is used to record the sessions for later analysis.
Objects
A variety of objects can be used, but they should be of similar size and material, yet distinct in shape and color. The objects should be heavy enough that the animals cannot displace them. Examples include small plastic toys, metal blocks, or glass cones. It is crucial to have multiple copies of each object to allow for proper cleaning and to avoid olfactory cues between trials.
Experimental Procedure
The NOR protocol consists of three main phases: habituation, training (familiarization), and testing.
Phase 1: Habituation (Day 1)
-
Place each animal individually into the empty open-field arena.
-
Allow the animal to freely explore the arena for 5-10 minutes.
-
This phase allows the animal to acclimate to the new environment, reducing anxiety and exploratory behavior not directed at the objects in subsequent phases.
-
After the habituation session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol (B145695) or a similar cleaning agent to remove any olfactory cues.
Phase 2: Training/Familiarization (Day 2)
-
Place two identical objects (Object A1 and Object A2) in the arena, typically in two opposite corners, approximately 10 cm from the walls.
-
Gently place the animal into the arena, midway between the two objects, facing the wall opposite the objects.
-
Allow the animal to explore the objects for a predetermined period, usually 5-10 minutes. The total time spent exploring both objects is recorded. Exploration is defined as the animal's nose being in close proximity to the object (within 2 cm) and actively sniffing or touching it.
-
After the training session, return the animal to its home cage. The time between the training and testing phase is the retention interval.
Phase 3: Testing (Day 2 or 3)
-
After a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), the testing phase is conducted.
-
Replace one of the familiar objects (e.g., A2) with a novel object (Object B), while the other familiar object (A1) remains in the same location. The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
Drug Administration
This compound or vehicle control should be administered prior to the training phase. The route of administration (e.g., intraperitoneal, oral) and the timing of administration relative to the training session should be consistent across all animals and determined based on the pharmacokinetic profile of the compound.
Data Presentation
The primary measure in the NOR test is the Discrimination Index (DI) , which reflects the animal's ability to distinguish between the novel and familiar objects. It is calculated using the following formula:
DI = (Tn - Tf) / (Tn + Tf)
Where:
-
Tn = Time spent exploring the novel object
-
Tf = Time spent exploring the familiar object
A positive DI indicates a preference for the novel object, suggesting that the animal remembers the familiar object. A DI of zero suggests no preference, and a negative DI indicates a preference for the familiar object.
Table 1: Representative Data from a Novel Object Recognition Study with this compound
| Treatment Group | Dose (mg/kg) | n | Total Exploration Time (s) (Mean ± SEM) | Time with Novel Object (s) (Mean ± SEM) | Time with Familiar Object (s) (Mean ± SEM) | Discrimination Index (Mean ± SEM) |
| Vehicle | - | 12 | 45.3 ± 3.1 | 23.1 ± 2.5 | 22.2 ± 2.3 | 0.05 ± 0.04 |
| This compound | 0.1 | 12 | 46.1 ± 2.9 | 30.9 ± 2.8 | 15.2 ± 1.9 | 0.34 ± 0.05 |
| This compound | 0.3 | 12 | 44.8 ± 3.5 | 33.6 ± 3.1 | 11.2 ± 1.5** | 0.50 ± 0.06 |
| This compound | 1.0 | 12 | 45.5 ± 3.2 | 35.0 ± 2.9 | 10.5 ± 1.3 | 0.54 ± 0.05 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group (Student's t-test or ANOVA followed by post-hoc tests). Note: This is a representative data table and does not reflect actual experimental results.
Mandatory Visualizations
Signaling Pathways
References
- 1. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Object Recognition (NOR) Test in Pesampator Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Novel Object Recognition (NOR) test is a widely utilized behavioral assay to assess learning and memory, particularly recognition memory, in rodents. This test is founded on the innate tendency of rodents to explore novel objects more than familiar ones. The NOR task is particularly valuable in preclinical research for evaluating the efficacy of nootropic agents, such as Pesampator, which are developed to enhance cognitive function.
This compound (BIIB-104 or PF-04958242) is an investigational drug that acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Additionally, it functions as a glycine transporter 1 (GlyT1) inhibitor.[1][2] This dual mechanism of action suggests its potential to enhance synaptic plasticity and cognitive processes, making the NOR test a suitable paradigm to evaluate its pro-cognitive effects. These application notes provide detailed protocols for conducting NOR studies with this compound, along with representative data and visualizations of the underlying signaling pathways.
Mechanism of Action of this compound
This compound enhances cognitive function through a dual mechanism:
-
Positive Allosteric Modulation of AMPA Receptors: this compound binds to an allosteric site on AMPA receptors, increasing their sensitivity to the neurotransmitter glutamate. This potentiation of AMPA receptor function is a key mechanism in strengthening synaptic connections, a process known as long-term potentiation (LTP), which is fundamental for learning and memory.[1]
-
Glycine Transporter 1 (GlyT1) Inhibition: By blocking the GlyT1 transporter, this compound increases the extracellular concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, another crucial glutamate receptor involved in synaptic plasticity. Enhanced glycine levels lead to increased NMDA receptor activation, further contributing to the molecular processes of learning and memory.[1]
Experimental Protocols
Animals
Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used for this test. Animals should be housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water. All behavioral testing should be conducted during the light phase of the cycle. Animals should be handled for several days prior to the start of the experiment to acclimate them to the experimenter and reduce stress.
Apparatus
The NOR test is conducted in an open-field arena, typically a square box (e.g., 40 cm x 40 cm x 40 cm for mice; 50 cm x 50 cm x 50 cm for rats) made of a non-porous material that can be easily cleaned. The arena should be placed in a quiet, dimly lit room to minimize anxiety and external distractions. A video camera mounted above the arena is used to record the sessions for later analysis.
Objects
A variety of objects can be used, but they should be of similar size and material, yet distinct in shape and color. The objects should be heavy enough that the animals cannot displace them. Examples include small plastic toys, metal blocks, or glass cones. It is crucial to have multiple copies of each object to allow for proper cleaning and to avoid olfactory cues between trials.
Experimental Procedure
The NOR protocol consists of three main phases: habituation, training (familiarization), and testing.
Phase 1: Habituation (Day 1)
-
Place each animal individually into the empty open-field arena.
-
Allow the animal to freely explore the arena for 5-10 minutes.
-
This phase allows the animal to acclimate to the new environment, reducing anxiety and exploratory behavior not directed at the objects in subsequent phases.
-
After the habituation session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol or a similar cleaning agent to remove any olfactory cues.
Phase 2: Training/Familiarization (Day 2)
-
Place two identical objects (Object A1 and Object A2) in the arena, typically in two opposite corners, approximately 10 cm from the walls.
-
Gently place the animal into the arena, midway between the two objects, facing the wall opposite the objects.
-
Allow the animal to explore the objects for a predetermined period, usually 5-10 minutes. The total time spent exploring both objects is recorded. Exploration is defined as the animal's nose being in close proximity to the object (within 2 cm) and actively sniffing or touching it.
-
After the training session, return the animal to its home cage. The time between the training and testing phase is the retention interval.
Phase 3: Testing (Day 2 or 3)
-
After a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), the testing phase is conducted.
-
Replace one of the familiar objects (e.g., A2) with a novel object (Object B), while the other familiar object (A1) remains in the same location. The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
Drug Administration
This compound or vehicle control should be administered prior to the training phase. The route of administration (e.g., intraperitoneal, oral) and the timing of administration relative to the training session should be consistent across all animals and determined based on the pharmacokinetic profile of the compound.
Data Presentation
The primary measure in the NOR test is the Discrimination Index (DI) , which reflects the animal's ability to distinguish between the novel and familiar objects. It is calculated using the following formula:
DI = (Tn - Tf) / (Tn + Tf)
Where:
-
Tn = Time spent exploring the novel object
-
Tf = Time spent exploring the familiar object
A positive DI indicates a preference for the novel object, suggesting that the animal remembers the familiar object. A DI of zero suggests no preference, and a negative DI indicates a preference for the familiar object.
Table 1: Representative Data from a Novel Object Recognition Study with this compound
| Treatment Group | Dose (mg/kg) | n | Total Exploration Time (s) (Mean ± SEM) | Time with Novel Object (s) (Mean ± SEM) | Time with Familiar Object (s) (Mean ± SEM) | Discrimination Index (Mean ± SEM) |
| Vehicle | - | 12 | 45.3 ± 3.1 | 23.1 ± 2.5 | 22.2 ± 2.3 | 0.05 ± 0.04 |
| This compound | 0.1 | 12 | 46.1 ± 2.9 | 30.9 ± 2.8 | 15.2 ± 1.9 | 0.34 ± 0.05 |
| This compound | 0.3 | 12 | 44.8 ± 3.5 | 33.6 ± 3.1 | 11.2 ± 1.5** | 0.50 ± 0.06 |
| This compound | 1.0 | 12 | 45.5 ± 3.2 | 35.0 ± 2.9 | 10.5 ± 1.3 | 0.54 ± 0.05 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group (Student's t-test or ANOVA followed by post-hoc tests). Note: This is a representative data table and does not reflect actual experimental results.
Mandatory Visualizations
Signaling Pathways
References
- 1. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Pesampator Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pesampator (PF-04958242, BIIB-104) is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a high-impact AMPAR PAM, it enhances cognitive function and memory in preclinical models.[2] Notably, this compound also acts as a glycine (B1666218) transporter 1 (GlyT1) inhibitor, which may contribute to its pharmacological effects by increasing glycine levels and indirectly modulating the NMDA receptor.[2] This document provides detailed protocols for the preparation of this compound solutions for in vivo administration, along with a summary of its mechanism of action and relevant quantitative data from preclinical studies.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀N₂O₄S₂ | [2] |
| Molecular Weight | 392.49 g/mol | |
| CAS Number | 1258963-59-5 | |
| Mechanism of Action | Positive Allosteric Modulator of AMPA Receptor; GlyT1 Inhibitor | |
| EC₅₀ | 310 nM | |
| Kᵢ | 170 nM |
Table 2: Summary of In Vivo Studies with this compound
| Animal Model | Dosing Route | Dose Range | Vehicle/Formulation | Observed Effects | Reference |
| CD-1 Mice | Subcutaneous (SC) | 0.1 - 1 mg/kg | Not specified | Dose-dependent increase in cerebellar cGMP | |
| C57BL/6J Mice | Subcutaneous (SC) | 0.1 - 0.32 mg/kg | Not specified | Decreased fall latency in rotarod test | |
| Sprague-Dawley Rats | Intravenous (IV) | 0.001 - 0.01 mg/kg | Not specified | Reversal of MK-801-mediated reduction in paired-pulse facilitation | |
| Rats | Subcutaneous (SC) | 0.0032 - 0.032 mg/kg | Not specified | Attenuation of ketamine-induced working memory deficits | |
| Rats | Subcutaneous (SC) | 0.027 - 0.60 mg/kg | Not specified | Dose-dependent effects on regional brain uptake of FDG |
Experimental Protocols
Note: this compound has low aqueous solubility. The following protocols describe methods to prepare solutions suitable for in vivo administration. It is recommended to prepare fresh solutions for each experiment.
Protocol 1: Preparation of this compound Solution for Subcutaneous (SC) Injection
This protocol is based on a common formulation for poorly soluble compounds for subcutaneous administration.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg), the average weight of the animals, and the injection volume (e.g., 5-10 ml/kg), calculate the total mass of this compound needed.
-
Prepare the vehicle: A common vehicle for subcutaneous injection is a mixture of DMSO, PEG400, Tween 80, and saline. A suggested ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
For example, to prepare 1 ml of vehicle, mix:
-
100 µl DMSO
-
400 µl PEG400
-
50 µl Tween 80
-
450 µl Sterile Saline
-
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but avoid overheating.
-
-
Prepare the final dosing solution:
-
To the this compound-DMSO solution, add the PEG400 and vortex to mix.
-
Add the Tween 80 and vortex again until the solution is homogeneous.
-
Finally, add the sterile saline and vortex thoroughly. The final solution should be clear. If precipitation occurs, adjust the vehicle composition or sonicate briefly.
-
-
Administration:
-
Draw the final solution into a sterile syringe with the appropriate needle.
-
Administer subcutaneously to the animal in the scruff of the neck or other appropriate site.
-
Protocol 2: Preparation of this compound for Oral Gavage
For oral administration, this compound can be suspended in a vehicle such as carboxymethylcellulose (CMC).
Materials:
-
This compound (powder)
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile distilled water
-
Sterile tubes
-
Stir plate and magnetic stir bar
-
Oral gavage needles
Procedure:
-
Prepare the 0.5% CMC vehicle:
-
Weigh 0.5 g of CMC-Na and add it to 100 ml of sterile distilled water.
-
Stir vigorously using a stir plate and magnetic stir bar until the CMC-Na is fully dissolved. This may take some time.
-
-
Prepare the this compound suspension:
-
Calculate the required amount of this compound based on the desired dose, animal weight, and gavage volume (e.g., 10 ml/kg).
-
Weigh the this compound powder and add it to the appropriate volume of the 0.5% CMC vehicle.
-
Vortex or stir the suspension thoroughly to ensure it is homogeneous before each administration.
-
Mandatory Visualization
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound In Vivo Studies.
References
Application Notes and Protocols for In Vivo Administration of Pesampator Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pesampator (PF-04958242, BIIB-104) is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a high-impact AMPAR PAM, it enhances cognitive function and memory in preclinical models.[2] Notably, this compound also acts as a glycine transporter 1 (GlyT1) inhibitor, which may contribute to its pharmacological effects by increasing glycine levels and indirectly modulating the NMDA receptor.[2] This document provides detailed protocols for the preparation of this compound solutions for in vivo administration, along with a summary of its mechanism of action and relevant quantitative data from preclinical studies.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀N₂O₄S₂ | [2] |
| Molecular Weight | 392.49 g/mol | |
| CAS Number | 1258963-59-5 | |
| Mechanism of Action | Positive Allosteric Modulator of AMPA Receptor; GlyT1 Inhibitor | |
| EC₅₀ | 310 nM | |
| Kᵢ | 170 nM |
Table 2: Summary of In Vivo Studies with this compound
| Animal Model | Dosing Route | Dose Range | Vehicle/Formulation | Observed Effects | Reference |
| CD-1 Mice | Subcutaneous (SC) | 0.1 - 1 mg/kg | Not specified | Dose-dependent increase in cerebellar cGMP | |
| C57BL/6J Mice | Subcutaneous (SC) | 0.1 - 0.32 mg/kg | Not specified | Decreased fall latency in rotarod test | |
| Sprague-Dawley Rats | Intravenous (IV) | 0.001 - 0.01 mg/kg | Not specified | Reversal of MK-801-mediated reduction in paired-pulse facilitation | |
| Rats | Subcutaneous (SC) | 0.0032 - 0.032 mg/kg | Not specified | Attenuation of ketamine-induced working memory deficits | |
| Rats | Subcutaneous (SC) | 0.027 - 0.60 mg/kg | Not specified | Dose-dependent effects on regional brain uptake of FDG |
Experimental Protocols
Note: this compound has low aqueous solubility. The following protocols describe methods to prepare solutions suitable for in vivo administration. It is recommended to prepare fresh solutions for each experiment.
Protocol 1: Preparation of this compound Solution for Subcutaneous (SC) Injection
This protocol is based on a common formulation for poorly soluble compounds for subcutaneous administration.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg), the average weight of the animals, and the injection volume (e.g., 5-10 ml/kg), calculate the total mass of this compound needed.
-
Prepare the vehicle: A common vehicle for subcutaneous injection is a mixture of DMSO, PEG400, Tween 80, and saline. A suggested ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
For example, to prepare 1 ml of vehicle, mix:
-
100 µl DMSO
-
400 µl PEG400
-
50 µl Tween 80
-
450 µl Sterile Saline
-
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but avoid overheating.
-
-
Prepare the final dosing solution:
-
To the this compound-DMSO solution, add the PEG400 and vortex to mix.
-
Add the Tween 80 and vortex again until the solution is homogeneous.
-
Finally, add the sterile saline and vortex thoroughly. The final solution should be clear. If precipitation occurs, adjust the vehicle composition or sonicate briefly.
-
-
Administration:
-
Draw the final solution into a sterile syringe with the appropriate needle.
-
Administer subcutaneously to the animal in the scruff of the neck or other appropriate site.
-
Protocol 2: Preparation of this compound for Oral Gavage
For oral administration, this compound can be suspended in a vehicle such as carboxymethylcellulose (CMC).
Materials:
-
This compound (powder)
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile distilled water
-
Sterile tubes
-
Stir plate and magnetic stir bar
-
Oral gavage needles
Procedure:
-
Prepare the 0.5% CMC vehicle:
-
Weigh 0.5 g of CMC-Na and add it to 100 ml of sterile distilled water.
-
Stir vigorously using a stir plate and magnetic stir bar until the CMC-Na is fully dissolved. This may take some time.
-
-
Prepare the this compound suspension:
-
Calculate the required amount of this compound based on the desired dose, animal weight, and gavage volume (e.g., 10 ml/kg).
-
Weigh the this compound powder and add it to the appropriate volume of the 0.5% CMC vehicle.
-
Vortex or stir the suspension thoroughly to ensure it is homogeneous before each administration.
-
Mandatory Visualization
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound In Vivo Studies.
References
Application Notes and Protocols: Pesampator for Cognitive Enhancement in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pesampator (also known as BIIB-104 and PF-04958242) is a potent, high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] AMPA receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system, and their modulation is a key area of research for cognitive enhancement. This compound belongs to the biarylpropylsulfonamide class of AMPA PAMs.[1] Preclinical studies in animals have indicated that low doses of this compound can enhance cognition and memory, whereas higher doses may lead to adverse effects such as motor coordination disruptions and convulsions.[1]
These application notes provide a summary of the available data on this compound and related AMPA PAMs to guide the design of preclinical studies for cognitive enhancement in mice. Due to the limited publicly available data on specific this compound dosages for cognitive enhancement in mice, this document includes data from closely related compounds to inform experimental design.
Mechanism of Action: AMPA Receptor Potentiation
This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate (B1630785) binding site and potentiates the receptor's response to glutamate. This modulation is thought to occur by slowing the deactivation and/or desensitization of the receptor, thereby prolonging the influx of positive ions (Na+ and Ca2+) into the postsynaptic neuron in response to glutamate release. This enhanced synaptic transmission is believed to be the underlying mechanism for the observed cognitive-enhancing effects.
Below is a diagram illustrating the proposed signaling pathway.
Caption: this compound Signaling Pathway.
Quantitative Data: Dosage and Efficacy
Table 1: this compound In Vivo Data
| Compound | Species | Model | Dosage | Administration Route | Effect |
| This compound (PF-04958242) | Rat | MK-801-induced deficit in synaptic transmission | 0.003 mg/kg | Intravenous (i.v.) | ED50 for restoring synaptic transmission |
Table 2: Comparative Efficacy of Other AMPA PAMs in Mice
| Compound | Mouse Model | Dosage | Administration Route | Cognitive Test | Effect |
| PIMSD | Scopolamine-induced cognitive impairment | 3 mg/kg | Subcutaneous (s.c.) | Morris Water Maze | Partially reversed cognitive impairment.[2] |
| S 47445 | Aged mice | 10 mg/kg | Oral | - | Counteracted age-related deficit in LTP.[3] |
| BPAM279 | Normal mice | 1 mg/kg | Oral | Not specified | Significant improvement in cognitive performance |
| Unifiram / Sunifiram | Scopolamine-induced memory impairment | 0.001 mg/kg | Intraperitoneal (i.p.) | Passive Avoidance | Reversed memory impairment |
Experimental Protocols
Based on the available information and standard behavioral neuroscience methodologies, the following are detailed protocols for assessing the cognitive-enhancing effects of this compound in mice. It is crucial to conduct initial dose-response studies to determine the optimal dose of this compound for cognitive enhancement in the specific mouse model and behavioral task being used.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: Experimental Workflow.
Animal Models
-
Strain: C57BL/6J mice are commonly used for cognitive studies.
-
Age: Age-matched adult mice (e.g., 3-6 months old) are typically used. For studies on age-related cognitive decline, aged mice (>18 months) can be used.
-
Disease Models: To induce cognitive deficits, models such as scopolamine-induced amnesia or transgenic models of neurodegenerative diseases (e.g., 5XFAD for Alzheimer's disease) can be employed.
Drug Preparation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle (e.g., saline, DMSO, or a specific formulation as described by the supplier). The final concentration should be adjusted to deliver the desired dose in a reasonable injection volume (e.g., 5-10 ml/kg for intraperitoneal or subcutaneous injection).
-
Administration Route: Based on data from related compounds, oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) administration can be considered. The intravenous (i.v.) route has been used in rats and may also be an option.
-
Dosage: Based on the comparative data, a starting dose range of 0.01 to 3.0 mg/kg could be explored in a dose-response study. Given the potent ED50 in rats (0.003 mg/kg i.v.), lower doses should also be considered.
Novel Object Recognition (NOR) Task
This task assesses recognition memory.
Protocol:
-
Habituation (Day 1): Individually place each mouse in an open-field arena (e.g., 40x40x40 cm) for 5-10 minutes to acclimate to the environment.
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Return the mouse to its home cage.
-
-
Testing (Day 2, after a retention interval, e.g., 1-24 hours):
-
Administer this compound or vehicle at a predetermined time before the testing phase (e.g., 30 minutes prior).
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record its exploration of both objects for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Measure the time spent exploring each object.
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Morris Water Maze (MWM) Task
This task assesses spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden platform is submerged just below the water surface.
-
Acquisition Phase (Days 1-5):
-
Administer this compound or vehicle daily before the trials.
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the mouse in the water at one of four starting positions, facing the wall.
-
Allow the mouse to swim and find the hidden platform (maximum 60-90 seconds). If it fails to find the platform, gently guide it.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Administer this compound or vehicle.
-
Allow the mouse to swim freely for 60 seconds.
-
-
Data Analysis:
-
Acquisition Phase: Record the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over days indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of platform crossings. A preference for the target quadrant indicates spatial memory.
-
Concluding Remarks
This compound is a promising compound for cognitive enhancement. The protocols outlined above, in conjunction with a careful dose-response evaluation, will enable researchers to effectively investigate its preclinical efficacy in mouse models. Given its "high-impact" nature, it is imperative to carefully monitor for any adverse effects, particularly at higher doses. Future research should aim to establish a clear therapeutic window for this compound's pro-cognitive effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cognitive enhancing effects of an AMPA receptor positive modulator on place learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AMPA receptor positive allosteric modulator S 47445 rescues in vivo CA3-CA1 long-term potentiation and structural synaptic changes in old mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pesampator for Cognitive Enhancement in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pesampator (also known as BIIB-104 and PF-04958242) is a potent, high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] AMPA receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system, and their modulation is a key area of research for cognitive enhancement. This compound belongs to the biarylpropylsulfonamide class of AMPA PAMs.[1] Preclinical studies in animals have indicated that low doses of this compound can enhance cognition and memory, whereas higher doses may lead to adverse effects such as motor coordination disruptions and convulsions.[1]
These application notes provide a summary of the available data on this compound and related AMPA PAMs to guide the design of preclinical studies for cognitive enhancement in mice. Due to the limited publicly available data on specific this compound dosages for cognitive enhancement in mice, this document includes data from closely related compounds to inform experimental design.
Mechanism of Action: AMPA Receptor Potentiation
This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate. This modulation is thought to occur by slowing the deactivation and/or desensitization of the receptor, thereby prolonging the influx of positive ions (Na+ and Ca2+) into the postsynaptic neuron in response to glutamate release. This enhanced synaptic transmission is believed to be the underlying mechanism for the observed cognitive-enhancing effects.
Below is a diagram illustrating the proposed signaling pathway.
Caption: this compound Signaling Pathway.
Quantitative Data: Dosage and Efficacy
Table 1: this compound In Vivo Data
| Compound | Species | Model | Dosage | Administration Route | Effect |
| This compound (PF-04958242) | Rat | MK-801-induced deficit in synaptic transmission | 0.003 mg/kg | Intravenous (i.v.) | ED50 for restoring synaptic transmission |
Table 2: Comparative Efficacy of Other AMPA PAMs in Mice
| Compound | Mouse Model | Dosage | Administration Route | Cognitive Test | Effect |
| PIMSD | Scopolamine-induced cognitive impairment | 3 mg/kg | Subcutaneous (s.c.) | Morris Water Maze | Partially reversed cognitive impairment.[2] |
| S 47445 | Aged mice | 10 mg/kg | Oral | - | Counteracted age-related deficit in LTP.[3] |
| BPAM279 | Normal mice | 1 mg/kg | Oral | Not specified | Significant improvement in cognitive performance |
| Unifiram / Sunifiram | Scopolamine-induced memory impairment | 0.001 mg/kg | Intraperitoneal (i.p.) | Passive Avoidance | Reversed memory impairment |
Experimental Protocols
Based on the available information and standard behavioral neuroscience methodologies, the following are detailed protocols for assessing the cognitive-enhancing effects of this compound in mice. It is crucial to conduct initial dose-response studies to determine the optimal dose of this compound for cognitive enhancement in the specific mouse model and behavioral task being used.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: Experimental Workflow.
Animal Models
-
Strain: C57BL/6J mice are commonly used for cognitive studies.
-
Age: Age-matched adult mice (e.g., 3-6 months old) are typically used. For studies on age-related cognitive decline, aged mice (>18 months) can be used.
-
Disease Models: To induce cognitive deficits, models such as scopolamine-induced amnesia or transgenic models of neurodegenerative diseases (e.g., 5XFAD for Alzheimer's disease) can be employed.
Drug Preparation and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle (e.g., saline, DMSO, or a specific formulation as described by the supplier). The final concentration should be adjusted to deliver the desired dose in a reasonable injection volume (e.g., 5-10 ml/kg for intraperitoneal or subcutaneous injection).
-
Administration Route: Based on data from related compounds, oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) administration can be considered. The intravenous (i.v.) route has been used in rats and may also be an option.
-
Dosage: Based on the comparative data, a starting dose range of 0.01 to 3.0 mg/kg could be explored in a dose-response study. Given the potent ED50 in rats (0.003 mg/kg i.v.), lower doses should also be considered.
Novel Object Recognition (NOR) Task
This task assesses recognition memory.
Protocol:
-
Habituation (Day 1): Individually place each mouse in an open-field arena (e.g., 40x40x40 cm) for 5-10 minutes to acclimate to the environment.
-
Training/Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Return the mouse to its home cage.
-
-
Testing (Day 2, after a retention interval, e.g., 1-24 hours):
-
Administer this compound or vehicle at a predetermined time before the testing phase (e.g., 30 minutes prior).
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record its exploration of both objects for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Measure the time spent exploring each object.
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Morris Water Maze (MWM) Task
This task assesses spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden platform is submerged just below the water surface.
-
Acquisition Phase (Days 1-5):
-
Administer this compound or vehicle daily before the trials.
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the mouse in the water at one of four starting positions, facing the wall.
-
Allow the mouse to swim and find the hidden platform (maximum 60-90 seconds). If it fails to find the platform, gently guide it.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Administer this compound or vehicle.
-
Allow the mouse to swim freely for 60 seconds.
-
-
Data Analysis:
-
Acquisition Phase: Record the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over days indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of platform crossings. A preference for the target quadrant indicates spatial memory.
-
Concluding Remarks
This compound is a promising compound for cognitive enhancement. The protocols outlined above, in conjunction with a careful dose-response evaluation, will enable researchers to effectively investigate its preclinical efficacy in mouse models. Given its "high-impact" nature, it is imperative to carefully monitor for any adverse effects, particularly at higher doses. Future research should aim to establish a clear therapeutic window for this compound's pro-cognitive effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cognitive enhancing effects of an AMPA receptor positive modulator on place learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AMPA receptor positive allosteric modulator S 47445 rescues in vivo CA3-CA1 long-term potentiation and structural synaptic changes in old mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Screen Pesampator Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for cell-based assays designed to screen and characterize the activity of Pesampator, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
Introduction
This compound (PF-04958242) is a potent and selective positive allosteric modulator of the AMPA receptor, with a reported EC50 of 310 nM and a Ki of 170 nM[1]. As a "high-impact" AMPA receptor PAM, it enhances cognitive function by potentiating glutamatergic neurotransmission[2]. This compound binds to the ligand-binding domain dimer interface of the AMPA receptor, stabilizing the agonist-bound conformation. This action slows the deactivation of the ion channel and reduces the rate of desensitization, ultimately amplifying the effect of the neurotransmitter glutamate[3][4]. In addition to its primary mechanism, this compound has also been identified as a blocker of the GlyT1 glycine (B1666218) transporter, which may contribute to its overall pharmacological profile by indirectly activating NMDA receptors[2].
The following protocols describe key cell-based assays for quantifying the activity of this compound and similar AMPA receptor potentiators. These assays are crucial for primary screening, lead optimization, and mechanistic studies in drug discovery programs targeting neurological and psychiatric disorders.
Signaling Pathway of this compound at the AMPA Receptor
The diagram below illustrates the mechanism of action of this compound. As a positive allosteric modulator, it binds to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site. This binding event stabilizes the receptor in an active state when glutamate is bound, leading to prolonged channel opening and an enhanced influx of sodium and calcium ions. This increased cation influx results in a stronger and more sustained postsynaptic depolarization.
Key Cell-Based Assays for Screening this compound Activity
Several cell-based assays can be employed to measure the potentiation of AMPA receptors by this compound. The choice of assay often depends on the screening throughput required and the specific aspect of receptor function being investigated. High-throughput screening (HTS) campaigns often utilize fluorescence-based methods like calcium flux or voltage-sensitive dye assays, while detailed mechanistic studies may rely on lower-throughput electrophysiological recordings.
Experimental Workflow for Screening AMPA Receptor PAMs
The following diagram outlines a typical workflow for screening and identifying positive allosteric modulators of the AMPA receptor. The process begins with a primary high-throughput screen to identify initial hits, followed by counter-screens to eliminate false positives and secondary assays to confirm and characterize the activity of the validated hits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Screen Pesampator Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for cell-based assays designed to screen and characterize the activity of Pesampator, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
Introduction
This compound (PF-04958242) is a potent and selective positive allosteric modulator of the AMPA receptor, with a reported EC50 of 310 nM and a Ki of 170 nM[1]. As a "high-impact" AMPA receptor PAM, it enhances cognitive function by potentiating glutamatergic neurotransmission[2]. This compound binds to the ligand-binding domain dimer interface of the AMPA receptor, stabilizing the agonist-bound conformation. This action slows the deactivation of the ion channel and reduces the rate of desensitization, ultimately amplifying the effect of the neurotransmitter glutamate[3][4]. In addition to its primary mechanism, this compound has also been identified as a blocker of the GlyT1 glycine transporter, which may contribute to its overall pharmacological profile by indirectly activating NMDA receptors[2].
The following protocols describe key cell-based assays for quantifying the activity of this compound and similar AMPA receptor potentiators. These assays are crucial for primary screening, lead optimization, and mechanistic studies in drug discovery programs targeting neurological and psychiatric disorders.
Signaling Pathway of this compound at the AMPA Receptor
The diagram below illustrates the mechanism of action of this compound. As a positive allosteric modulator, it binds to a site on the AMPA receptor distinct from the glutamate binding site. This binding event stabilizes the receptor in an active state when glutamate is bound, leading to prolonged channel opening and an enhanced influx of sodium and calcium ions. This increased cation influx results in a stronger and more sustained postsynaptic depolarization.
Key Cell-Based Assays for Screening this compound Activity
Several cell-based assays can be employed to measure the potentiation of AMPA receptors by this compound. The choice of assay often depends on the screening throughput required and the specific aspect of receptor function being investigated. High-throughput screening (HTS) campaigns often utilize fluorescence-based methods like calcium flux or voltage-sensitive dye assays, while detailed mechanistic studies may rely on lower-throughput electrophysiological recordings.
Experimental Workflow for Screening AMPA Receptor PAMs
The following diagram outlines a typical workflow for screening and identifying positive allosteric modulators of the AMPA receptor. The process begins with a primary high-throughput screen to identify initial hits, followed by counter-screens to eliminate false positives and secondary assays to confirm and characterize the activity of the validated hits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Pesampator's Effect on Neuronal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pesampator (BIIB-104; PF-04958242) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the biarylpropylsulfonamide group, it enhances cognitive and memory functions at low doses.[1] In addition to its primary mechanism of action, this compound also functions as a glycine (B1666218) transporter 1 (GlyT1) inhibitor, which may indirectly activate NMDA receptors by increasing synaptic glycine levels.[1][2] This dual action makes this compound a compound of significant interest for therapeutic development in neurological and psychiatric disorders.
These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of this compound's effects on neuronal cultures. The following sections detail experimental procedures to assess its impact on AMPA receptor function, synaptic plasticity, neuronal viability, and synaptic protein expression.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected effects of this compound in various in vitro assays based on its known mechanism of action.
Table 1: Electrophysiological Effects of this compound on AMPA Receptor-Mediated Currents
| Parameter | Neuronal Culture Type | This compound Concentration (nM) | Observed Effect |
| AMPA-evoked Current Amplitude | Primary Cortical Neurons | 10 | ~1.5-fold increase |
| 100 | ~3-fold increase | ||
| 1000 | ~5-fold increase | ||
| AMPA-evoked Current Decay Time | Primary Hippocampal Neurons | 100 | Prolonged by ~50% |
| EC50 for AMPA | Primary Cortical Neurons | 100 | Leftward shift, decreased by ~40% |
Table 2: Effect of this compound on Intracellular Calcium Levels
| Parameter | Neuronal Culture Type | This compound Concentration (nM) | Observed Effect on AMPA-induced [Ca2+]i |
| Peak [Ca2+]i | Primary Hippocampal Neurons | 10 | ~20% increase |
| 100 | ~60% increase | ||
| 1000 | ~120% increase | ||
| Area Under the Curve (AUC) | Primary Cortical Neurons | 100 | Increased by ~75% |
Table 3: Impact of this compound on Long-Term Potentiation (LTP)
| Parameter | Neuronal Culture Type | This compound Concentration (nM) | Observed Effect on fEPSP Slope |
| LTP Induction | Primary Hippocampal Neurons | 10 | Enhanced potentiation by ~25% |
| LTP Maintenance (60 min post-induction) | Primary Hippocampal Neurons | 10 | Sustained potentiation, ~30% higher than control |
Table 4: Neuronal Viability Following this compound Treatment
| Assay | Neuronal Culture Type | This compound Concentration (µM) | Cell Viability (% of Control) |
| MTT Assay | Primary Cortical Neurons | 1 | 98 ± 4% |
| 10 | 95 ± 5% | ||
| 100 | 70 ± 8% (potential for excitotoxicity) |
Table 5: Effect of this compound on Synaptic Protein Expression
| Protein Marker | Neuronal Culture Type | This compound Concentration (nM) | Change in Expression Level |
| PSD-95 | Primary Hippocampal Neurons | 100 (chronic treatment) | ~15% increase in puncta density |
| Synapsin I | Primary Hippocampal Neurons | 100 (chronic treatment) | ~10% increase in puncta density |
| GluA1 | Primary Hippocampal Neurons | 100 (chronic treatment) | ~20% increase in surface expression |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the effect of this compound on AMPA receptor-mediated currents in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal) plated on coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
AMPA, this compound stock solution (in DMSO)
-
Tetrodotoxin (TTX), picrotoxin (B1677862), and D-AP5 to block voltage-gated sodium channels, GABAA receptors, and NMDA receptors, respectively.
-
Patch-clamp amplifier, micromanipulator, and perfusion system.
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the neurons with external solution containing TTX (1 µM), picrotoxin (50 µM), and D-AP5 (50 µM).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Obtain a stable baseline recording of spontaneous activity.
-
Locally apply AMPA (10 µM) for 2-5 ms (B15284909) to evoke an inward current. Record the amplitude and decay kinetics of the AMPA-evoked excitatory postsynaptic current (EPSC).
-
Wash out the AMPA and allow the cell to recover.
-
Perfuse the chamber with the desired concentration of this compound (e.g., 10 nM, 100 nM, 1 µM) for 5-10 minutes.
-
Re-apply AMPA (10 µM) in the presence of this compound and record the resulting EPSC.
-
Compare the amplitude and decay kinetics of the AMPA-evoked currents in the presence and absence of this compound.
Calcium Imaging
Objective: To measure the effect of this compound on AMPA-induced intracellular calcium ([Ca2+]i) influx.
Materials:
-
Primary neuronal cultures on glass-bottom dishes or coverslips.
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
AMPA, this compound stock solution (in DMSO).
-
Fluorescence microscope equipped with a calcium imaging system.
Procedure:
-
Prepare a loading solution of Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) with 0.02% Pluronic F-127 in HBSS.
-
Incubate the neuronal cultures with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification of the dye for at least 20 minutes.
-
Mount the dish/coverslip onto the imaging chamber on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images. For Fura-2, alternate excitation at 340 nm and 380 nm. For Fluo-4, use excitation around 488 nm.
-
Perfuse the cells with a solution containing AMPA (e.g., 30 µM) and record the change in fluorescence, which corresponds to a change in [Ca2+]i.
-
Wash out the AMPA and allow the cells to return to baseline fluorescence.
-
Perfuse with the desired concentration of this compound for 5-10 minutes.
-
Co-apply AMPA and this compound and record the change in fluorescence.
-
Analyze the peak fluorescence change and the area under the curve to quantify the effect of this compound on calcium influx.
In Vitro Long-Term Potentiation (LTP) Assay
Objective: To determine if this compound can enhance or facilitate the induction and maintenance of LTP in neuronal cultures.
Materials:
-
High-density primary hippocampal or cortical cultures.
-
Field potential or multi-electrode array (MEA) recording setup.
-
Artificial cerebrospinal fluid (aCSF) for recording.
-
Theta-burst stimulation (TBS) or high-frequency stimulation (HFS) protocol.
-
This compound stock solution (in DMSO).
Procedure:
-
Place the neuronal culture in the recording chamber and perfuse with aCSF.
-
Position a stimulating electrode to activate a population of presynaptic neurons and a recording electrode to measure the field excitatory postsynaptic potential (fEPSP).
-
Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline fEPSP for at least 20 minutes.
-
Apply this compound at the desired concentration (e.g., 10 nM) to the perfusion medium and continue baseline recording for another 10-20 minutes.
-
Induce LTP using a standard protocol, such as TBS (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
Continue recording the fEPSP at the baseline test pulse frequency for at least 60 minutes post-induction.
-
Compare the magnitude and duration of LTP in the presence of this compound to a control group without the compound.
Immunocytochemistry for Synaptic Markers
Objective: To assess the effect of chronic this compound treatment on the expression and localization of synaptic proteins.
Materials:
-
Primary neuronal cultures on coverslips.
-
This compound stock solution (in DMSO).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% goat serum in PBS).
-
Primary antibodies (e.g., anti-PSD-95, anti-Synapsin I, anti-GluA1).
-
Fluorescently labeled secondary antibodies.
-
Mounting medium with DAPI.
-
Confocal or fluorescence microscope.
Procedure:
-
Treat neuronal cultures with this compound (e.g., 100 nM) or vehicle (DMSO) for an extended period (e.g., 24-72 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the density and intensity of synaptic puncta using image analysis software (e.g., ImageJ).
MTT Assay for Neuronal Viability
Objective: To evaluate the potential neurotoxicity of this compound at various concentrations.
Materials:
-
Primary neuronal cultures in a 96-well plate.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Plate neurons in a 96-well plate and allow them to mature.
-
Treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) and a vehicle control for 24-48 hours.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Mandatory Visualizations
Caption: this compound's dual mechanism of action on neuronal signaling pathways.
Caption: Experimental workflow for the in vitro characterization of this compound.
References
In Vitro Characterization of Pesampator's Effect on Neuronal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pesampator (BIIB-104; PF-04958242) is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the biarylpropylsulfonamide group, it enhances cognitive and memory functions at low doses.[1] In addition to its primary mechanism of action, this compound also functions as a glycine transporter 1 (GlyT1) inhibitor, which may indirectly activate NMDA receptors by increasing synaptic glycine levels.[1][2] This dual action makes this compound a compound of significant interest for therapeutic development in neurological and psychiatric disorders.
These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of this compound's effects on neuronal cultures. The following sections detail experimental procedures to assess its impact on AMPA receptor function, synaptic plasticity, neuronal viability, and synaptic protein expression.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected effects of this compound in various in vitro assays based on its known mechanism of action.
Table 1: Electrophysiological Effects of this compound on AMPA Receptor-Mediated Currents
| Parameter | Neuronal Culture Type | This compound Concentration (nM) | Observed Effect |
| AMPA-evoked Current Amplitude | Primary Cortical Neurons | 10 | ~1.5-fold increase |
| 100 | ~3-fold increase | ||
| 1000 | ~5-fold increase | ||
| AMPA-evoked Current Decay Time | Primary Hippocampal Neurons | 100 | Prolonged by ~50% |
| EC50 for AMPA | Primary Cortical Neurons | 100 | Leftward shift, decreased by ~40% |
Table 2: Effect of this compound on Intracellular Calcium Levels
| Parameter | Neuronal Culture Type | This compound Concentration (nM) | Observed Effect on AMPA-induced [Ca2+]i |
| Peak [Ca2+]i | Primary Hippocampal Neurons | 10 | ~20% increase |
| 100 | ~60% increase | ||
| 1000 | ~120% increase | ||
| Area Under the Curve (AUC) | Primary Cortical Neurons | 100 | Increased by ~75% |
Table 3: Impact of this compound on Long-Term Potentiation (LTP)
| Parameter | Neuronal Culture Type | This compound Concentration (nM) | Observed Effect on fEPSP Slope |
| LTP Induction | Primary Hippocampal Neurons | 10 | Enhanced potentiation by ~25% |
| LTP Maintenance (60 min post-induction) | Primary Hippocampal Neurons | 10 | Sustained potentiation, ~30% higher than control |
Table 4: Neuronal Viability Following this compound Treatment
| Assay | Neuronal Culture Type | This compound Concentration (µM) | Cell Viability (% of Control) |
| MTT Assay | Primary Cortical Neurons | 1 | 98 ± 4% |
| 10 | 95 ± 5% | ||
| 100 | 70 ± 8% (potential for excitotoxicity) |
Table 5: Effect of this compound on Synaptic Protein Expression
| Protein Marker | Neuronal Culture Type | This compound Concentration (nM) | Change in Expression Level |
| PSD-95 | Primary Hippocampal Neurons | 100 (chronic treatment) | ~15% increase in puncta density |
| Synapsin I | Primary Hippocampal Neurons | 100 (chronic treatment) | ~10% increase in puncta density |
| GluA1 | Primary Hippocampal Neurons | 100 (chronic treatment) | ~20% increase in surface expression |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the effect of this compound on AMPA receptor-mediated currents in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal) plated on coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
AMPA, this compound stock solution (in DMSO)
-
Tetrodotoxin (TTX), picrotoxin, and D-AP5 to block voltage-gated sodium channels, GABAA receptors, and NMDA receptors, respectively.
-
Patch-clamp amplifier, micromanipulator, and perfusion system.
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the neurons with external solution containing TTX (1 µM), picrotoxin (50 µM), and D-AP5 (50 µM).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Obtain a stable baseline recording of spontaneous activity.
-
Locally apply AMPA (10 µM) for 2-5 ms to evoke an inward current. Record the amplitude and decay kinetics of the AMPA-evoked excitatory postsynaptic current (EPSC).
-
Wash out the AMPA and allow the cell to recover.
-
Perfuse the chamber with the desired concentration of this compound (e.g., 10 nM, 100 nM, 1 µM) for 5-10 minutes.
-
Re-apply AMPA (10 µM) in the presence of this compound and record the resulting EPSC.
-
Compare the amplitude and decay kinetics of the AMPA-evoked currents in the presence and absence of this compound.
Calcium Imaging
Objective: To measure the effect of this compound on AMPA-induced intracellular calcium ([Ca2+]i) influx.
Materials:
-
Primary neuronal cultures on glass-bottom dishes or coverslips.
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
AMPA, this compound stock solution (in DMSO).
-
Fluorescence microscope equipped with a calcium imaging system.
Procedure:
-
Prepare a loading solution of Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) with 0.02% Pluronic F-127 in HBSS.
-
Incubate the neuronal cultures with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification of the dye for at least 20 minutes.
-
Mount the dish/coverslip onto the imaging chamber on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images. For Fura-2, alternate excitation at 340 nm and 380 nm. For Fluo-4, use excitation around 488 nm.
-
Perfuse the cells with a solution containing AMPA (e.g., 30 µM) and record the change in fluorescence, which corresponds to a change in [Ca2+]i.
-
Wash out the AMPA and allow the cells to return to baseline fluorescence.
-
Perfuse with the desired concentration of this compound for 5-10 minutes.
-
Co-apply AMPA and this compound and record the change in fluorescence.
-
Analyze the peak fluorescence change and the area under the curve to quantify the effect of this compound on calcium influx.
In Vitro Long-Term Potentiation (LTP) Assay
Objective: To determine if this compound can enhance or facilitate the induction and maintenance of LTP in neuronal cultures.
Materials:
-
High-density primary hippocampal or cortical cultures.
-
Field potential or multi-electrode array (MEA) recording setup.
-
Artificial cerebrospinal fluid (aCSF) for recording.
-
Theta-burst stimulation (TBS) or high-frequency stimulation (HFS) protocol.
-
This compound stock solution (in DMSO).
Procedure:
-
Place the neuronal culture in the recording chamber and perfuse with aCSF.
-
Position a stimulating electrode to activate a population of presynaptic neurons and a recording electrode to measure the field excitatory postsynaptic potential (fEPSP).
-
Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline fEPSP for at least 20 minutes.
-
Apply this compound at the desired concentration (e.g., 10 nM) to the perfusion medium and continue baseline recording for another 10-20 minutes.
-
Induce LTP using a standard protocol, such as TBS (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
Continue recording the fEPSP at the baseline test pulse frequency for at least 60 minutes post-induction.
-
Compare the magnitude and duration of LTP in the presence of this compound to a control group without the compound.
Immunocytochemistry for Synaptic Markers
Objective: To assess the effect of chronic this compound treatment on the expression and localization of synaptic proteins.
Materials:
-
Primary neuronal cultures on coverslips.
-
This compound stock solution (in DMSO).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% goat serum in PBS).
-
Primary antibodies (e.g., anti-PSD-95, anti-Synapsin I, anti-GluA1).
-
Fluorescently labeled secondary antibodies.
-
Mounting medium with DAPI.
-
Confocal or fluorescence microscope.
Procedure:
-
Treat neuronal cultures with this compound (e.g., 100 nM) or vehicle (DMSO) for an extended period (e.g., 24-72 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the density and intensity of synaptic puncta using image analysis software (e.g., ImageJ).
MTT Assay for Neuronal Viability
Objective: To evaluate the potential neurotoxicity of this compound at various concentrations.
Materials:
-
Primary neuronal cultures in a 96-well plate.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Plate neurons in a 96-well plate and allow them to mature.
-
Treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) and a vehicle control for 24-48 hours.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Mandatory Visualizations
Caption: this compound's dual mechanism of action on neuronal signaling pathways.
Caption: Experimental workflow for the in vitro characterization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Mitigating Convulsive Side Effects of High-Impact AMPA PAMs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the convulsive side effects associated with high-impact AMPA Positive Allosteric Modulators (PAMs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the convulsive side effects of high-impact AMPA PAMs?
High-impact AMPA PAMs significantly enhance glutamatergic neurotransmission by slowing both the deactivation and desensitization of AMPA receptors.[1] This prolonged receptor activation can lead to excessive neuronal excitation, disrupting the delicate balance between excitation and inhibition in the brain and ultimately triggering seizures.[2] This overstimulation can lead to excitotoxicity, a process implicated in seizure-induced neuronal damage.[3][4]
Q2: Are all AMPA PAMs associated with a high risk of convulsions?
No. AMPA PAMs are broadly categorized into low-impact and high-impact types.[1] Low-impact PAMs, such as CX-516, primarily affect AMPA receptor deactivation and have a lower propensity to cause convulsions. High-impact PAMs, like Tulrampator, affect both deactivation and desensitization, leading to a more robust and prolonged enhancement of AMPA receptor function and a higher risk of convulsive side effects.
Q3: What is the role of the GluA2 subunit in AMPA PAM-induced neurotoxicity?
The GluA2 subunit of the AMPA receptor is critical in regulating its calcium permeability. AMPA receptors containing the GluA2 subunit are typically impermeable to calcium ions. Downregulation or absence of the GluA2 subunit results in calcium-permeable AMPA receptors (CP-AMPARs). Overactivation of CP-AMPARs by high-impact PAMs can lead to excessive calcium influx, a key trigger for excitotoxicity and neuronal death. Some disease states, such as epilepsy, are associated with an increase in CP-AMPARs, potentially heightening the risk of convulsive side effects with high-impact PAMs.
Q4: Can the therapeutic window of high-impact AMPA PAMs be widened to avoid convulsive side effects?
Optimizing the dosing regimen is a potential strategy to widen the therapeutic window. This can involve carefully titrating the dose to achieve a therapeutic effect at a concentration below the convulsive threshold. Additionally, co-administration with other compounds, such as anticonvulsants, is being explored to mitigate seizure risk. The development of subtype-selective AMPA PAMs that target specific receptor populations involved in cognition without globally enhancing excitability is another promising approach.
Troubleshooting Guides
Scenario 1: Unexpected Convulsions Observed in Animal Models at Presumed "Low" Doses of a High-Impact AMPA PAM
Problem: You are observing convulsive behaviors (e.g., tremors, myoclonus, tonic-clonic seizures) in your rodent models at doses of a high-impact AMPA PAM that were expected to be sub-convulsive based on the literature.
Possible Causes and Solutions:
-
Pharmacokinetic Variability:
-
Cause: Differences in drug metabolism and clearance between animal strains, sexes, or even individuals can lead to higher-than-expected brain concentrations of the PAM.
-
Solution: Conduct pharmacokinetic studies in your specific animal model to determine the actual brain exposure at different doses. Correlate plasma and brain concentrations with the onset of convulsive behaviors.
-
-
Target Engagement and Saturation:
-
Cause: The dose-response curve for AMPA PAMs can be steep, and a small increase in dose can lead to a sharp increase in receptor occupancy and a transition from therapeutic to toxic effects.
-
Solution: Perform a detailed dose-response study with smaller dose increments to precisely identify the convulsive threshold in your model.
-
-
Underlying Neuronal Hyperexcitability:
-
Cause: The animal model itself may have a lower seizure threshold due to genetic factors or experimental manipulations.
-
Solution: Establish a baseline seizure threshold in your animal model using a pro-convulsant agent like pentylenetetrazol (PTZ) before administering the AMPA PAM. This will help determine if your model is inherently more susceptible to seizures.
-
Scenario 2: Difficulty Differentiating Between Enhanced Neuronal Firing (Therapeutic) and Epileptiform Activity (Pathological) in In Vitro MEA Recordings
Problem: You are using microelectrode arrays (MEAs) to assess the effects of a high-impact AMPA PAM on neuronal network activity, but you are unsure if the observed increase in firing rate and bursting is indicative of a desired therapeutic effect or a pro-convulsive liability.
Possible Causes and Solutions:
-
Lack of Clear Biomarkers:
-
Cause: Simple increases in spike rate and burst frequency can be ambiguous. Epileptiform activity is often characterized by specific patterns.
-
Solution: Analyze your MEA data for more specific hallmarks of seizure-like activity, including:
-
Synchronized Bursting: Look for highly synchronized bursts of action potentials across multiple electrodes on the array.
-
Ictal-like Events: Identify sustained, high-frequency discharges that are significantly different from the baseline bursting patterns.
-
Changes in Network Connectivity: Assess changes in functional connectivity between neurons. Seizure-like activity is often associated with hyper-synchronized and pathological network states.
-
-
-
Inadequate Baseline Characterization:
-
Cause: Without a stable and well-characterized baseline, it's difficult to interpret drug-induced changes.
-
Solution: Record baseline neuronal activity for a sufficient period before drug application to establish stable firing and bursting patterns. Use negative and positive controls (e.g., a vehicle and a known pro-convulsant) to validate your assay's ability to detect pro-convulsive effects.
-
Quantitative Data
Table 1: Comparative Preclinical Data for Select AMPA Modulators
| Compound | Type | Efficacious Dose Range (Cognitive Enhancement Models) | Dose Associated with Adverse Events (e.g., Ataxia, Convulsions) | Species | Reference |
| CX516 (Ampalex) | Low-Impact PAM | 1-10 mg/kg | High doses required for adverse effects | Rat | |
| Tulrampator (S-47445) | High-Impact PAM | 0.1-1 mg/kg | >3 mg/kg | Rat | |
| PF-4778574 | High-Impact PAM | 0.1-1 mg/kg | Tremors: ~0.2-0.3 mg/kg; Convulsions: >1 mg/kg | Dog, NHP, Rodent | |
| Perampanel (Fycompa) | Non-competitive Antagonist | N/A (Anticonvulsant) | Dizziness, Somnolence at therapeutic doses | Human |
Note: Doses are indicative and can vary based on the specific animal model and experimental paradigm.
Experimental Protocols
Protocol 1: In Vivo Seizure Liability Assessment using EEG in Rodents
This protocol outlines the general steps for assessing the convulsive potential of a high-impact AMPA PAM in rodents using electroencephalography (EEG).
-
Animal Model: Select an appropriate rodent strain (e.g., Sprague-Dawley rat, C57BL/6 mouse).
-
EEG Electrode Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant epidural or subdural electrodes over relevant brain regions (e.g., cortex, hippocampus).
-
Secure the electrode assembly to the skull with dental cement.
-
Allow for a post-operative recovery period of at least one week.
-
-
Baseline EEG Recording:
-
Habituate the animal to the recording chamber.
-
Record baseline EEG activity for a sufficient duration (e.g., 24-48 hours) to establish normal brain activity patterns and sleep-wake cycles.
-
-
AMPA PAM Administration and EEG Monitoring:
-
Administer the AMPA PAM at escalating doses.
-
Continuously record EEG and video-monitor the animal for behavioral signs of seizures.
-
Analyze the EEG data for epileptiform discharges, such as spike-wave discharges, polyspikes, and electrographic seizures.
-
-
Data Analysis:
-
Quantify the frequency, duration, and amplitude of epileptiform events.
-
Correlate the occurrence of these events with the administered dose and any observed behavioral changes.
-
Protocol 2: In Vitro Neuronal Network Activity Assessment using Microelectrode Arrays (MEAs)
This protocol provides a general workflow for evaluating the effects of high-impact AMPA PAMs on the spontaneous activity of primary neuronal cultures on MEAs.
-
Primary Neuronal Culture Preparation:
-
Dissect cortical or hippocampal tissue from embryonic rodents (e.g., E18 rats).
-
Dissociate the tissue into a single-cell suspension.
-
Plate the neurons onto MEA plates pre-coated with an adhesion promoter (e.g., poly-L-lysine).
-
Culture the neurons for at least 14 days to allow for the formation of a mature, spontaneously active neuronal network.
-
-
Baseline MEA Recording:
-
Place the MEA plate into the recording system and allow the culture to acclimate.
-
Record baseline spontaneous neuronal activity (spikes and bursts) for 10-30 minutes.
-
-
Compound Application and Recording:
-
Apply the high-impact AMPA PAM to the culture medium at various concentrations.
-
Record the neuronal activity for a defined period after compound application.
-
-
Data Analysis:
-
Analyze the MEA data for changes in parameters such as:
-
Mean firing rate
-
Burst rate and duration
-
Network burst synchrony
-
-
Identify the emergence of epileptiform activity patterns as described in the troubleshooting section.
-
Visualizations
Caption: Therapeutic signaling pathway of high-impact AMPA PAMs.
Caption: Signaling pathway leading to convulsive side effects of high-impact AMPA PAMs.
Caption: Workflow for assessing the seizure liability of AMPA PAMs.
References
- 1. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Ionotropic Glutamate Receptors in Epilepsy: A Review Focusing on AMPA and NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Convulsive Side Effects of High-Impact AMPA PAMs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the convulsive side effects associated with high-impact AMPA Positive Allosteric Modulators (PAMs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the convulsive side effects of high-impact AMPA PAMs?
High-impact AMPA PAMs significantly enhance glutamatergic neurotransmission by slowing both the deactivation and desensitization of AMPA receptors.[1] This prolonged receptor activation can lead to excessive neuronal excitation, disrupting the delicate balance between excitation and inhibition in the brain and ultimately triggering seizures.[2] This overstimulation can lead to excitotoxicity, a process implicated in seizure-induced neuronal damage.[3][4]
Q2: Are all AMPA PAMs associated with a high risk of convulsions?
No. AMPA PAMs are broadly categorized into low-impact and high-impact types.[1] Low-impact PAMs, such as CX-516, primarily affect AMPA receptor deactivation and have a lower propensity to cause convulsions. High-impact PAMs, like Tulrampator, affect both deactivation and desensitization, leading to a more robust and prolonged enhancement of AMPA receptor function and a higher risk of convulsive side effects.
Q3: What is the role of the GluA2 subunit in AMPA PAM-induced neurotoxicity?
The GluA2 subunit of the AMPA receptor is critical in regulating its calcium permeability. AMPA receptors containing the GluA2 subunit are typically impermeable to calcium ions. Downregulation or absence of the GluA2 subunit results in calcium-permeable AMPA receptors (CP-AMPARs). Overactivation of CP-AMPARs by high-impact PAMs can lead to excessive calcium influx, a key trigger for excitotoxicity and neuronal death. Some disease states, such as epilepsy, are associated with an increase in CP-AMPARs, potentially heightening the risk of convulsive side effects with high-impact PAMs.
Q4: Can the therapeutic window of high-impact AMPA PAMs be widened to avoid convulsive side effects?
Optimizing the dosing regimen is a potential strategy to widen the therapeutic window. This can involve carefully titrating the dose to achieve a therapeutic effect at a concentration below the convulsive threshold. Additionally, co-administration with other compounds, such as anticonvulsants, is being explored to mitigate seizure risk. The development of subtype-selective AMPA PAMs that target specific receptor populations involved in cognition without globally enhancing excitability is another promising approach.
Troubleshooting Guides
Scenario 1: Unexpected Convulsions Observed in Animal Models at Presumed "Low" Doses of a High-Impact AMPA PAM
Problem: You are observing convulsive behaviors (e.g., tremors, myoclonus, tonic-clonic seizures) in your rodent models at doses of a high-impact AMPA PAM that were expected to be sub-convulsive based on the literature.
Possible Causes and Solutions:
-
Pharmacokinetic Variability:
-
Cause: Differences in drug metabolism and clearance between animal strains, sexes, or even individuals can lead to higher-than-expected brain concentrations of the PAM.
-
Solution: Conduct pharmacokinetic studies in your specific animal model to determine the actual brain exposure at different doses. Correlate plasma and brain concentrations with the onset of convulsive behaviors.
-
-
Target Engagement and Saturation:
-
Cause: The dose-response curve for AMPA PAMs can be steep, and a small increase in dose can lead to a sharp increase in receptor occupancy and a transition from therapeutic to toxic effects.
-
Solution: Perform a detailed dose-response study with smaller dose increments to precisely identify the convulsive threshold in your model.
-
-
Underlying Neuronal Hyperexcitability:
-
Cause: The animal model itself may have a lower seizure threshold due to genetic factors or experimental manipulations.
-
Solution: Establish a baseline seizure threshold in your animal model using a pro-convulsant agent like pentylenetetrazol (PTZ) before administering the AMPA PAM. This will help determine if your model is inherently more susceptible to seizures.
-
Scenario 2: Difficulty Differentiating Between Enhanced Neuronal Firing (Therapeutic) and Epileptiform Activity (Pathological) in In Vitro MEA Recordings
Problem: You are using microelectrode arrays (MEAs) to assess the effects of a high-impact AMPA PAM on neuronal network activity, but you are unsure if the observed increase in firing rate and bursting is indicative of a desired therapeutic effect or a pro-convulsive liability.
Possible Causes and Solutions:
-
Lack of Clear Biomarkers:
-
Cause: Simple increases in spike rate and burst frequency can be ambiguous. Epileptiform activity is often characterized by specific patterns.
-
Solution: Analyze your MEA data for more specific hallmarks of seizure-like activity, including:
-
Synchronized Bursting: Look for highly synchronized bursts of action potentials across multiple electrodes on the array.
-
Ictal-like Events: Identify sustained, high-frequency discharges that are significantly different from the baseline bursting patterns.
-
Changes in Network Connectivity: Assess changes in functional connectivity between neurons. Seizure-like activity is often associated with hyper-synchronized and pathological network states.
-
-
-
Inadequate Baseline Characterization:
-
Cause: Without a stable and well-characterized baseline, it's difficult to interpret drug-induced changes.
-
Solution: Record baseline neuronal activity for a sufficient period before drug application to establish stable firing and bursting patterns. Use negative and positive controls (e.g., a vehicle and a known pro-convulsant) to validate your assay's ability to detect pro-convulsive effects.
-
Quantitative Data
Table 1: Comparative Preclinical Data for Select AMPA Modulators
| Compound | Type | Efficacious Dose Range (Cognitive Enhancement Models) | Dose Associated with Adverse Events (e.g., Ataxia, Convulsions) | Species | Reference |
| CX516 (Ampalex) | Low-Impact PAM | 1-10 mg/kg | High doses required for adverse effects | Rat | |
| Tulrampator (S-47445) | High-Impact PAM | 0.1-1 mg/kg | >3 mg/kg | Rat | |
| PF-4778574 | High-Impact PAM | 0.1-1 mg/kg | Tremors: ~0.2-0.3 mg/kg; Convulsions: >1 mg/kg | Dog, NHP, Rodent | |
| Perampanel (Fycompa) | Non-competitive Antagonist | N/A (Anticonvulsant) | Dizziness, Somnolence at therapeutic doses | Human |
Note: Doses are indicative and can vary based on the specific animal model and experimental paradigm.
Experimental Protocols
Protocol 1: In Vivo Seizure Liability Assessment using EEG in Rodents
This protocol outlines the general steps for assessing the convulsive potential of a high-impact AMPA PAM in rodents using electroencephalography (EEG).
-
Animal Model: Select an appropriate rodent strain (e.g., Sprague-Dawley rat, C57BL/6 mouse).
-
EEG Electrode Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant epidural or subdural electrodes over relevant brain regions (e.g., cortex, hippocampus).
-
Secure the electrode assembly to the skull with dental cement.
-
Allow for a post-operative recovery period of at least one week.
-
-
Baseline EEG Recording:
-
Habituate the animal to the recording chamber.
-
Record baseline EEG activity for a sufficient duration (e.g., 24-48 hours) to establish normal brain activity patterns and sleep-wake cycles.
-
-
AMPA PAM Administration and EEG Monitoring:
-
Administer the AMPA PAM at escalating doses.
-
Continuously record EEG and video-monitor the animal for behavioral signs of seizures.
-
Analyze the EEG data for epileptiform discharges, such as spike-wave discharges, polyspikes, and electrographic seizures.
-
-
Data Analysis:
-
Quantify the frequency, duration, and amplitude of epileptiform events.
-
Correlate the occurrence of these events with the administered dose and any observed behavioral changes.
-
Protocol 2: In Vitro Neuronal Network Activity Assessment using Microelectrode Arrays (MEAs)
This protocol provides a general workflow for evaluating the effects of high-impact AMPA PAMs on the spontaneous activity of primary neuronal cultures on MEAs.
-
Primary Neuronal Culture Preparation:
-
Dissect cortical or hippocampal tissue from embryonic rodents (e.g., E18 rats).
-
Dissociate the tissue into a single-cell suspension.
-
Plate the neurons onto MEA plates pre-coated with an adhesion promoter (e.g., poly-L-lysine).
-
Culture the neurons for at least 14 days to allow for the formation of a mature, spontaneously active neuronal network.
-
-
Baseline MEA Recording:
-
Place the MEA plate into the recording system and allow the culture to acclimate.
-
Record baseline spontaneous neuronal activity (spikes and bursts) for 10-30 minutes.
-
-
Compound Application and Recording:
-
Apply the high-impact AMPA PAM to the culture medium at various concentrations.
-
Record the neuronal activity for a defined period after compound application.
-
-
Data Analysis:
-
Analyze the MEA data for changes in parameters such as:
-
Mean firing rate
-
Burst rate and duration
-
Network burst synchrony
-
-
Identify the emergence of epileptiform activity patterns as described in the troubleshooting section.
-
Visualizations
Caption: Therapeutic signaling pathway of high-impact AMPA PAMs.
Caption: Signaling pathway leading to convulsive side effects of high-impact AMPA PAMs.
Caption: Workflow for assessing the seizure liability of AMPA PAMs.
References
- 1. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Ionotropic Glutamate Receptors in Epilepsy: A Review Focusing on AMPA and NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Pesampator concentration to avoid neurotoxicity
Welcome to the Technical Support Center for Pesampator (BIIB-104). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental concentrations of this compound while mitigating the risk of neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BIIB-104 and PF-04958242) is a potent, highly selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a "high-impact" AMPA PAM, it enhances glutamatergic neurotransmission by decreasing both the deactivation and desensitization of the AMPA receptor, leading to a prolonged and strengthened synaptic current in the presence of glutamate (B1630785).[1][2] This mechanism is believed to underlie its potential cognitive-enhancing effects.[1] this compound has also been reported to act as a GlyT1 glycine (B1666218) transporter blocker, which may indirectly activate NMDA receptors.[1]
Q2: What is the primary concern when determining the working concentration of this compound?
The primary concern is excitotoxicity. As a high-impact AMPA PAM, this compound can robustly increase AMPA receptor activation.[2] At sufficiently high doses, this overstimulation can lead to excessive intracellular calcium influx, triggering a cascade of events that result in neuronal damage and death, a phenomenon known as excitotoxicity. In vivo, higher doses have been associated with motor coordination disruptions and convulsions. Therefore, it is critical to identify a concentration that provides the desired potentiation of AMPA receptors without inducing neurotoxic effects.
Q3: What are the typical effective and potentially toxic concentration ranges for this compound?
Defining a universal "toxic" concentration is challenging as it is highly dependent on the experimental model (e.g., cell type, culture density, incubation time). However, based on available data for this compound and other high-impact AMPA PAMs, a general guide can be established.
| Parameter | In Vitro Concentration | In Vivo Dosage (Rodent) | Notes |
| EC₅₀ (Potentiation) | ~310 nM | N/A | Concentration for half-maximal potentiation of AMPA receptor function. |
| Kᵢ (Binding Affinity) | ~170 nM | N/A | Inhibitory constant for binding to the AMPA receptor. |
| Effective Range (In Vitro) | 10 nM - 1 µM | N/A | A starting point for concentration-response experiments. Efficacy can be observed at low nanomolar concentrations. |
| Potential Neurotoxicity (In Vitro) | > 10 µM | N/A | Neurotoxicity is more likely at micromolar concentrations, especially with prolonged exposure. This is an estimated range; empirical testing is essential. |
| Effective Range (In Vivo) | 0.001 - 1 mg/kg (s.c.) | Varies by model | Doses as low as 0.0032 mg/kg have shown efficacy in reversing cognitive deficits in rats. Higher doses (0.1-1 mg/kg) have been used to assess pharmacodynamic markers. |
| Adverse Effects (In Vivo) | > 1 mg/kg | Varies by model | Higher doses are more likely to cause motor impairment and convulsions. |
Note: These values are for guidance only. The optimal and toxic concentrations must be empirically determined for each specific experimental system.
Troubleshooting Guide
Issue 1: I am observing significant cell death in my neuronal cultures after treatment with this compound.
-
Question: Is the this compound concentration too high?
-
Solution: High concentrations of high-impact AMPA PAMs are known to induce excitotoxicity. Perform a concentration-response curve and assess cell viability at each concentration using an MTT or LDH assay (see protocols below). It is recommended to start with a low nanomolar range (e.g., 1-10 nM) and titrate upwards.
-
-
Question: Is the incubation time too long?
-
Solution: Neurotoxicity is time and concentration-dependent. Reduce the incubation time. For initial experiments, consider a shorter exposure window (e.g., 2-6 hours) before assessing for acute toxicity.
-
-
Question: Is the glutamate concentration in the culture medium too high?
-
Solution: this compound is a PAM, meaning its effect is dependent on the presence of an agonist like glutamate. Standard culture media can contain glutamate. Consider using a defined, serum-free medium with a known, low concentration of glutamate to have better control over AMPA receptor activation.
-
-
Question: Is the cell culture too mature or dense?
-
Solution: The susceptibility of neurons to excitotoxicity can change with their developmental stage in vitro. Highly dense cultures may also have altered signaling environments. Ensure consistency in cell plating density and age of cultures across experiments.
-
Issue 2: My results are inconsistent or not reproducible.
-
Question: Is the this compound solution properly prepared and stored?
-
Solution: this compound is typically dissolved in DMSO to create a stock solution. Ensure the DMSO is of high purity and the final concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Question: Are there issues with plate uniformity in my cell-based assays?
-
Solution: In 96-well plate assays, "edge effects" can lead to variability. Ensure even cell seeding and consider leaving the outer wells of the plate filled with sterile PBS or medium to minimize evaporation and temperature gradients.
-
-
Question: Is the agonist (glutamate) concentration consistent?
-
Solution: Since this compound's effect is dependent on the primary agonist, variations in endogenous or supplemented glutamate will lead to variable results. Use a defined medium where possible, or at least ensure the same batch of serum or media supplements is used for all related experiments.
-
Experimental Protocols & Workflows
Workflow for Optimizing this compound Concentration
This workflow provides a systematic approach to determining the optimal therapeutic window for this compound in your in vitro model.
Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize (typically 24-48 hours).
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO). Include a positive control for toxicity if desired.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express the results as a percentage of the vehicle-treated control cells.
Protocol: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. It is also recommended to measure a reference wavelength (e.g., 680 nm) to subtract background noise.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Signaling Pathways
Mechanism of AMPA Receptor-Mediated Excitotoxicity
Over-potentiation of AMPA receptors by high concentrations of this compound can lead to excitotoxicity. This diagram illustrates the key downstream events.
References
Optimizing Pesampator concentration to avoid neurotoxicity
Welcome to the Technical Support Center for Pesampator (BIIB-104). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental concentrations of this compound while mitigating the risk of neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BIIB-104 and PF-04958242) is a potent, highly selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a "high-impact" AMPA PAM, it enhances glutamatergic neurotransmission by decreasing both the deactivation and desensitization of the AMPA receptor, leading to a prolonged and strengthened synaptic current in the presence of glutamate.[1][2] This mechanism is believed to underlie its potential cognitive-enhancing effects.[1] this compound has also been reported to act as a GlyT1 glycine transporter blocker, which may indirectly activate NMDA receptors.[1]
Q2: What is the primary concern when determining the working concentration of this compound?
The primary concern is excitotoxicity. As a high-impact AMPA PAM, this compound can robustly increase AMPA receptor activation.[2] At sufficiently high doses, this overstimulation can lead to excessive intracellular calcium influx, triggering a cascade of events that result in neuronal damage and death, a phenomenon known as excitotoxicity. In vivo, higher doses have been associated with motor coordination disruptions and convulsions. Therefore, it is critical to identify a concentration that provides the desired potentiation of AMPA receptors without inducing neurotoxic effects.
Q3: What are the typical effective and potentially toxic concentration ranges for this compound?
Defining a universal "toxic" concentration is challenging as it is highly dependent on the experimental model (e.g., cell type, culture density, incubation time). However, based on available data for this compound and other high-impact AMPA PAMs, a general guide can be established.
| Parameter | In Vitro Concentration | In Vivo Dosage (Rodent) | Notes |
| EC₅₀ (Potentiation) | ~310 nM | N/A | Concentration for half-maximal potentiation of AMPA receptor function. |
| Kᵢ (Binding Affinity) | ~170 nM | N/A | Inhibitory constant for binding to the AMPA receptor. |
| Effective Range (In Vitro) | 10 nM - 1 µM | N/A | A starting point for concentration-response experiments. Efficacy can be observed at low nanomolar concentrations. |
| Potential Neurotoxicity (In Vitro) | > 10 µM | N/A | Neurotoxicity is more likely at micromolar concentrations, especially with prolonged exposure. This is an estimated range; empirical testing is essential. |
| Effective Range (In Vivo) | 0.001 - 1 mg/kg (s.c.) | Varies by model | Doses as low as 0.0032 mg/kg have shown efficacy in reversing cognitive deficits in rats. Higher doses (0.1-1 mg/kg) have been used to assess pharmacodynamic markers. |
| Adverse Effects (In Vivo) | > 1 mg/kg | Varies by model | Higher doses are more likely to cause motor impairment and convulsions. |
Note: These values are for guidance only. The optimal and toxic concentrations must be empirically determined for each specific experimental system.
Troubleshooting Guide
Issue 1: I am observing significant cell death in my neuronal cultures after treatment with this compound.
-
Question: Is the this compound concentration too high?
-
Solution: High concentrations of high-impact AMPA PAMs are known to induce excitotoxicity. Perform a concentration-response curve and assess cell viability at each concentration using an MTT or LDH assay (see protocols below). It is recommended to start with a low nanomolar range (e.g., 1-10 nM) and titrate upwards.
-
-
Question: Is the incubation time too long?
-
Solution: Neurotoxicity is time and concentration-dependent. Reduce the incubation time. For initial experiments, consider a shorter exposure window (e.g., 2-6 hours) before assessing for acute toxicity.
-
-
Question: Is the glutamate concentration in the culture medium too high?
-
Solution: this compound is a PAM, meaning its effect is dependent on the presence of an agonist like glutamate. Standard culture media can contain glutamate. Consider using a defined, serum-free medium with a known, low concentration of glutamate to have better control over AMPA receptor activation.
-
-
Question: Is the cell culture too mature or dense?
-
Solution: The susceptibility of neurons to excitotoxicity can change with their developmental stage in vitro. Highly dense cultures may also have altered signaling environments. Ensure consistency in cell plating density and age of cultures across experiments.
-
Issue 2: My results are inconsistent or not reproducible.
-
Question: Is the this compound solution properly prepared and stored?
-
Solution: this compound is typically dissolved in DMSO to create a stock solution. Ensure the DMSO is of high purity and the final concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Question: Are there issues with plate uniformity in my cell-based assays?
-
Solution: In 96-well plate assays, "edge effects" can lead to variability. Ensure even cell seeding and consider leaving the outer wells of the plate filled with sterile PBS or medium to minimize evaporation and temperature gradients.
-
-
Question: Is the agonist (glutamate) concentration consistent?
-
Solution: Since this compound's effect is dependent on the primary agonist, variations in endogenous or supplemented glutamate will lead to variable results. Use a defined medium where possible, or at least ensure the same batch of serum or media supplements is used for all related experiments.
-
Experimental Protocols & Workflows
Workflow for Optimizing this compound Concentration
This workflow provides a systematic approach to determining the optimal therapeutic window for this compound in your in vitro model.
Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize (typically 24-48 hours).
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO). Include a positive control for toxicity if desired.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express the results as a percentage of the vehicle-treated control cells.
Protocol: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. It is also recommended to measure a reference wavelength (e.g., 680 nm) to subtract background noise.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Signaling Pathways
Mechanism of AMPA Receptor-Mediated Excitotoxicity
Over-potentiation of AMPA receptors by high concentrations of this compound can lead to excitotoxicity. This diagram illustrates the key downstream events.
References
Navigating In Vitro Studies with Pesampator: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting common issues related to the solubility and stability of Pesampator (PF-04958242), a potent, high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Ensuring the proper handling and application of this compound is critical for obtaining reliable and reproducible results in in vitro experiments.
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution, for example, at 100 mg/mL (254.78 mM), which may require sonication to fully dissolve.[1] For accurate preparation, use freshly opened, anhydrous DMSO as the solvent can be hygroscopic, which may affect solubility.[1]
2. What are the recommended storage conditions for this compound solutions?
Powdered this compound is stable for years when stored at -20°C or 4°C. Once dissolved in a solvent, it is crucial to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
3. I'm observing precipitation when I add this compound to my cell culture medium. What could be the cause and how can I fix it?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low water solubility. Several factors can contribute to this:
-
Final Concentration is Too High: The most likely reason is that the final concentration of this compound in your assay exceeds its aqueous solubility limit.
-
Insufficient Mixing: Inadequate mixing upon dilution of the DMSO stock into the aqueous medium can lead to localized high concentrations and precipitation.
-
Low Temperature of Medium: Adding the DMSO stock to cold medium can decrease the solubility of the compound.
To address this, consider the following troubleshooting steps:
-
Determine the Maximum Soluble Concentration: Before your main experiment, perform a serial dilution of your this compound stock solution in your specific cell culture medium. Incubate at your experimental temperature (e.g., 37°C) and visually inspect for any signs of precipitation (cloudiness or crystals).
-
Optimize Dilution Technique: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.
-
Maintain a Low Final DMSO Concentration: While DMSO is necessary to dissolve this compound, high concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your culture medium at or below 0.5%.
4. How stable is this compound in cell culture medium at 37°C?
While specific public data on the degradation profile of this compound in cell culture media is limited, small molecules, in general, can be susceptible to degradation in aqueous solutions at 37°C over time. The composition of the cell culture medium, including its pH and the presence of certain components like cysteine, can impact the stability of dissolved compounds. For long-term experiments (e.g., over 24 hours), the degradation of this compound could lead to a decrease in its effective concentration and potentially altered cellular responses.
5. How can I assess the stability of this compound in my specific experimental setup?
To ensure the consistency of your results, particularly in long-term studies, it is advisable to perform a stability assessment. A general protocol to determine the stability of a small molecule in cell culture medium is outlined below.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To find the highest concentration of this compound that remains in solution in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM, Neurobasal)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and the vehicle control.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the dilutions at 37°C for a duration relevant to your experiment (e.g., 2, 24, or 48 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or film). For a more sensitive assessment, you can measure light scattering using a nephelometer or spectrophotometer.
-
The highest concentration that remains clear is considered the maximum soluble concentration under these conditions.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the degradation rate of this compound in cell culture medium over time at 37°C.
Materials:
-
This compound stock solution
-
Your specific cell culture medium
-
Sterile tubes
-
Incubator at 37°C
-
LC-MS/MS or HPLC system for analysis
Procedure:
-
Prepare a solution of this compound in your cell culture medium at a concentration below its maximum soluble concentration.
-
Aliquot the solution into several tubes.
-
Place the tubes in a 37°C incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube and immediately freeze it at -80°C to stop any further degradation.
-
Once all time points are collected, analyze the concentration of the parent this compound compound in each sample using a validated LC-MS/MS or HPLC method.
-
Plot the concentration of this compound as a function of time to determine its stability profile and calculate its half-life in the medium.
Quantitative Data Summary
| Parameter | Solvent | Concentration | Storage Temperature | Duration |
| Solubility | DMSO | ~100 mg/mL (~254.78 mM) | Room Temperature | For preparation |
| Stock Solution Stability | DMSO | High Concentration | -80°C | Up to 6 months |
| DMSO | High Concentration | -20°C | Up to 1 month |
Visualizing Key Processes
To further aid in understanding the experimental considerations for using this compound, the following diagrams illustrate important workflows and concepts.
References
Navigating In Vitro Studies with Pesampator: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting common issues related to the solubility and stability of Pesampator (PF-04958242), a potent, high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Ensuring the proper handling and application of this compound is critical for obtaining reliable and reproducible results in in vitro experiments.
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution, for example, at 100 mg/mL (254.78 mM), which may require sonication to fully dissolve.[1] For accurate preparation, use freshly opened, anhydrous DMSO as the solvent can be hygroscopic, which may affect solubility.[1]
2. What are the recommended storage conditions for this compound solutions?
Powdered this compound is stable for years when stored at -20°C or 4°C. Once dissolved in a solvent, it is crucial to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
3. I'm observing precipitation when I add this compound to my cell culture medium. What could be the cause and how can I fix it?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low water solubility. Several factors can contribute to this:
-
Final Concentration is Too High: The most likely reason is that the final concentration of this compound in your assay exceeds its aqueous solubility limit.
-
Insufficient Mixing: Inadequate mixing upon dilution of the DMSO stock into the aqueous medium can lead to localized high concentrations and precipitation.
-
Low Temperature of Medium: Adding the DMSO stock to cold medium can decrease the solubility of the compound.
To address this, consider the following troubleshooting steps:
-
Determine the Maximum Soluble Concentration: Before your main experiment, perform a serial dilution of your this compound stock solution in your specific cell culture medium. Incubate at your experimental temperature (e.g., 37°C) and visually inspect for any signs of precipitation (cloudiness or crystals).
-
Optimize Dilution Technique: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.
-
Maintain a Low Final DMSO Concentration: While DMSO is necessary to dissolve this compound, high concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your culture medium at or below 0.5%.
4. How stable is this compound in cell culture medium at 37°C?
While specific public data on the degradation profile of this compound in cell culture media is limited, small molecules, in general, can be susceptible to degradation in aqueous solutions at 37°C over time. The composition of the cell culture medium, including its pH and the presence of certain components like cysteine, can impact the stability of dissolved compounds. For long-term experiments (e.g., over 24 hours), the degradation of this compound could lead to a decrease in its effective concentration and potentially altered cellular responses.
5. How can I assess the stability of this compound in my specific experimental setup?
To ensure the consistency of your results, particularly in long-term studies, it is advisable to perform a stability assessment. A general protocol to determine the stability of a small molecule in cell culture medium is outlined below.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To find the highest concentration of this compound that remains in solution in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM, Neurobasal)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and the vehicle control.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the dilutions at 37°C for a duration relevant to your experiment (e.g., 2, 24, or 48 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or film). For a more sensitive assessment, you can measure light scattering using a nephelometer or spectrophotometer.
-
The highest concentration that remains clear is considered the maximum soluble concentration under these conditions.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the degradation rate of this compound in cell culture medium over time at 37°C.
Materials:
-
This compound stock solution
-
Your specific cell culture medium
-
Sterile tubes
-
Incubator at 37°C
-
LC-MS/MS or HPLC system for analysis
Procedure:
-
Prepare a solution of this compound in your cell culture medium at a concentration below its maximum soluble concentration.
-
Aliquot the solution into several tubes.
-
Place the tubes in a 37°C incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube and immediately freeze it at -80°C to stop any further degradation.
-
Once all time points are collected, analyze the concentration of the parent this compound compound in each sample using a validated LC-MS/MS or HPLC method.
-
Plot the concentration of this compound as a function of time to determine its stability profile and calculate its half-life in the medium.
Quantitative Data Summary
| Parameter | Solvent | Concentration | Storage Temperature | Duration |
| Solubility | DMSO | ~100 mg/mL (~254.78 mM) | Room Temperature | For preparation |
| Stock Solution Stability | DMSO | High Concentration | -80°C | Up to 6 months |
| DMSO | High Concentration | -20°C | Up to 1 month |
Visualizing Key Processes
To further aid in understanding the experimental considerations for using this compound, the following diagrams illustrate important workflows and concepts.
References
Addressing off-target effects of Pesampator in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pesampator. The following information is intended to help in the design of experiments and the interpretation of results, with a specific focus on addressing the compound's known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a "high-impact" AMPA PAM, it enhances the receptor's response to glutamate (B1630785), leading to increased excitatory neurotransmission.[1]
Q2: What are the known off-target effects of this compound?
The primary off-target effect of this compound is the inhibition of the glycine (B1666218) transporter 1 (GlyT1).[1] By blocking GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, thereby enhancing NMDA receptor-mediated signaling.[2][3]
Q3: What are the potential confounding effects of this compound's dual action in an experiment?
The dual-action of this compound can complicate data interpretation. Observed physiological or behavioral effects could be due to the potentiation of AMPA receptors, the enhancement of NMDA receptor activity via GlyT1 inhibition, or a combination of both.
Q4: What are the typical dose-dependent effects of this compound observed in animal studies?
In animal models, low doses of this compound have been associated with enhanced cognition and memory. However, higher doses can lead to adverse effects such as motor coordination disruptions and convulsions, which are thought to be related to excessive AMPA receptor activation.
Quantitative Data Summary
The following tables summarize the known quantitative parameters for this compound and a representative GlyT1 inhibitor for comparative purposes.
| Parameter | Value | Target | Notes |
| This compound EC₅₀ | 310 nM | AMPA Receptor | Effective concentration for 50% of maximal response in potentiating AMPA receptor activity. |
| This compound Kᵢ | 170 nM | AMPA Receptor | Inhibitory constant, indicating binding affinity to the allosteric site on the AMPA receptor. |
| ASP2535 IC₅₀ | 92 nM | GlyT1 | A potent and selective GlyT1 inhibitor, provided for context on the potency of GlyT1 inhibition. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Differentiate AMPA and NMDA Receptor-Mediated Effects
Objective: To isolate and characterize the effects of this compound on AMPA and NMDA receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured hippocampal or cortical neurons (or acute brain slices)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
This compound
-
AMPA receptor antagonist (e.g., NBQX or CNQX)
-
NMDA receptor antagonist (e.g., D-AP5)
-
Glycine
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Picrotoxin to block GABA-A receptors
Procedure:
-
Prepare aCSF and internal solutions.
-
Prepare brain slices or plate cultured neurons for recording.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Isolating AMPA Receptor Currents:
-
Clamp the cell at a holding potential of -70 mV to minimize NMDA receptor activation (due to Mg²⁺ block).
-
Perfuse the cell with aCSF containing TTX and picrotoxin.
-
Evoke synaptic currents using a stimulating electrode or apply glutamate via a puffer pipette.
-
Establish a baseline recording of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Apply this compound at the desired concentration and record the change in EPSC amplitude and decay kinetics.
-
-
Isolating NMDA Receptor Currents:
-
Clamp the cell at a holding potential of +40 mV to relieve the Mg²⁺ block from NMDA receptors.
-
Perfuse the cell with aCSF containing TTX, picrotoxin, and an AMPA receptor antagonist (e.g., CNQX).
-
Evoke synaptic currents or apply NMDA and glycine.
-
Establish a baseline recording of NMDA receptor-mediated EPSCs.
-
Apply this compound and record the change in EPSC amplitude and kinetics. This will reveal the effect of GlyT1 inhibition.
-
-
Control Experiment for GlyT1 Inhibition:
-
To confirm that the enhancement of NMDA currents is due to GlyT1 inhibition, perform the NMDA receptor isolation protocol in the presence of a saturating concentration of exogenous glycine. If the effect of this compound on NMDA currents is diminished or absent, it suggests the mechanism is indeed via GlyT1 inhibition.
-
Protocol 2: Radioligand Binding Assay for GlyT1
Objective: To determine the binding affinity (Kᵢ) of this compound for the GlyT1 transporter.
Materials:
-
Cell membranes prepared from cells expressing human GlyT1
-
Radiolabeled GlyT1 inhibitor (e.g., [³H]Org24598)
-
This compound
-
Non-labeled selective GlyT1 inhibitor for determining non-specific binding (e.g., Org24598)
-
Binding buffer
-
96-well plates
-
Filter mats
-
Scintillation counter and fluid
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the different concentrations of this compound.
-
For determining non-specific binding, add a high concentration of the non-labeled GlyT1 inhibitor to a set of wells.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀.
-
Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly large potentiation of synaptic currents at positive holding potentials. | The observed effect is likely a combination of AMPA receptor potentiation and NMDA receptor enhancement due to GlyT1 inhibition. | Use specific antagonists (NBQX/CNQX for AMPA receptors, D-AP5 for NMDA receptors) to isolate the contribution of each receptor type to the total current. |
| Variability in the magnitude of this compound's effect on NMDA receptor currents. | The endogenous levels of glycine in the experimental preparation may vary, leading to inconsistent effects of GlyT1 inhibition. | Add a known, sub-saturating concentration of glycine to the bath to standardize the baseline conditions for NMDA receptor co-agonism. |
| At higher concentrations, this compound causes excitotoxicity or cell death in culture. | This is likely due to excessive AMPA receptor activation, a known issue with "high-impact" AMPA PAMs. | Perform dose-response curves to identify the optimal concentration range. Use the lowest effective concentration. Reduce the duration of exposure to this compound. |
| Behavioral effects in animal studies are difficult to attribute to a specific mechanism. | The observed phenotype could be a result of enhanced AMPA signaling, enhanced NMDA signaling, or both. | Design experiments to pharmacologically or genetically dissect the two pathways. For example, co-administer an NMDA receptor antagonist to block the effects of GlyT1 inhibition. Use knockout animals for NMDA receptor subunits in specific brain regions. |
Signaling Pathways and Experimental Workflows
References
Addressing off-target effects of Pesampator in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pesampator. The following information is intended to help in the design of experiments and the interpretation of results, with a specific focus on addressing the compound's known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a "high-impact" AMPA PAM, it enhances the receptor's response to glutamate, leading to increased excitatory neurotransmission.[1]
Q2: What are the known off-target effects of this compound?
The primary off-target effect of this compound is the inhibition of the glycine transporter 1 (GlyT1).[1] By blocking GlyT1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, thereby enhancing NMDA receptor-mediated signaling.[2][3]
Q3: What are the potential confounding effects of this compound's dual action in an experiment?
The dual-action of this compound can complicate data interpretation. Observed physiological or behavioral effects could be due to the potentiation of AMPA receptors, the enhancement of NMDA receptor activity via GlyT1 inhibition, or a combination of both.
Q4: What are the typical dose-dependent effects of this compound observed in animal studies?
In animal models, low doses of this compound have been associated with enhanced cognition and memory. However, higher doses can lead to adverse effects such as motor coordination disruptions and convulsions, which are thought to be related to excessive AMPA receptor activation.
Quantitative Data Summary
The following tables summarize the known quantitative parameters for this compound and a representative GlyT1 inhibitor for comparative purposes.
| Parameter | Value | Target | Notes |
| This compound EC₅₀ | 310 nM | AMPA Receptor | Effective concentration for 50% of maximal response in potentiating AMPA receptor activity. |
| This compound Kᵢ | 170 nM | AMPA Receptor | Inhibitory constant, indicating binding affinity to the allosteric site on the AMPA receptor. |
| ASP2535 IC₅₀ | 92 nM | GlyT1 | A potent and selective GlyT1 inhibitor, provided for context on the potency of GlyT1 inhibition. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Differentiate AMPA and NMDA Receptor-Mediated Effects
Objective: To isolate and characterize the effects of this compound on AMPA and NMDA receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured hippocampal or cortical neurons (or acute brain slices)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
This compound
-
AMPA receptor antagonist (e.g., NBQX or CNQX)
-
NMDA receptor antagonist (e.g., D-AP5)
-
Glycine
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Picrotoxin to block GABA-A receptors
Procedure:
-
Prepare aCSF and internal solutions.
-
Prepare brain slices or plate cultured neurons for recording.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Isolating AMPA Receptor Currents:
-
Clamp the cell at a holding potential of -70 mV to minimize NMDA receptor activation (due to Mg²⁺ block).
-
Perfuse the cell with aCSF containing TTX and picrotoxin.
-
Evoke synaptic currents using a stimulating electrode or apply glutamate via a puffer pipette.
-
Establish a baseline recording of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Apply this compound at the desired concentration and record the change in EPSC amplitude and decay kinetics.
-
-
Isolating NMDA Receptor Currents:
-
Clamp the cell at a holding potential of +40 mV to relieve the Mg²⁺ block from NMDA receptors.
-
Perfuse the cell with aCSF containing TTX, picrotoxin, and an AMPA receptor antagonist (e.g., CNQX).
-
Evoke synaptic currents or apply NMDA and glycine.
-
Establish a baseline recording of NMDA receptor-mediated EPSCs.
-
Apply this compound and record the change in EPSC amplitude and kinetics. This will reveal the effect of GlyT1 inhibition.
-
-
Control Experiment for GlyT1 Inhibition:
-
To confirm that the enhancement of NMDA currents is due to GlyT1 inhibition, perform the NMDA receptor isolation protocol in the presence of a saturating concentration of exogenous glycine. If the effect of this compound on NMDA currents is diminished or absent, it suggests the mechanism is indeed via GlyT1 inhibition.
-
Protocol 2: Radioligand Binding Assay for GlyT1
Objective: To determine the binding affinity (Kᵢ) of this compound for the GlyT1 transporter.
Materials:
-
Cell membranes prepared from cells expressing human GlyT1
-
Radiolabeled GlyT1 inhibitor (e.g., [³H]Org24598)
-
This compound
-
Non-labeled selective GlyT1 inhibitor for determining non-specific binding (e.g., Org24598)
-
Binding buffer
-
96-well plates
-
Filter mats
-
Scintillation counter and fluid
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the different concentrations of this compound.
-
For determining non-specific binding, add a high concentration of the non-labeled GlyT1 inhibitor to a set of wells.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀.
-
Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly large potentiation of synaptic currents at positive holding potentials. | The observed effect is likely a combination of AMPA receptor potentiation and NMDA receptor enhancement due to GlyT1 inhibition. | Use specific antagonists (NBQX/CNQX for AMPA receptors, D-AP5 for NMDA receptors) to isolate the contribution of each receptor type to the total current. |
| Variability in the magnitude of this compound's effect on NMDA receptor currents. | The endogenous levels of glycine in the experimental preparation may vary, leading to inconsistent effects of GlyT1 inhibition. | Add a known, sub-saturating concentration of glycine to the bath to standardize the baseline conditions for NMDA receptor co-agonism. |
| At higher concentrations, this compound causes excitotoxicity or cell death in culture. | This is likely due to excessive AMPA receptor activation, a known issue with "high-impact" AMPA PAMs. | Perform dose-response curves to identify the optimal concentration range. Use the lowest effective concentration. Reduce the duration of exposure to this compound. |
| Behavioral effects in animal studies are difficult to attribute to a specific mechanism. | The observed phenotype could be a result of enhanced AMPA signaling, enhanced NMDA signaling, or both. | Design experiments to pharmacologically or genetically dissect the two pathways. For example, co-administer an NMDA receptor antagonist to block the effects of GlyT1 inhibition. Use knockout animals for NMDA receptor subunits in specific brain regions. |
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Managing Motor Coordination Disruptions in Rodents Treated with Pesampator
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing motor coordination disruptions observed in rodents during treatment with Pesampator (also known as BIIB-104 and PF-04958242). This compound is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. While low doses have been shown to enhance cognition and memory in animal models, higher doses are known to cause motor coordination disruptions and convulsions[1]. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers anticipate, identify, and manage these potential side effects.
Troubleshooting Guide
Motor coordination issues can confound behavioral experiments. This section provides a structured approach to identifying and addressing these problems.
Table 1: Troubleshooting this compound-Induced Motor Disruptions
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| General Ataxia: Uncoordinated movements, stumbling, wide-based gait, or inability to maintain balance. | High Dose of this compound: The dose administered may be in the range that induces motor side effects. | 1. Dose Reduction: The most effective strategy is to lower the dose of this compound. A dose-response study is highly recommended to identify the therapeutic window for cognitive enhancement without significant motor impairment. 2. Pharmacokinetic (PK) Considerations: Consider the timing of behavioral testing in relation to the drug's peak plasma concentration (Tmax) and half-life. If PK data is available, conducting tests when the drug concentration is in the therapeutic range but below the peak that causes motor effects may be beneficial. 3. Acclimation and Training: Ensure animals are thoroughly acclimated to the testing apparatus and procedures. Pre-training can help distinguish between drug-induced deficits and anxiety or novelty-induced behaviors. |
| Rotarod Performance Deficits: Animal falls off the rotarod at low speeds or shows a significant decrease in latency to fall compared to baseline or vehicle-treated controls. | Drug-Induced Impairment of Balance and Coordination: this compound may be directly affecting the cerebellum and other motor control centers. | 1. Adjust Rotarod Protocol: Use an accelerating rotarod protocol starting at a very low speed (e.g., 4 rpm) to allow for a wider range of performance assessment. 2. Multiple Trials: Conduct multiple trials with adequate rest periods in between to account for potential fatigue or acute drug effects. 3. Observe Behavior: Note specific behaviors on the rotarod, such as "hugging" or passive rotation, which can indicate a drug effect rather than a simple loss of balance. |
| Beam Walking Difficulties: Increased number of foot slips, slower traversal time, or inability to cross the beam. | Fine Motor Control Deficits: this compound may be impairing fine motor skills and balance. | 1. Use Beams of Varying Width: Start with wider beams to build confidence and assess gross motor function before moving to narrower beams that challenge fine motor control. 2. Video Recording: Record the trials to allow for detailed offline analysis of foot slips and gait abnormalities. 3. Scoring System: Employ a standardized scoring system to quantify the quality of movement in addition to time and number of slips. |
| Altered Open Field Activity: Hyperactivity, hypoactivity, or stereotypic behaviors (e.g., circling, excessive grooming). | General Locomotor Effects: this compound can influence overall activity levels, which may or may not be directly related to motor coordination. | 1. Detailed Analysis of Movement: Use automated tracking software to analyze not just the total distance traveled but also movement patterns, such as time spent in the center versus the periphery, velocity, and turning behavior. 2. Habituation: Ensure a sufficient habituation period to the open field arena before data collection to minimize novelty-induced hyperactivity. 3. Dose-Response: Assess locomotor activity across a range of this compound doses to characterize its effects on spontaneous activity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound causes motor coordination disruptions?
A1: this compound is a high-impact AMPA receptor PAM, meaning it significantly enhances the activity of AMPA receptors in the presence of glutamate. The cerebellum, particularly the Purkinje cells, plays a crucial role in motor coordination and learning. These cells have a high density of AMPA receptors. Over-activation of these receptors by a high-impact PAM like this compound can disrupt the normal signaling patterns within the cerebellum, leading to ataxic-like symptoms and impaired motor control.
Q2: At what doses of this compound should I expect to see motor coordination problems in rodents?
Q3: How can I differentiate between motor coordination deficits and sedative effects of a compound?
A3: This is a critical consideration in behavioral pharmacology. A combination of tests is often necessary. For instance, a sedative compound might cause a general decrease in activity in the open field test and poor performance on the rotarod. However, a compound that specifically impairs motor coordination might lead to a high number of foot slips on the beam walk test even if the animal's overall activity level in the open field is normal. Observing the animal's behavior is also key. A sedated animal may be lethargic and unwilling to move, whereas an ataxic animal may attempt to move but do so in an uncoordinated manner.
Q4: Are there any known pharmacokinetic parameters for this compound in rodents that can help in experimental design?
A4: Detailed pharmacokinetic data such as Cmax, Tmax, and half-life for this compound in rodents are not publicly available. However, a study in non-human primates using [11C]BIIB104 showed high brain uptake[2]. When working with a compound with unknown pharmacokinetics, it is advisable to conduct pilot studies to determine the time course of its effects. This can be done by administering the drug and performing behavioral tests at different time points (e.g., 30, 60, 120, and 240 minutes) after dosing to identify the peak effect and duration of action.
Q5: Can I co-administer another compound to mitigate the motor side effects of this compound?
A5: Currently, there is no established co-treatment to specifically counteract the motor side effects of this compound. The most effective and scientifically sound approach is to adjust the dose of this compound to a level that provides the desired cognitive effects without inducing motor impairment. Introducing another compound would add a confounding variable to your experiment.
Experimental Protocols
These are detailed methodologies for key experiments to assess motor coordination in rodents treated with this compound.
Rotarod Test
Objective: To assess motor coordination and balance.
Apparatus: An automated rotarod apparatus for mice or rats.
Procedure:
-
Acclimation and Training:
-
Habituate the animals to the testing room for at least 30 minutes before the first session.
-
For two consecutive days prior to the test day, place the animals on the rotarod at a low, constant speed (e.g., 4 rpm) for 5 minutes. If an animal falls, gently place it back on the rod.
-
-
Test Day:
-
Administer this compound or vehicle at the desired dose and time before the test.
-
Place the animal on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Start the rotation and the timer simultaneously.
-
Record the latency to fall (the time at which the animal falls off the rod or completes a full passive rotation).
-
Conduct 3 trials with a 15-20 minute inter-trial interval.
-
Data Analysis: The primary endpoint is the latency to fall. The data from the three trials are typically averaged for each animal.
Table 2: Rotarod Test Parameters
| Parameter | Mice | Rats |
| Rod Diameter | 3-5 cm | 6-7 cm |
| Acceleration | 4 to 40 rpm over 5 min | 4 to 40 rpm over 5 min |
| Number of Trials | 3 | 3 |
| Inter-Trial Interval | 15-20 min | 15-20 min |
Beam Walking Test
Objective: To assess fine motor coordination and balance.
Apparatus: A series of beams of varying widths (e.g., 28 mm, 12 mm, and 5 mm for mice) elevated above the ground, leading to a home cage or a dark goal box.
Procedure:
-
Acclimation and Training:
-
Habituate the animals to the testing room.
-
For two days, train the animals to traverse the widest beam to reach the goal box. Conduct 3-4 trials per day.
-
-
Test Day:
-
Administer this compound or vehicle.
-
Place the animal at the start of the beam and record the time taken to traverse to the other end.
-
Count the number of foot slips (when a paw slips off the top of the beam).
-
Test the animals on beams of decreasing width.
-
It is highly recommended to video record the trials for later detailed analysis.
-
Data Analysis: The primary endpoints are the traversal time and the number of foot slips.
Table 3: Beam Walking Test Parameters
| Parameter | Mice | Rats |
| Beam Length | 80-100 cm | 100-120 cm |
| Beam Widths | 28 mm, 12 mm, 5 mm (example) | 4 cm, 2.5 cm, 1.5 cm (example) |
| Number of Trials | 2-3 per beam width | 2-3 per beam width |
| Cut-off Time | 60 seconds | 120 seconds |
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Apparatus: A square or circular arena with walls to prevent escape, equipped with an overhead video camera and tracking software.
Procedure:
-
Habituation:
-
Bring the animals to the testing room and leave them undisturbed in their home cages for at least 30-60 minutes.
-
-
Test Session:
-
Administer this compound or vehicle.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 10-30 minutes).
-
The entire session should be recorded for automated analysis.
-
Data Analysis: The tracking software can analyze a variety of parameters.
Table 4: Key Parameters for Open Field Test
| Parameter | Interpretation |
| Total Distance Traveled | Overall locomotor activity. |
| Time Spent in Center vs. Periphery | A measure of anxiety-like behavior (thigmotaxis). |
| Rearing Frequency | Exploratory behavior. |
| Velocity | Speed of movement. |
| Stereotypy Counts | Repetitive, non-functional behaviors. |
Visualizations
Signaling Pathway
The following diagram illustrates a plausible signaling pathway through which over-activation of AMPA receptors in cerebellar Purkinje cells by this compound could lead to motor coordination deficits.
Caption: AMPA receptor over-activation pathway in Purkinje cells leading to motor deficits.
Experimental Workflow
This diagram outlines a logical workflow for researchers investigating this compound who are concerned about potential motor side effects.
Caption: Recommended workflow for this compound studies to manage motor side effects.
Logical Relationship
This diagram illustrates the relationship between this compound dose, cognitive enhancement, and motor side effects.
Caption: Relationship between this compound dose and its primary effects in rodents.
References
Technical Support Center: Managing Motor Coordination Disruptions in Rodents Treated with Pesampator
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing motor coordination disruptions observed in rodents during treatment with Pesampator (also known as BIIB-104 and PF-04958242). This compound is a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. While low doses have been shown to enhance cognition and memory in animal models, higher doses are known to cause motor coordination disruptions and convulsions[1]. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers anticipate, identify, and manage these potential side effects.
Troubleshooting Guide
Motor coordination issues can confound behavioral experiments. This section provides a structured approach to identifying and addressing these problems.
Table 1: Troubleshooting this compound-Induced Motor Disruptions
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| General Ataxia: Uncoordinated movements, stumbling, wide-based gait, or inability to maintain balance. | High Dose of this compound: The dose administered may be in the range that induces motor side effects. | 1. Dose Reduction: The most effective strategy is to lower the dose of this compound. A dose-response study is highly recommended to identify the therapeutic window for cognitive enhancement without significant motor impairment. 2. Pharmacokinetic (PK) Considerations: Consider the timing of behavioral testing in relation to the drug's peak plasma concentration (Tmax) and half-life. If PK data is available, conducting tests when the drug concentration is in the therapeutic range but below the peak that causes motor effects may be beneficial. 3. Acclimation and Training: Ensure animals are thoroughly acclimated to the testing apparatus and procedures. Pre-training can help distinguish between drug-induced deficits and anxiety or novelty-induced behaviors. |
| Rotarod Performance Deficits: Animal falls off the rotarod at low speeds or shows a significant decrease in latency to fall compared to baseline or vehicle-treated controls. | Drug-Induced Impairment of Balance and Coordination: this compound may be directly affecting the cerebellum and other motor control centers. | 1. Adjust Rotarod Protocol: Use an accelerating rotarod protocol starting at a very low speed (e.g., 4 rpm) to allow for a wider range of performance assessment. 2. Multiple Trials: Conduct multiple trials with adequate rest periods in between to account for potential fatigue or acute drug effects. 3. Observe Behavior: Note specific behaviors on the rotarod, such as "hugging" or passive rotation, which can indicate a drug effect rather than a simple loss of balance. |
| Beam Walking Difficulties: Increased number of foot slips, slower traversal time, or inability to cross the beam. | Fine Motor Control Deficits: this compound may be impairing fine motor skills and balance. | 1. Use Beams of Varying Width: Start with wider beams to build confidence and assess gross motor function before moving to narrower beams that challenge fine motor control. 2. Video Recording: Record the trials to allow for detailed offline analysis of foot slips and gait abnormalities. 3. Scoring System: Employ a standardized scoring system to quantify the quality of movement in addition to time and number of slips. |
| Altered Open Field Activity: Hyperactivity, hypoactivity, or stereotypic behaviors (e.g., circling, excessive grooming). | General Locomotor Effects: this compound can influence overall activity levels, which may or may not be directly related to motor coordination. | 1. Detailed Analysis of Movement: Use automated tracking software to analyze not just the total distance traveled but also movement patterns, such as time spent in the center versus the periphery, velocity, and turning behavior. 2. Habituation: Ensure a sufficient habituation period to the open field arena before data collection to minimize novelty-induced hyperactivity. 3. Dose-Response: Assess locomotor activity across a range of this compound doses to characterize its effects on spontaneous activity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound causes motor coordination disruptions?
A1: this compound is a high-impact AMPA receptor PAM, meaning it significantly enhances the activity of AMPA receptors in the presence of glutamate. The cerebellum, particularly the Purkinje cells, plays a crucial role in motor coordination and learning. These cells have a high density of AMPA receptors. Over-activation of these receptors by a high-impact PAM like this compound can disrupt the normal signaling patterns within the cerebellum, leading to ataxic-like symptoms and impaired motor control.
Q2: At what doses of this compound should I expect to see motor coordination problems in rodents?
Q3: How can I differentiate between motor coordination deficits and sedative effects of a compound?
A3: This is a critical consideration in behavioral pharmacology. A combination of tests is often necessary. For instance, a sedative compound might cause a general decrease in activity in the open field test and poor performance on the rotarod. However, a compound that specifically impairs motor coordination might lead to a high number of foot slips on the beam walk test even if the animal's overall activity level in the open field is normal. Observing the animal's behavior is also key. A sedated animal may be lethargic and unwilling to move, whereas an ataxic animal may attempt to move but do so in an uncoordinated manner.
Q4: Are there any known pharmacokinetic parameters for this compound in rodents that can help in experimental design?
A4: Detailed pharmacokinetic data such as Cmax, Tmax, and half-life for this compound in rodents are not publicly available. However, a study in non-human primates using [11C]BIIB104 showed high brain uptake[2]. When working with a compound with unknown pharmacokinetics, it is advisable to conduct pilot studies to determine the time course of its effects. This can be done by administering the drug and performing behavioral tests at different time points (e.g., 30, 60, 120, and 240 minutes) after dosing to identify the peak effect and duration of action.
Q5: Can I co-administer another compound to mitigate the motor side effects of this compound?
A5: Currently, there is no established co-treatment to specifically counteract the motor side effects of this compound. The most effective and scientifically sound approach is to adjust the dose of this compound to a level that provides the desired cognitive effects without inducing motor impairment. Introducing another compound would add a confounding variable to your experiment.
Experimental Protocols
These are detailed methodologies for key experiments to assess motor coordination in rodents treated with this compound.
Rotarod Test
Objective: To assess motor coordination and balance.
Apparatus: An automated rotarod apparatus for mice or rats.
Procedure:
-
Acclimation and Training:
-
Habituate the animals to the testing room for at least 30 minutes before the first session.
-
For two consecutive days prior to the test day, place the animals on the rotarod at a low, constant speed (e.g., 4 rpm) for 5 minutes. If an animal falls, gently place it back on the rod.
-
-
Test Day:
-
Administer this compound or vehicle at the desired dose and time before the test.
-
Place the animal on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Start the rotation and the timer simultaneously.
-
Record the latency to fall (the time at which the animal falls off the rod or completes a full passive rotation).
-
Conduct 3 trials with a 15-20 minute inter-trial interval.
-
Data Analysis: The primary endpoint is the latency to fall. The data from the three trials are typically averaged for each animal.
Table 2: Rotarod Test Parameters
| Parameter | Mice | Rats |
| Rod Diameter | 3-5 cm | 6-7 cm |
| Acceleration | 4 to 40 rpm over 5 min | 4 to 40 rpm over 5 min |
| Number of Trials | 3 | 3 |
| Inter-Trial Interval | 15-20 min | 15-20 min |
Beam Walking Test
Objective: To assess fine motor coordination and balance.
Apparatus: A series of beams of varying widths (e.g., 28 mm, 12 mm, and 5 mm for mice) elevated above the ground, leading to a home cage or a dark goal box.
Procedure:
-
Acclimation and Training:
-
Habituate the animals to the testing room.
-
For two days, train the animals to traverse the widest beam to reach the goal box. Conduct 3-4 trials per day.
-
-
Test Day:
-
Administer this compound or vehicle.
-
Place the animal at the start of the beam and record the time taken to traverse to the other end.
-
Count the number of foot slips (when a paw slips off the top of the beam).
-
Test the animals on beams of decreasing width.
-
It is highly recommended to video record the trials for later detailed analysis.
-
Data Analysis: The primary endpoints are the traversal time and the number of foot slips.
Table 3: Beam Walking Test Parameters
| Parameter | Mice | Rats |
| Beam Length | 80-100 cm | 100-120 cm |
| Beam Widths | 28 mm, 12 mm, 5 mm (example) | 4 cm, 2.5 cm, 1.5 cm (example) |
| Number of Trials | 2-3 per beam width | 2-3 per beam width |
| Cut-off Time | 60 seconds | 120 seconds |
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Apparatus: A square or circular arena with walls to prevent escape, equipped with an overhead video camera and tracking software.
Procedure:
-
Habituation:
-
Bring the animals to the testing room and leave them undisturbed in their home cages for at least 30-60 minutes.
-
-
Test Session:
-
Administer this compound or vehicle.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 10-30 minutes).
-
The entire session should be recorded for automated analysis.
-
Data Analysis: The tracking software can analyze a variety of parameters.
Table 4: Key Parameters for Open Field Test
| Parameter | Interpretation |
| Total Distance Traveled | Overall locomotor activity. |
| Time Spent in Center vs. Periphery | A measure of anxiety-like behavior (thigmotaxis). |
| Rearing Frequency | Exploratory behavior. |
| Velocity | Speed of movement. |
| Stereotypy Counts | Repetitive, non-functional behaviors. |
Visualizations
Signaling Pathway
The following diagram illustrates a plausible signaling pathway through which over-activation of AMPA receptors in cerebellar Purkinje cells by this compound could lead to motor coordination deficits.
Caption: AMPA receptor over-activation pathway in Purkinje cells leading to motor deficits.
Experimental Workflow
This diagram outlines a logical workflow for researchers investigating this compound who are concerned about potential motor side effects.
Caption: Recommended workflow for this compound studies to manage motor side effects.
Logical Relationship
This diagram illustrates the relationship between this compound dose, cognitive enhancement, and motor side effects.
Caption: Relationship between this compound dose and its primary effects in rodents.
References
Technical Support Center: Interpreting Bell-Shaped Dose-Response of AMPA Receptor Potentiators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMPA receptor (AMPAR) positive allosteric modulators (PAMs). It specifically addresses the interpretation of the commonly observed bell-shaped or biphasic dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is a bell-shaped dose-response curve in the context of AMPA receptor potentiators?
A bell-shaped (or U-shaped) dose-response curve is a non-monotonic relationship where the physiological or therapeutic effect of an AMPAR PAM increases with dose up to a certain point (the apex of the curve) and then decreases as the dose is further elevated. This paradoxical effect at high concentrations is a critical consideration in experimental design and therapeutic development.
Q2: What are the primary mechanisms underlying the bell-shaped dose-response of AMPAR PAMs?
The biphasic response is thought to result from a balance between the beneficial effects of potentiation at lower concentrations and detrimental effects at higher concentrations.[1] Key contributing factors include:
-
Excitotoxicity: At high concentrations, excessive AMPAR activation can lead to an overload of intracellular calcium (Ca2+), triggering excitotoxic cell death pathways.[2][3] This is a primary driver of the reduced response at high doses.
-
Receptor Desensitization and Deactivation: While PAMs generally slow desensitization and deactivation, at very high concentrations, they might paradoxically alter these kinetics or lead to a state of prolonged receptor activation that triggers cellular compensatory mechanisms, ultimately reducing the net response.
-
Network-level Effects: Supratherapeutic doses can lead to neuronal hyperexcitability, disrupting normal network function and potentially inducing seizures.[4][5] This can mask or override any beneficial cognitive-enhancing effects.
-
Agonistic Properties: Some AMPAR potentiators exhibit partial agonistic effects at higher concentrations, which can contribute to the bell-shaped response in downstream signaling, such as Brain-Derived Neurotrophic Factor (BDNF) production.
Q3: How does the subunit composition of the AMPA receptor influence the effects of PAMs?
The subunit composition of AMPA receptors (GluA1-4) significantly impacts their pharmacology and biophysical properties, including their sensitivity to PAMs.
-
Flip/Flop Splice Variants: These variants, located in the ligand-binding domain, can alter the efficacy of certain classes of PAMs.
-
GluA2 Subunit: The presence of the GluA2 subunit renders the AMPA receptor impermeable to Ca2+. Receptors lacking GluA2 are Ca2+-permeable and are more susceptible to excitotoxicity, which can be exacerbated by high concentrations of PAMs.
-
Transmembrane AMPAR Regulatory Proteins (TARPs): These auxiliary subunits modulate AMPAR trafficking and channel gating, and can influence the potency and efficacy of PAMs.
Q4: What are the potential therapeutic implications of the bell-shaped dose-response?
The primary implication is the existence of a narrow therapeutic window for many AMPAR PAMs. Doses must be carefully titrated to achieve the desired therapeutic effect without inducing adverse effects like seizures or neurotoxicity. Understanding the specific mechanisms contributing to the descending limb of the curve for a given compound is crucial for its clinical development.
Troubleshooting Guides
Problem 1: Observing a bell-shaped or diminished response at high concentrations in electrophysiology experiments.
Possible Causes:
-
Excitotoxicity: High concentrations of the PAM are causing neuronal damage or death in the slice or culture, leading to a loss of synaptic responses.
-
Receptor Desensitization/Inactivation: Prolonged and excessive receptor activation may lead to a rapid and profound desensitization that the PAM cannot overcome, or it may induce a long-term depression (LTD)-like state.
-
Network Hyperexcitability: The recorded neuron may be part of a hyperexcitable network, leading to aberrant firing patterns that obscure the intended measurement of synaptic potentiation.
Troubleshooting Steps:
-
Concentration Range Optimization: Test a wider and more granular range of concentrations, especially at the lower end, to fully characterize the ascending limb of the dose-response curve.
-
Time-course Analysis: Monitor the response over time at high concentrations. A gradual decline in response amplitude may indicate developing excitotoxicity.
-
Viability Assays: Following the experiment, perform cell viability assays (e.g., Propidium Iodide staining) on the recorded cells or surrounding tissue to assess for cell death.
-
Control for Glutamate (B1630785) Concentration: The effect of a PAM is dependent on the presence of glutamate. Ensure that the concentration of glutamate used in your assay is physiological and consistent across experiments.
-
Examine Receptor Kinetics: Perform detailed kinetic analysis of receptor deactivation and desensitization at different PAM concentrations to understand how these properties are being modulated.
Problem 2: Inconsistent or bell-shaped response in BDNF production assays.
Possible Causes:
-
Agonistic Properties of the PAM: Some PAMs have intrinsic agonistic activity at high concentrations, which can lead to a bell-shaped response in BDNF production.
-
Cellular Stress/Toxicity: As with electrophysiology, high concentrations can induce cellular stress and toxicity, leading to a shutdown of protein synthesis, including BDNF.
-
Assay Sensitivity and Specificity: The method used to measure BDNF may not be sensitive enough or may be subject to interference.
Troubleshooting Steps:
-
Test for Agonism: Assess the direct agonistic activity of your PAM in the absence of exogenous glutamate.
-
Optimize Incubation Time: Determine the optimal incubation time for BDNF production at different PAM concentrations. Prolonged incubation at high concentrations may exacerbate toxicity.
-
Validate BDNF Measurement Method: Use a reliable and validated method for BDNF quantification, such as ELISA or Western Blot. Ensure appropriate controls are included.
-
Assess Cell Viability: Concurrently measure cell viability (e.g., MTT assay) to correlate BDNF levels with cellular health.
Data Presentation
Table 1: Example Quantitative Data on AMPAR Potentiator Effects
| Compound | Assay Type | Concentration Range | Peak Effect Concentration | Effect at Peak Concentration | Effect at High Concentration | Reference |
| PF-4778574 | In vivo (remyelination) | 0.1 - 1 mg/kg | 0.1 mg/kg | Improved clinical score | Diminished efficacy at 1 mg/kg | |
| CX516 (Ampakine) | Electrophysiology (LTP) | 1 - 100 µM | ~10 µM | Enhancement of LTP | Reduced or no further enhancement | Fictionalized Data |
| LY451646 | In vivo (BDNF induction) | 0.1 - 10 mg/kg | 1 mg/kg | Increased BDNF levels | Bell-shaped response | Fictionalized Data |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for AMPAR Potentiation
This protocol provides a general framework for assessing the effect of an AMPAR PAM on synaptic transmission in acute brain slices.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
AMPAR PAM stock solution
-
Brain slicing apparatus (vibratome)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass capillaries for pipette pulling
Methodology:
-
Slice Preparation: Prepare acute hippocampal or cortical slices (300-400 µm thick) from a rodent brain using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).
-
Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulating afferent fibers. Hold the cell at -70 mV to isolate AMPAR-mediated currents.
-
PAM Application: Bath-apply the AMPAR PAM at the desired concentration and continue to record evoked EPSCs.
-
Data Analysis: Measure the amplitude and decay kinetics of the EPSCs before and after PAM application to determine the degree of potentiation.
-
Dose-Response: Repeat steps 5-7 with a range of PAM concentrations to construct a dose-response curve.
Protocol 2: Measuring BDNF Protein Levels in Neuronal Cultures using ELISA
This protocol outlines the measurement of BDNF protein in response to treatment with an AMPAR PAM.
Materials:
-
Primary neuronal cell culture
-
AMPAR PAM stock solution
-
Cell lysis buffer
-
Commercial BDNF ELISA kit
-
Microplate reader
Methodology:
-
Cell Culture and Treatment: Plate primary neurons and allow them to mature. Treat the cultures with a range of concentrations of the AMPAR PAM for a predetermined time (e.g., 24 hours).
-
Sample Collection:
-
Cell Lysate: Wash the cells with cold PBS, then add lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Conditioned Media: Collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the BDNF ELISA kit.
-
Briefly, add standards and samples to the antibody-coated microplate.
-
Incubate, then wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate and stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate using a microplate reader.
-
Generate a standard curve and calculate the concentration of BDNF in the samples.
-
Mandatory Visualizations
Caption: Signaling pathway of AMPA receptor potentiation and downstream effects.
Caption: Logical relationship illustrating the bell-shaped dose-response.
Caption: Experimental workflows for assessing AMPAR PAM effects.
References
- 1. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]
- 2. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. MECHANISMS OF STATUS EPILEPTICUS: AMPA RECEPTOR HYPOTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Bell-Shaped Dose-Response of AMPA Receptor Potentiators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMPA receptor (AMPAR) positive allosteric modulators (PAMs). It specifically addresses the interpretation of the commonly observed bell-shaped or biphasic dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is a bell-shaped dose-response curve in the context of AMPA receptor potentiators?
A bell-shaped (or U-shaped) dose-response curve is a non-monotonic relationship where the physiological or therapeutic effect of an AMPAR PAM increases with dose up to a certain point (the apex of the curve) and then decreases as the dose is further elevated. This paradoxical effect at high concentrations is a critical consideration in experimental design and therapeutic development.
Q2: What are the primary mechanisms underlying the bell-shaped dose-response of AMPAR PAMs?
The biphasic response is thought to result from a balance between the beneficial effects of potentiation at lower concentrations and detrimental effects at higher concentrations.[1] Key contributing factors include:
-
Excitotoxicity: At high concentrations, excessive AMPAR activation can lead to an overload of intracellular calcium (Ca2+), triggering excitotoxic cell death pathways.[2][3] This is a primary driver of the reduced response at high doses.
-
Receptor Desensitization and Deactivation: While PAMs generally slow desensitization and deactivation, at very high concentrations, they might paradoxically alter these kinetics or lead to a state of prolonged receptor activation that triggers cellular compensatory mechanisms, ultimately reducing the net response.
-
Network-level Effects: Supratherapeutic doses can lead to neuronal hyperexcitability, disrupting normal network function and potentially inducing seizures.[4][5] This can mask or override any beneficial cognitive-enhancing effects.
-
Agonistic Properties: Some AMPAR potentiators exhibit partial agonistic effects at higher concentrations, which can contribute to the bell-shaped response in downstream signaling, such as Brain-Derived Neurotrophic Factor (BDNF) production.
Q3: How does the subunit composition of the AMPA receptor influence the effects of PAMs?
The subunit composition of AMPA receptors (GluA1-4) significantly impacts their pharmacology and biophysical properties, including their sensitivity to PAMs.
-
Flip/Flop Splice Variants: These variants, located in the ligand-binding domain, can alter the efficacy of certain classes of PAMs.
-
GluA2 Subunit: The presence of the GluA2 subunit renders the AMPA receptor impermeable to Ca2+. Receptors lacking GluA2 are Ca2+-permeable and are more susceptible to excitotoxicity, which can be exacerbated by high concentrations of PAMs.
-
Transmembrane AMPAR Regulatory Proteins (TARPs): These auxiliary subunits modulate AMPAR trafficking and channel gating, and can influence the potency and efficacy of PAMs.
Q4: What are the potential therapeutic implications of the bell-shaped dose-response?
The primary implication is the existence of a narrow therapeutic window for many AMPAR PAMs. Doses must be carefully titrated to achieve the desired therapeutic effect without inducing adverse effects like seizures or neurotoxicity. Understanding the specific mechanisms contributing to the descending limb of the curve for a given compound is crucial for its clinical development.
Troubleshooting Guides
Problem 1: Observing a bell-shaped or diminished response at high concentrations in electrophysiology experiments.
Possible Causes:
-
Excitotoxicity: High concentrations of the PAM are causing neuronal damage or death in the slice or culture, leading to a loss of synaptic responses.
-
Receptor Desensitization/Inactivation: Prolonged and excessive receptor activation may lead to a rapid and profound desensitization that the PAM cannot overcome, or it may induce a long-term depression (LTD)-like state.
-
Network Hyperexcitability: The recorded neuron may be part of a hyperexcitable network, leading to aberrant firing patterns that obscure the intended measurement of synaptic potentiation.
Troubleshooting Steps:
-
Concentration Range Optimization: Test a wider and more granular range of concentrations, especially at the lower end, to fully characterize the ascending limb of the dose-response curve.
-
Time-course Analysis: Monitor the response over time at high concentrations. A gradual decline in response amplitude may indicate developing excitotoxicity.
-
Viability Assays: Following the experiment, perform cell viability assays (e.g., Propidium Iodide staining) on the recorded cells or surrounding tissue to assess for cell death.
-
Control for Glutamate Concentration: The effect of a PAM is dependent on the presence of glutamate. Ensure that the concentration of glutamate used in your assay is physiological and consistent across experiments.
-
Examine Receptor Kinetics: Perform detailed kinetic analysis of receptor deactivation and desensitization at different PAM concentrations to understand how these properties are being modulated.
Problem 2: Inconsistent or bell-shaped response in BDNF production assays.
Possible Causes:
-
Agonistic Properties of the PAM: Some PAMs have intrinsic agonistic activity at high concentrations, which can lead to a bell-shaped response in BDNF production.
-
Cellular Stress/Toxicity: As with electrophysiology, high concentrations can induce cellular stress and toxicity, leading to a shutdown of protein synthesis, including BDNF.
-
Assay Sensitivity and Specificity: The method used to measure BDNF may not be sensitive enough or may be subject to interference.
Troubleshooting Steps:
-
Test for Agonism: Assess the direct agonistic activity of your PAM in the absence of exogenous glutamate.
-
Optimize Incubation Time: Determine the optimal incubation time for BDNF production at different PAM concentrations. Prolonged incubation at high concentrations may exacerbate toxicity.
-
Validate BDNF Measurement Method: Use a reliable and validated method for BDNF quantification, such as ELISA or Western Blot. Ensure appropriate controls are included.
-
Assess Cell Viability: Concurrently measure cell viability (e.g., MTT assay) to correlate BDNF levels with cellular health.
Data Presentation
Table 1: Example Quantitative Data on AMPAR Potentiator Effects
| Compound | Assay Type | Concentration Range | Peak Effect Concentration | Effect at Peak Concentration | Effect at High Concentration | Reference |
| PF-4778574 | In vivo (remyelination) | 0.1 - 1 mg/kg | 0.1 mg/kg | Improved clinical score | Diminished efficacy at 1 mg/kg | |
| CX516 (Ampakine) | Electrophysiology (LTP) | 1 - 100 µM | ~10 µM | Enhancement of LTP | Reduced or no further enhancement | Fictionalized Data |
| LY451646 | In vivo (BDNF induction) | 0.1 - 10 mg/kg | 1 mg/kg | Increased BDNF levels | Bell-shaped response | Fictionalized Data |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for AMPAR Potentiation
This protocol provides a general framework for assessing the effect of an AMPAR PAM on synaptic transmission in acute brain slices.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
AMPAR PAM stock solution
-
Brain slicing apparatus (vibratome)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass capillaries for pipette pulling
Methodology:
-
Slice Preparation: Prepare acute hippocampal or cortical slices (300-400 µm thick) from a rodent brain using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron).
-
Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulating afferent fibers. Hold the cell at -70 mV to isolate AMPAR-mediated currents.
-
PAM Application: Bath-apply the AMPAR PAM at the desired concentration and continue to record evoked EPSCs.
-
Data Analysis: Measure the amplitude and decay kinetics of the EPSCs before and after PAM application to determine the degree of potentiation.
-
Dose-Response: Repeat steps 5-7 with a range of PAM concentrations to construct a dose-response curve.
Protocol 2: Measuring BDNF Protein Levels in Neuronal Cultures using ELISA
This protocol outlines the measurement of BDNF protein in response to treatment with an AMPAR PAM.
Materials:
-
Primary neuronal cell culture
-
AMPAR PAM stock solution
-
Cell lysis buffer
-
Commercial BDNF ELISA kit
-
Microplate reader
Methodology:
-
Cell Culture and Treatment: Plate primary neurons and allow them to mature. Treat the cultures with a range of concentrations of the AMPAR PAM for a predetermined time (e.g., 24 hours).
-
Sample Collection:
-
Cell Lysate: Wash the cells with cold PBS, then add lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Conditioned Media: Collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the BDNF ELISA kit.
-
Briefly, add standards and samples to the antibody-coated microplate.
-
Incubate, then wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate and stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate using a microplate reader.
-
Generate a standard curve and calculate the concentration of BDNF in the samples.
-
Mandatory Visualizations
Caption: Signaling pathway of AMPA receptor potentiation and downstream effects.
Caption: Logical relationship illustrating the bell-shaped dose-response.
Caption: Experimental workflows for assessing AMPAR PAM effects.
References
- 1. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]
- 2. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. MECHANISMS OF STATUS EPILEPTICUS: AMPA RECEPTOR HYPOTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the therapeutic window of Pesampator
Welcome to the Technical Support Center for Pesampator (BIIB-104/PF-04958242). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound by providing troubleshooting guidance and frequently asked questions.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. [1]As a "high-impact" AMPAkine, it enhances the receptor's response to glutamate, leading to increased excitatory neurotransmission. [1]Additionally, this compound has been reported to act as a GlyT1 glycine (B1666218) transporter blocker, which may indirectly activate NMDA receptors by increasing extracellular glycine levels. [1] Q2: What is the therapeutic window of this compound and what are the known side effects at higher doses?
Like other high-impact AMPAkines, this compound has a narrow therapeutic window. While low doses have been shown to enhance cognition and memory in animal models, higher doses can lead to adverse effects such as motor coordination disruptions, convulsions, and potential neurotoxicity. [1] Q3: Why was the clinical development of this compound for cognitive symptoms in schizophrenia discontinued (B1498344)?
The development of this compound for this indication was discontinued by Biogen in July 2022 due to a lack of efficacy, not primarily due to safety concerns. [1] Q4: What is the difference between "high-impact" and "low-impact" AMPAkines?
High-impact AMPAkines, like this compound, cause a more pronounced and sustained activation of AMPA receptors. In contrast, low-impact AMPAkines produce a more modest potentiation of the receptor, which generally translates to a wider therapeutic window with a lower risk of side effects like seizures.
II. Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Difficulty in observing a clear cognitive-enhancing effect.
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Dose | The dose-response curve for cognitive enhancement with high-impact AMPAkines is often bell-shaped. Perform a detailed dose-response study to identify the optimal dose for your specific model and cognitive task. Start with very low doses (e.g., in the µg/kg range for rats) and titrate upwards. |
| Inappropriate Cognitive Task | The choice of behavioral paradigm is critical. For spatial learning and memory, the Morris water maze is a robust option. For working memory, a delayed non-match to sample task can be effective. Ensure the task is sensitive enough to detect cognitive enhancement. |
| Pharmacokinetic Issues | Consider the route of administration and the timing of behavioral testing relative to drug administration. This compound is orally active, but subcutaneous or intravenous administration may provide more consistent plasma concentrations. Characterize the pharmacokinetic profile in your animal model to determine the time to maximum concentration (Tmax) and ensure testing occurs during this window. |
| Animal Model Variability | The response to AMPAkines can vary between different species and even strains of rodents. Ensure that the animal model is appropriate for the cognitive domain being investigated. |
Issue 2: Observation of motor impairments or convulsive activity.
| Potential Cause | Troubleshooting Strategy |
| Dose is too high | This is the most likely cause. Immediately reduce the dose. The therapeutic window for high-impact AMPAkines is narrow. Doses that induce motor side effects are typically not much higher than the effective cognitive-enhancing doses. |
| Rapid Drug Absorption | A rapid increase in plasma concentration can lead to acute side effects. Consider a different formulation or route of administration that allows for slower absorption. |
| Drug Accumulation | With repeated dosing, the drug may accumulate and reach toxic levels. If using a chronic dosing paradigm, carefully consider the drug's half-life and adjust the dosing interval accordingly. |
III. Strategies to Potentially Improve the Therapeutic Window
While specific data on improving this compound's therapeutic window is limited, the following strategies, based on general principles for AMPAkines and other CNS drugs, can be explored.
A. Co-administration Strategies
The rationale behind co-administration is to use a second compound to counteract the dose-limiting side effects of this compound.
| Co-administered Agent | Hypothesized Mechanism of Action | Experimental Considerations |
| GABAA Receptor Positive Allosteric Modulators (e.g., Benzodiazepines) | Increase inhibitory neurotransmission to counterbalance the excessive excitation caused by high doses of this compound. | Start with low doses of the GABAergic agent, as it may also induce sedation and impair cognitive performance, potentially masking the beneficial effects of this compound. |
| NMDA Receptor Antagonists (e.g., Memantine) | Block the excessive calcium influx that can be triggered by AMPA receptor overactivation, a potential mechanism of neurotoxicity. | Careful dose selection is critical, as NMDA receptor antagonists can also have their own cognitive and behavioral effects. |
B. Formulation Strategies
Altering the formulation of this compound can modify its pharmacokinetic profile, potentially widening the therapeutic window.
| Formulation Strategy | Mechanism of Action | Experimental Approach |
| Controlled-Release Formulation | Slows the rate of drug absorption, preventing a rapid peak in plasma concentration that can lead to acute side effects. | Develop and test oral formulations with different release kinetics (e.g., using various polymers). Monitor plasma concentrations and correlate with efficacy and side effect profiles. |
| Nanocarrier-based Delivery (e.g., Liposomes, Nanoparticles) | Can potentially alter the drug's distribution in the body and brain, and may allow for more targeted delivery. | This is a more advanced approach requiring expertise in pharmaceutical sciences. The nanocarriers would need to be designed to cross the blood-brain barrier. |
IV. Data Presentation
Table 1: Dose-Response of a High-Impact AMPAkine (CX546) on Cognition and Side Effects in Rodents (Illustrative Example)
| Dose (mg/kg) | Cognitive Enhancement (e.g., % improvement in memory task) | Motor Side Effects (e.g., % of animals showing ataxia) |
| 0.1 | 15% | 0% |
| 0.3 | 40% | 5% |
| 1.0 | 55% | 20% |
| 3.0 | 20% (decrease from peak) | 80% |
| 10.0 | -10% (impairment) | 100% |
This table is an illustrative example based on the known properties of high-impact AMPAkines and does not represent actual data for this compound.
V. Experimental Protocols
A. Rotarod Test for Motor Coordination
Objective: To assess the effect of this compound on motor coordination and balance in mice, which is a key indicator of potential side effects.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile)
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound solution and vehicle control
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Training:
-
Set the rotarod to a constant speed of 4 rpm.
-
Place each mouse on the rotating rod. If a mouse falls off within 60 seconds, place it back on. Repeat this for a total of 3 trials with a 15-minute inter-trial interval.
-
-
Testing:
-
Administer this compound or vehicle to the mice.
-
At the time of predicted peak plasma concentration, place the mice on the rotarod.
-
Set the rotarod to accelerate from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall for each mouse. A trial ends when the mouse falls off or clings to the rod and makes a full passive rotation.
-
Perform 3 trials with a 15-minute inter-trial interval.
-
Data Analysis: Compare the average latency to fall between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA).
B. Morris Water Maze for Spatial Learning and Memory
Objective: To evaluate the cognitive-enhancing effects of this compound on spatial learning and memory in rats.
Materials:
-
Circular water tank (1.5-2 m in diameter) filled with opaque water (20-22°C).
-
Submerged escape platform (10-15 cm in diameter).
-
Video tracking system.
-
Male Wistar rats (2-3 months old).
-
This compound solution and vehicle control.
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle daily, prior to the first trial.
-
Conduct 4 trials per day for each rat.
-
For each trial, place the rat in the water at one of four quasi-random start locations, facing the wall of the tank.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the tank.
-
Place each rat in the tank and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across days using a repeated-measures ANOVA.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform crossings between groups using a one-way ANOVA or t-test.
VI. Visualizations
A. Signaling Pathway
Caption: AMPA Receptor Signaling Pathway Modulation by this compound.
B. Experimental Workflow
Caption: Experimental Workflow for Assessing and Improving Therapeutic Window.
References
Strategies to improve the therapeutic window of Pesampator
Welcome to the Technical Support Center for Pesampator (BIIB-104/PF-04958242). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound by providing troubleshooting guidance and frequently asked questions.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. [1]As a "high-impact" AMPAkine, it enhances the receptor's response to glutamate, leading to increased excitatory neurotransmission. [1]Additionally, this compound has been reported to act as a GlyT1 glycine transporter blocker, which may indirectly activate NMDA receptors by increasing extracellular glycine levels. [1] Q2: What is the therapeutic window of this compound and what are the known side effects at higher doses?
Like other high-impact AMPAkines, this compound has a narrow therapeutic window. While low doses have been shown to enhance cognition and memory in animal models, higher doses can lead to adverse effects such as motor coordination disruptions, convulsions, and potential neurotoxicity. [1] Q3: Why was the clinical development of this compound for cognitive symptoms in schizophrenia discontinued?
The development of this compound for this indication was discontinued by Biogen in July 2022 due to a lack of efficacy, not primarily due to safety concerns. [1] Q4: What is the difference between "high-impact" and "low-impact" AMPAkines?
High-impact AMPAkines, like this compound, cause a more pronounced and sustained activation of AMPA receptors. In contrast, low-impact AMPAkines produce a more modest potentiation of the receptor, which generally translates to a wider therapeutic window with a lower risk of side effects like seizures.
II. Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Difficulty in observing a clear cognitive-enhancing effect.
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Dose | The dose-response curve for cognitive enhancement with high-impact AMPAkines is often bell-shaped. Perform a detailed dose-response study to identify the optimal dose for your specific model and cognitive task. Start with very low doses (e.g., in the µg/kg range for rats) and titrate upwards. |
| Inappropriate Cognitive Task | The choice of behavioral paradigm is critical. For spatial learning and memory, the Morris water maze is a robust option. For working memory, a delayed non-match to sample task can be effective. Ensure the task is sensitive enough to detect cognitive enhancement. |
| Pharmacokinetic Issues | Consider the route of administration and the timing of behavioral testing relative to drug administration. This compound is orally active, but subcutaneous or intravenous administration may provide more consistent plasma concentrations. Characterize the pharmacokinetic profile in your animal model to determine the time to maximum concentration (Tmax) and ensure testing occurs during this window. |
| Animal Model Variability | The response to AMPAkines can vary between different species and even strains of rodents. Ensure that the animal model is appropriate for the cognitive domain being investigated. |
Issue 2: Observation of motor impairments or convulsive activity.
| Potential Cause | Troubleshooting Strategy |
| Dose is too high | This is the most likely cause. Immediately reduce the dose. The therapeutic window for high-impact AMPAkines is narrow. Doses that induce motor side effects are typically not much higher than the effective cognitive-enhancing doses. |
| Rapid Drug Absorption | A rapid increase in plasma concentration can lead to acute side effects. Consider a different formulation or route of administration that allows for slower absorption. |
| Drug Accumulation | With repeated dosing, the drug may accumulate and reach toxic levels. If using a chronic dosing paradigm, carefully consider the drug's half-life and adjust the dosing interval accordingly. |
III. Strategies to Potentially Improve the Therapeutic Window
While specific data on improving this compound's therapeutic window is limited, the following strategies, based on general principles for AMPAkines and other CNS drugs, can be explored.
A. Co-administration Strategies
The rationale behind co-administration is to use a second compound to counteract the dose-limiting side effects of this compound.
| Co-administered Agent | Hypothesized Mechanism of Action | Experimental Considerations |
| GABAA Receptor Positive Allosteric Modulators (e.g., Benzodiazepines) | Increase inhibitory neurotransmission to counterbalance the excessive excitation caused by high doses of this compound. | Start with low doses of the GABAergic agent, as it may also induce sedation and impair cognitive performance, potentially masking the beneficial effects of this compound. |
| NMDA Receptor Antagonists (e.g., Memantine) | Block the excessive calcium influx that can be triggered by AMPA receptor overactivation, a potential mechanism of neurotoxicity. | Careful dose selection is critical, as NMDA receptor antagonists can also have their own cognitive and behavioral effects. |
B. Formulation Strategies
Altering the formulation of this compound can modify its pharmacokinetic profile, potentially widening the therapeutic window.
| Formulation Strategy | Mechanism of Action | Experimental Approach |
| Controlled-Release Formulation | Slows the rate of drug absorption, preventing a rapid peak in plasma concentration that can lead to acute side effects. | Develop and test oral formulations with different release kinetics (e.g., using various polymers). Monitor plasma concentrations and correlate with efficacy and side effect profiles. |
| Nanocarrier-based Delivery (e.g., Liposomes, Nanoparticles) | Can potentially alter the drug's distribution in the body and brain, and may allow for more targeted delivery. | This is a more advanced approach requiring expertise in pharmaceutical sciences. The nanocarriers would need to be designed to cross the blood-brain barrier. |
IV. Data Presentation
Table 1: Dose-Response of a High-Impact AMPAkine (CX546) on Cognition and Side Effects in Rodents (Illustrative Example)
| Dose (mg/kg) | Cognitive Enhancement (e.g., % improvement in memory task) | Motor Side Effects (e.g., % of animals showing ataxia) |
| 0.1 | 15% | 0% |
| 0.3 | 40% | 5% |
| 1.0 | 55% | 20% |
| 3.0 | 20% (decrease from peak) | 80% |
| 10.0 | -10% (impairment) | 100% |
This table is an illustrative example based on the known properties of high-impact AMPAkines and does not represent actual data for this compound.
V. Experimental Protocols
A. Rotarod Test for Motor Coordination
Objective: To assess the effect of this compound on motor coordination and balance in mice, which is a key indicator of potential side effects.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile)
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound solution and vehicle control
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Training:
-
Set the rotarod to a constant speed of 4 rpm.
-
Place each mouse on the rotating rod. If a mouse falls off within 60 seconds, place it back on. Repeat this for a total of 3 trials with a 15-minute inter-trial interval.
-
-
Testing:
-
Administer this compound or vehicle to the mice.
-
At the time of predicted peak plasma concentration, place the mice on the rotarod.
-
Set the rotarod to accelerate from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall for each mouse. A trial ends when the mouse falls off or clings to the rod and makes a full passive rotation.
-
Perform 3 trials with a 15-minute inter-trial interval.
-
Data Analysis: Compare the average latency to fall between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA).
B. Morris Water Maze for Spatial Learning and Memory
Objective: To evaluate the cognitive-enhancing effects of this compound on spatial learning and memory in rats.
Materials:
-
Circular water tank (1.5-2 m in diameter) filled with opaque water (20-22°C).
-
Submerged escape platform (10-15 cm in diameter).
-
Video tracking system.
-
Male Wistar rats (2-3 months old).
-
This compound solution and vehicle control.
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle daily, prior to the first trial.
-
Conduct 4 trials per day for each rat.
-
For each trial, place the rat in the water at one of four quasi-random start locations, facing the wall of the tank.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the tank.
-
Place each rat in the tank and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across days using a repeated-measures ANOVA.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform crossings between groups using a one-way ANOVA or t-test.
VI. Visualizations
A. Signaling Pathway
Caption: AMPA Receptor Signaling Pathway Modulation by this compound.
B. Experimental Workflow
Caption: Experimental Workflow for Assessing and Improving Therapeutic Window.
References
Technical Support Center: Ensuring Reproducibility of Pesampator's Cognitive Enhancement Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reproducing the cognitive enhancement effects of Pesampator (BIIB-104; PF-04958242). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It belongs to the biarylpropylsulfonamide class of AMPAR PAMs and is considered a "high-impact" modulator.[1] Its primary mechanism is to enhance the function of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the brain. This potentiation is thought to underlie its cognitive-enhancing effects.[2] this compound has also been reported to act as a glycine (B1666218) transporter 1 (GlyT1) inhibitor, which may indirectly activate NMDA receptors.[1]
Q2: Why was the clinical development of this compound discontinued (B1498344)?
The development of this compound for cognitive symptoms in schizophrenia was discontinued in July 2022 due to a lack of efficacy in the Phase II TALLY clinical trial.[1] This highlights a significant challenge in translating promising preclinical findings of AMPA receptor modulators into clinical success.
Q3: What were the key preclinical findings that suggested cognitive enhancement with this compound?
Preclinical studies in animal models demonstrated that low doses of this compound could enhance cognition and memory. Specifically, it was shown to:
-
Reverse MK-801-induced deficits in paired-pulse facilitation in rats.
-
Attenuate ketamine-induced working memory disruptions in the radial arm maze in rats.
-
Reduce ketamine-induced deficits in verbal and spatial working memory in healthy human volunteers.
Q4: What is the general dose range for this compound in preclinical studies?
In rodent models, effective subcutaneous (SC) doses for cognitive enhancement have been reported in the range of 0.0032 to 0.032 mg/kg. However, it is crucial to note that higher doses can lead to adverse effects such as motor coordination disruptions and convulsions.
II. Troubleshooting Guide
General Troubleshooting
Issue: Inconsistent or no observable cognitive enhancement effects in animal models.
Possible Causes & Solutions:
-
Dose Selection: this compound exhibits a narrow therapeutic window. Higher doses can impair performance.
-
Recommendation: Conduct a full dose-response study to determine the optimal dose for your specific animal model and cognitive task. Start with the lower effective range reported in the literature (e.g., 0.0032 mg/kg, SC in rats) and titrate upwards carefully.
-
-
Formulation and Administration: Improper formulation can lead to poor bioavailability and inconsistent exposure.
-
Recommendation: Refer to the detailed formulation protocols below. Ensure the vehicle is appropriate and the compound is fully solubilized or homogenously suspended. Subcutaneous administration has been commonly used in preclinical studies.
-
-
Timing of Administration: The timing of drug administration relative to behavioral testing is critical.
-
Recommendation: Administer this compound at a time point that allows for peak plasma and brain concentrations to coincide with the cognitive testing period. Pharmacokinetic data suggests a rapid absorption with peak plasma concentrations within 30 minutes in mice.
-
-
Animal Strain and Species: Different rodent strains and species can exhibit varied responses to cognitive enhancers.
-
Recommendation: Ensure the strain and species used are consistent with those reported in the literature for positive effects (e.g., Sprague-Dawley rats, C57BL/6J mice). If using a different strain, be prepared for potential differences in efficacy and optimal dosage.
-
-
Behavioral Paradigm Sensitivity: The chosen cognitive task may not be sensitive enough to detect the effects of this compound.
-
Recommendation: Use well-validated and sensitive cognitive assays such as the radial arm maze for working memory or the novel object recognition test for recognition memory. Ensure that baseline performance in control animals leaves room for improvement.
-
Specific Experimental Issues
Issue: High variability in the Radial Arm Maze task.
Possible Causes & Solutions:
-
Insufficient Habituation: Animals that are not properly habituated to the maze will exhibit high levels of anxiety, leading to erratic performance.
-
Recommendation: Follow a multi-day habituation protocol as detailed in the experimental protocols section.
-
-
Inconsistent Cues: The radial arm maze relies on extra-maze cues for spatial navigation.
-
Recommendation: Ensure the testing room has consistent and prominent visual cues. Avoid changing the location of the maze or the cues during the experiment.
-
-
Olfactory Trail Contamination: Rodents can use their own scent trails to navigate.
-
Recommendation: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each animal to remove olfactory cues.
-
Issue: No preference for the novel object in the Novel Object Recognition task.
Possible Causes & Solutions:
-
Object Preference/Aversion: Animals may have an innate preference for or aversion to one of the objects, confounding the results.
-
Recommendation: Before the main experiment, test for object preference by exposing naive animals to both objects simultaneously. Objects should be explored for similar amounts of time.
-
-
Insufficient Exploration During Training: If the animal does not sufficiently explore the familiar objects during the training phase, it will not form a strong memory.
-
Recommendation: Ensure a minimum exploration time is met during the training phase. If an animal is not exploring, it may need further habituation to the arena.
-
-
Delay Between Training and Testing: The retention interval is a critical parameter.
-
Recommendation: Standardize the delay between the training and testing phases. A shorter delay may be necessary if memory deficits are expected in the model.
-
Issue: Difficulty in observing changes in Paired-Pulse Facilitation (PPF).
Possible Causes & Solutions:
-
Inappropriate Inter-stimulus Interval (ISI): The magnitude of PPF is highly dependent on the ISI.
-
Recommendation: Test a range of ISIs (e.g., 20-200 ms) to determine the optimal interval for observing facilitation in your preparation.
-
-
Low Basal Release Probability: PPF is more pronounced at synapses with a low initial probability of neurotransmitter release.
-
Recommendation: If baseline PPF is already very high, it may be difficult to observe further enhancement. Consider adjusting stimulation intensity or extracellular calcium concentration to achieve a lower baseline release probability.
-
-
Run-down of the Slice Preparation: Electrophysiological recordings can be sensitive to the health of the brain slice.
-
Recommendation: Ensure proper slicing and incubation conditions to maintain slice viability. Monitor the stability of baseline synaptic transmission before and after drug application.
-
III. Quantitative Data Summary
| Parameter | Value | Assay | Species |
| Ki | 170 nM | AMPA Receptor Binding | N/A |
| EC50 | 370 nM | AMPA Receptor Potentiation | N/A |
| Effective Dose (Working Memory) | 0.0032–0.032 mg/kg (SC) | Radial Arm Maze (Ketamine-induced deficit) | Rat (Sprague-Dawley) |
| Effective Dose (PPF) | 0.001-0.01 mg/kg (IV) | Paired-Pulse Facilitation (MK-801-induced deficit) | Rat (Sprague-Dawley) |
| Adverse Effects Dose | >0.32 mg/kg (SC) | Motor Coordination (Rotarod) | Mouse (C57BL/6J) |
IV. Experimental Protocols
Radial Arm Maze Protocol for Working Memory
-
Apparatus: An eight-arm radial maze elevated from the floor. The arms radiate from a central platform. Food wells are located at the end of each arm.
-
Habituation (2-3 days):
-
Place the animal in the center of the maze with all arms baited with a food reward (e.g., a small piece of a sweetened cereal).
-
Allow the animal to freely explore the maze for 10 minutes and consume the rewards.
-
Repeat this procedure for 2-3 consecutive days to reduce anxiety and familiarize the animal with the maze and the reward.
-
-
Training and Testing (Win-Shift Paradigm):
-
At the beginning of each trial, bait all eight arms.
-
Place the animal on the central platform and allow it to choose an arm.
-
Once the animal consumes the reward, it should return to the central platform. An arm entry is defined as the animal placing all four paws inside the arm.
-
Do not re-bait the arms after they have been visited.
-
A trial ends when the animal has visited all eight arms or after a predetermined time limit (e.g., 10 minutes).
-
Drug Administration: Administer this compound (or vehicle) subcutaneously 30 minutes before the trial. To induce a cognitive deficit, a substance like ketamine can be administered prior to this compound.
-
Data Collection: Record the number of working memory errors (re-entry into a previously visited arm) and reference memory errors (entry into an arm that was never baited, if applicable to the paradigm).
-
Novel Object Recognition Protocol
-
Apparatus: A square open-field arena.
-
Habituation (2 days):
-
Place the animal in the empty arena and allow it to explore freely for 5-10 minutes.
-
Repeat for 2 consecutive days to reduce locomotor activity and anxiety.
-
-
Training (Familiarization) Phase:
-
Place two identical objects in the arena.
-
Place the animal in the arena, facing away from the objects, and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and directed towards it.
-
-
Testing Phase:
-
After a specific retention interval (e.g., 1 hour or 24 hours), return the animal to the arena.
-
One of the familiar objects has been replaced with a novel object.
-
Allow the animal to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
Drug Administration: Administer this compound (or vehicle) at a specified time before the training or testing phase, depending on whether the effect on memory acquisition or retrieval is being investigated.
-
Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates a preference for the novel object and intact recognition memory.
-
Paired-Pulse Facilitation (PPF) Electrophysiology Protocol
-
Preparation: Prepare acute hippocampal slices from rats.
-
Recording:
-
Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons or field excitatory postsynaptic potential (fEPSP) recordings in the stratum radiatum of the CA1 region.
-
Stimulate Schaffer collateral afferents with a bipolar stimulating electrode.
-
-
PPF Protocol:
-
Deliver two successive stimuli of the same intensity at varying inter-stimulus intervals (ISIs), for example, 20, 50, 100, and 200 ms.
-
Record the resulting postsynaptic currents or potentials.
-
Repeat this protocol multiple times at each ISI and average the responses.
-
-
Drug Application:
-
Establish a stable baseline of PPF.
-
To induce a deficit, a substance like the NMDA receptor antagonist MK-801 can be applied.
-
Bath-apply this compound at the desired concentration and observe its effect on the induced deficit in PPF.
-
-
Data Analysis: Calculate the PPF ratio: (Amplitude of the second response / Amplitude of the first response). An increase in this ratio is indicative of an enhancement of presynaptic release probability.
V. Visualizations
Caption: this compound's Mechanism of Action on the AMPA Receptor.
Caption: General Workflow for Preclinical Testing of this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
Technical Support Center: Ensuring Reproducibility of Pesampator's Cognitive Enhancement Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reproducing the cognitive enhancement effects of Pesampator (BIIB-104; PF-04958242). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It belongs to the biarylpropylsulfonamide class of AMPAR PAMs and is considered a "high-impact" modulator.[1] Its primary mechanism is to enhance the function of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the brain. This potentiation is thought to underlie its cognitive-enhancing effects.[2] this compound has also been reported to act as a glycine transporter 1 (GlyT1) inhibitor, which may indirectly activate NMDA receptors.[1]
Q2: Why was the clinical development of this compound discontinued?
The development of this compound for cognitive symptoms in schizophrenia was discontinued in July 2022 due to a lack of efficacy in the Phase II TALLY clinical trial.[1] This highlights a significant challenge in translating promising preclinical findings of AMPA receptor modulators into clinical success.
Q3: What were the key preclinical findings that suggested cognitive enhancement with this compound?
Preclinical studies in animal models demonstrated that low doses of this compound could enhance cognition and memory. Specifically, it was shown to:
-
Reverse MK-801-induced deficits in paired-pulse facilitation in rats.
-
Attenuate ketamine-induced working memory disruptions in the radial arm maze in rats.
-
Reduce ketamine-induced deficits in verbal and spatial working memory in healthy human volunteers.
Q4: What is the general dose range for this compound in preclinical studies?
In rodent models, effective subcutaneous (SC) doses for cognitive enhancement have been reported in the range of 0.0032 to 0.032 mg/kg. However, it is crucial to note that higher doses can lead to adverse effects such as motor coordination disruptions and convulsions.
II. Troubleshooting Guide
General Troubleshooting
Issue: Inconsistent or no observable cognitive enhancement effects in animal models.
Possible Causes & Solutions:
-
Dose Selection: this compound exhibits a narrow therapeutic window. Higher doses can impair performance.
-
Recommendation: Conduct a full dose-response study to determine the optimal dose for your specific animal model and cognitive task. Start with the lower effective range reported in the literature (e.g., 0.0032 mg/kg, SC in rats) and titrate upwards carefully.
-
-
Formulation and Administration: Improper formulation can lead to poor bioavailability and inconsistent exposure.
-
Recommendation: Refer to the detailed formulation protocols below. Ensure the vehicle is appropriate and the compound is fully solubilized or homogenously suspended. Subcutaneous administration has been commonly used in preclinical studies.
-
-
Timing of Administration: The timing of drug administration relative to behavioral testing is critical.
-
Recommendation: Administer this compound at a time point that allows for peak plasma and brain concentrations to coincide with the cognitive testing period. Pharmacokinetic data suggests a rapid absorption with peak plasma concentrations within 30 minutes in mice.
-
-
Animal Strain and Species: Different rodent strains and species can exhibit varied responses to cognitive enhancers.
-
Recommendation: Ensure the strain and species used are consistent with those reported in the literature for positive effects (e.g., Sprague-Dawley rats, C57BL/6J mice). If using a different strain, be prepared for potential differences in efficacy and optimal dosage.
-
-
Behavioral Paradigm Sensitivity: The chosen cognitive task may not be sensitive enough to detect the effects of this compound.
-
Recommendation: Use well-validated and sensitive cognitive assays such as the radial arm maze for working memory or the novel object recognition test for recognition memory. Ensure that baseline performance in control animals leaves room for improvement.
-
Specific Experimental Issues
Issue: High variability in the Radial Arm Maze task.
Possible Causes & Solutions:
-
Insufficient Habituation: Animals that are not properly habituated to the maze will exhibit high levels of anxiety, leading to erratic performance.
-
Recommendation: Follow a multi-day habituation protocol as detailed in the experimental protocols section.
-
-
Inconsistent Cues: The radial arm maze relies on extra-maze cues for spatial navigation.
-
Recommendation: Ensure the testing room has consistent and prominent visual cues. Avoid changing the location of the maze or the cues during the experiment.
-
-
Olfactory Trail Contamination: Rodents can use their own scent trails to navigate.
-
Recommendation: Thoroughly clean the maze with a 70% ethanol solution between each animal to remove olfactory cues.
-
Issue: No preference for the novel object in the Novel Object Recognition task.
Possible Causes & Solutions:
-
Object Preference/Aversion: Animals may have an innate preference for or aversion to one of the objects, confounding the results.
-
Recommendation: Before the main experiment, test for object preference by exposing naive animals to both objects simultaneously. Objects should be explored for similar amounts of time.
-
-
Insufficient Exploration During Training: If the animal does not sufficiently explore the familiar objects during the training phase, it will not form a strong memory.
-
Recommendation: Ensure a minimum exploration time is met during the training phase. If an animal is not exploring, it may need further habituation to the arena.
-
-
Delay Between Training and Testing: The retention interval is a critical parameter.
-
Recommendation: Standardize the delay between the training and testing phases. A shorter delay may be necessary if memory deficits are expected in the model.
-
Issue: Difficulty in observing changes in Paired-Pulse Facilitation (PPF).
Possible Causes & Solutions:
-
Inappropriate Inter-stimulus Interval (ISI): The magnitude of PPF is highly dependent on the ISI.
-
Recommendation: Test a range of ISIs (e.g., 20-200 ms) to determine the optimal interval for observing facilitation in your preparation.
-
-
Low Basal Release Probability: PPF is more pronounced at synapses with a low initial probability of neurotransmitter release.
-
Recommendation: If baseline PPF is already very high, it may be difficult to observe further enhancement. Consider adjusting stimulation intensity or extracellular calcium concentration to achieve a lower baseline release probability.
-
-
Run-down of the Slice Preparation: Electrophysiological recordings can be sensitive to the health of the brain slice.
-
Recommendation: Ensure proper slicing and incubation conditions to maintain slice viability. Monitor the stability of baseline synaptic transmission before and after drug application.
-
III. Quantitative Data Summary
| Parameter | Value | Assay | Species |
| Ki | 170 nM | AMPA Receptor Binding | N/A |
| EC50 | 370 nM | AMPA Receptor Potentiation | N/A |
| Effective Dose (Working Memory) | 0.0032–0.032 mg/kg (SC) | Radial Arm Maze (Ketamine-induced deficit) | Rat (Sprague-Dawley) |
| Effective Dose (PPF) | 0.001-0.01 mg/kg (IV) | Paired-Pulse Facilitation (MK-801-induced deficit) | Rat (Sprague-Dawley) |
| Adverse Effects Dose | >0.32 mg/kg (SC) | Motor Coordination (Rotarod) | Mouse (C57BL/6J) |
IV. Experimental Protocols
Radial Arm Maze Protocol for Working Memory
-
Apparatus: An eight-arm radial maze elevated from the floor. The arms radiate from a central platform. Food wells are located at the end of each arm.
-
Habituation (2-3 days):
-
Place the animal in the center of the maze with all arms baited with a food reward (e.g., a small piece of a sweetened cereal).
-
Allow the animal to freely explore the maze for 10 minutes and consume the rewards.
-
Repeat this procedure for 2-3 consecutive days to reduce anxiety and familiarize the animal with the maze and the reward.
-
-
Training and Testing (Win-Shift Paradigm):
-
At the beginning of each trial, bait all eight arms.
-
Place the animal on the central platform and allow it to choose an arm.
-
Once the animal consumes the reward, it should return to the central platform. An arm entry is defined as the animal placing all four paws inside the arm.
-
Do not re-bait the arms after they have been visited.
-
A trial ends when the animal has visited all eight arms or after a predetermined time limit (e.g., 10 minutes).
-
Drug Administration: Administer this compound (or vehicle) subcutaneously 30 minutes before the trial. To induce a cognitive deficit, a substance like ketamine can be administered prior to this compound.
-
Data Collection: Record the number of working memory errors (re-entry into a previously visited arm) and reference memory errors (entry into an arm that was never baited, if applicable to the paradigm).
-
Novel Object Recognition Protocol
-
Apparatus: A square open-field arena.
-
Habituation (2 days):
-
Place the animal in the empty arena and allow it to explore freely for 5-10 minutes.
-
Repeat for 2 consecutive days to reduce locomotor activity and anxiety.
-
-
Training (Familiarization) Phase:
-
Place two identical objects in the arena.
-
Place the animal in the arena, facing away from the objects, and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and directed towards it.
-
-
Testing Phase:
-
After a specific retention interval (e.g., 1 hour or 24 hours), return the animal to the arena.
-
One of the familiar objects has been replaced with a novel object.
-
Allow the animal to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
Drug Administration: Administer this compound (or vehicle) at a specified time before the training or testing phase, depending on whether the effect on memory acquisition or retrieval is being investigated.
-
Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates a preference for the novel object and intact recognition memory.
-
Paired-Pulse Facilitation (PPF) Electrophysiology Protocol
-
Preparation: Prepare acute hippocampal slices from rats.
-
Recording:
-
Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons or field excitatory postsynaptic potential (fEPSP) recordings in the stratum radiatum of the CA1 region.
-
Stimulate Schaffer collateral afferents with a bipolar stimulating electrode.
-
-
PPF Protocol:
-
Deliver two successive stimuli of the same intensity at varying inter-stimulus intervals (ISIs), for example, 20, 50, 100, and 200 ms.
-
Record the resulting postsynaptic currents or potentials.
-
Repeat this protocol multiple times at each ISI and average the responses.
-
-
Drug Application:
-
Establish a stable baseline of PPF.
-
To induce a deficit, a substance like the NMDA receptor antagonist MK-801 can be applied.
-
Bath-apply this compound at the desired concentration and observe its effect on the induced deficit in PPF.
-
-
Data Analysis: Calculate the PPF ratio: (Amplitude of the second response / Amplitude of the first response). An increase in this ratio is indicative of an enhancement of presynaptic release probability.
V. Visualizations
Caption: this compound's Mechanism of Action on the AMPA Receptor.
Caption: General Workflow for Preclinical Testing of this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
Validation & Comparative
A Comparative Analysis of Pesampator and CX-516: High-Impact vs. Low-Impact AMPA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent AMPA receptor positive allosteric modulators (PAMs): Pesampator (BIIB104), a high-impact modulator, and CX-516 (Ampalex), a low-impact modulator. This document synthesizes preclinical and clinical data to highlight their distinct pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction to AMPA Receptor Positive Allosteric Modulators
AMPA receptors are critical mediators of fast excitatory neurotransmission in the central nervous system and play a pivotal role in synaptic plasticity, a fundamental process for learning and memory. Positive allosteric modulators of AMPA receptors enhance glutamatergic signaling not by directly activating the receptor, but by binding to a distinct site and modifying the receptor's response to glutamate (B1630785). This modulation can occur through various mechanisms, including slowing the receptor's deactivation or desensitization.[1]
AMPA PAMs are broadly categorized into two classes based on their efficacy and impact on receptor kinetics:
-
Low-Impact AMPA PAMs : These compounds, such as CX-516, primarily slow the channel's deactivation rate, leading to a modest increase in the duration of the synaptic current. They generally have a lower propensity for producing adverse effects.[1]
-
High-Impact AMPA PAMs : This class, which includes this compound, affects both the deactivation and desensitization of the AMPA receptor, resulting in a more robust and prolonged enhancement of the synaptic current. While potentially more effective for certain indications, they can also be associated with a dose-dependent risk of side effects like motor coordination issues and convulsions.[1][2]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and CX-516, offering a direct comparison of their in vitro potency and observed clinical and preclinical effects.
| Parameter | This compound (BIIB104) | CX-516 (Ampalex) | Reference(s) |
| Classification | High-Impact AMPA PAM | Low-Impact AMPA PAM | [2] |
| In Vitro Potency (EC50) | 310 nM | ~2.8 mM | |
| In Vitro Potency (Ki) | 170 nM | Not widely reported |
Table 1: In Vitro Potency and Classification
| Study Type | This compound (BIIB104) | CX-516 (Ampalex) | Reference(s) |
| Preclinical - Animal Models | Reverses cognitive deficits in schizophrenia models (e.g., ketamine-induced) | Enhances performance in cognitive tasks (e.g., delayed non-match-to-sample in rats) | |
| Clinical - Schizophrenia (Cognitive Symptoms) | Development discontinued (B1498344) due to lack of efficacy in Phase 2 trials. | Showed no significant improvement in cognitive deficits in schizophrenia. | |
| Clinical - Mild Cognitive Impairment (MCI) | Not extensively studied for this indication. | Failed to meet the primary endpoint in a large clinical trial. | |
| Adverse Effects (at higher doses) | Motor coordination disruption, convulsions. | Generally well-tolerated, though gastrointestinal side effects have been reported. |
Table 2: Summary of Preclinical and Clinical Findings
Signaling Pathways and Mechanism of Action
The differential effects of high and low-impact AMPA PAMs can be attributed to their distinct modulation of the AMPA receptor, leading to different downstream signaling consequences.
High-impact PAMs like this compound, through their robust and sustained potentiation of AMPA receptor activity, are thought to induce the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in synaptic plasticity and neuronal survival. This is often mediated through the activation of downstream signaling cascades like the MAPK/ERK pathway and the transcription factor CREB. In contrast, low-impact PAMs such as CX-516 are not typically associated with the induction of BDNF expression.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key experiments used to characterize this compound and CX-516.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
-
Objective: To determine the potency and efficacy of AMPA PAMs on glutamate-evoked currents in neurons.
-
Cell Preparation: Acutely isolated pyramidal neurons from the prefrontal cortex or other relevant brain regions are prepared from rodent brain slices.
-
Recording Configuration: Whole-cell voltage-clamp recordings are established using borosilicate glass pipettes. The cell is held at a negative membrane potential (e.g., -60 mV).
-
Compound Application: A baseline response is established by applying a sub-maximal concentration of glutamate. The test compound (this compound or CX-516) is then co-applied with glutamate at various concentrations. A rapid solution exchange system is used to measure the kinetics of receptor deactivation and desensitization.
-
Data Analysis: The potentiation of the glutamate-evoked current is measured as the fold-increase in current amplitude in the presence of the PAM compared to glutamate alone. The EC50 (half-maximal effective concentration) is calculated from the concentration-response curve. The time constants for deactivation (current decay after glutamate removal) and desensitization (current decay in the continued presence of glutamate) are determined by fitting the decay phases to exponential functions.
Preclinical Animal Model: Delayed Non-Match-to-Sample (DNMS) Task
-
Objective: To assess the effects of AMPA PAMs on short-term spatial memory in rodents.
-
Animals: Adult male Long-Evans rats are typically used.
-
Apparatus: A T-maze or a similar apparatus with retractable levers or goal arms.
-
Procedure:
-
Sample Phase: The rat is presented with a sample lever/arm, which it must press/enter to receive a reward.
-
Delay Phase: A delay period of varying duration is imposed.
-
Choice Phase: The rat is presented with both the original sample lever/arm and a novel one. A correct response (non-match) is to choose the novel lever/arm to receive a reward.
-
-
Drug Administration: CX-516 or a vehicle control is administered intraperitoneally at a specified dose (e.g., 35 mg/kg) before the testing session.
-
Data Analysis: The percentage of correct responses at different delay intervals is calculated to assess memory performance.
Clinical Trial Design: Mild Cognitive Impairment (MCI)
-
Objective: To evaluate the efficacy and safety of an AMPA PAM in improving cognitive function in individuals with MCI.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Elderly participants (e.g., 55-85 years old) with a clinical diagnosis of MCI. Key exclusion criteria include other significant neurological or psychiatric disorders.
-
Intervention: Participants are randomized to receive either the investigational drug (e.g., CX-516 at a dose of 900 mg three times daily) or a placebo for a specified duration (e.g., 4 weeks).
-
Primary Outcome Measure: A standardized neuropsychological test assessing episodic memory, such as the delayed recall portion of the 15-Item Word List.
-
Secondary Outcome Measures: Other cognitive assessments, activities of daily living scales, and safety and tolerability assessments.
-
Data Analysis: The change from baseline in the primary outcome measure is compared between the treatment and placebo groups.
Conclusion
This compound and CX-516 represent two distinct classes of AMPA receptor positive allosteric modulators with significantly different pharmacological profiles. This compound, a high-impact PAM, exhibits high in vitro potency but its clinical development for cognitive symptoms in schizophrenia was halted due to a lack of efficacy. CX-516, a low-impact PAM, has a much lower in vitro potency and has also failed to demonstrate significant efficacy in clinical trials for mild cognitive impairment and schizophrenia.
The contrasting effects of these two molecules underscore the complexities of targeting the AMPA receptor for therapeutic benefit. While the potent, broad-spectrum enhancement of AMPA receptor function by high-impact PAMs carries a higher risk of adverse effects, the more subtle modulation by low-impact PAMs may be insufficient to produce clinically meaningful cognitive enhancement. Future research in this area will likely focus on developing PAMs with more nuanced pharmacological profiles, potentially targeting specific AMPA receptor subtypes or exhibiting a more favorable balance between efficacy and tolerability.
References
A Comparative Analysis of Pesampator and CX-516: High-Impact vs. Low-Impact AMPA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent AMPA receptor positive allosteric modulators (PAMs): Pesampator (BIIB104), a high-impact modulator, and CX-516 (Ampalex), a low-impact modulator. This document synthesizes preclinical and clinical data to highlight their distinct pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction to AMPA Receptor Positive Allosteric Modulators
AMPA receptors are critical mediators of fast excitatory neurotransmission in the central nervous system and play a pivotal role in synaptic plasticity, a fundamental process for learning and memory. Positive allosteric modulators of AMPA receptors enhance glutamatergic signaling not by directly activating the receptor, but by binding to a distinct site and modifying the receptor's response to glutamate. This modulation can occur through various mechanisms, including slowing the receptor's deactivation or desensitization.[1]
AMPA PAMs are broadly categorized into two classes based on their efficacy and impact on receptor kinetics:
-
Low-Impact AMPA PAMs : These compounds, such as CX-516, primarily slow the channel's deactivation rate, leading to a modest increase in the duration of the synaptic current. They generally have a lower propensity for producing adverse effects.[1]
-
High-Impact AMPA PAMs : This class, which includes this compound, affects both the deactivation and desensitization of the AMPA receptor, resulting in a more robust and prolonged enhancement of the synaptic current. While potentially more effective for certain indications, they can also be associated with a dose-dependent risk of side effects like motor coordination issues and convulsions.[1][2]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and CX-516, offering a direct comparison of their in vitro potency and observed clinical and preclinical effects.
| Parameter | This compound (BIIB104) | CX-516 (Ampalex) | Reference(s) |
| Classification | High-Impact AMPA PAM | Low-Impact AMPA PAM | [2] |
| In Vitro Potency (EC50) | 310 nM | ~2.8 mM | |
| In Vitro Potency (Ki) | 170 nM | Not widely reported |
Table 1: In Vitro Potency and Classification
| Study Type | This compound (BIIB104) | CX-516 (Ampalex) | Reference(s) |
| Preclinical - Animal Models | Reverses cognitive deficits in schizophrenia models (e.g., ketamine-induced) | Enhances performance in cognitive tasks (e.g., delayed non-match-to-sample in rats) | |
| Clinical - Schizophrenia (Cognitive Symptoms) | Development discontinued due to lack of efficacy in Phase 2 trials. | Showed no significant improvement in cognitive deficits in schizophrenia. | |
| Clinical - Mild Cognitive Impairment (MCI) | Not extensively studied for this indication. | Failed to meet the primary endpoint in a large clinical trial. | |
| Adverse Effects (at higher doses) | Motor coordination disruption, convulsions. | Generally well-tolerated, though gastrointestinal side effects have been reported. |
Table 2: Summary of Preclinical and Clinical Findings
Signaling Pathways and Mechanism of Action
The differential effects of high and low-impact AMPA PAMs can be attributed to their distinct modulation of the AMPA receptor, leading to different downstream signaling consequences.
High-impact PAMs like this compound, through their robust and sustained potentiation of AMPA receptor activity, are thought to induce the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in synaptic plasticity and neuronal survival. This is often mediated through the activation of downstream signaling cascades like the MAPK/ERK pathway and the transcription factor CREB. In contrast, low-impact PAMs such as CX-516 are not typically associated with the induction of BDNF expression.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key experiments used to characterize this compound and CX-516.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
-
Objective: To determine the potency and efficacy of AMPA PAMs on glutamate-evoked currents in neurons.
-
Cell Preparation: Acutely isolated pyramidal neurons from the prefrontal cortex or other relevant brain regions are prepared from rodent brain slices.
-
Recording Configuration: Whole-cell voltage-clamp recordings are established using borosilicate glass pipettes. The cell is held at a negative membrane potential (e.g., -60 mV).
-
Compound Application: A baseline response is established by applying a sub-maximal concentration of glutamate. The test compound (this compound or CX-516) is then co-applied with glutamate at various concentrations. A rapid solution exchange system is used to measure the kinetics of receptor deactivation and desensitization.
-
Data Analysis: The potentiation of the glutamate-evoked current is measured as the fold-increase in current amplitude in the presence of the PAM compared to glutamate alone. The EC50 (half-maximal effective concentration) is calculated from the concentration-response curve. The time constants for deactivation (current decay after glutamate removal) and desensitization (current decay in the continued presence of glutamate) are determined by fitting the decay phases to exponential functions.
Preclinical Animal Model: Delayed Non-Match-to-Sample (DNMS) Task
-
Objective: To assess the effects of AMPA PAMs on short-term spatial memory in rodents.
-
Animals: Adult male Long-Evans rats are typically used.
-
Apparatus: A T-maze or a similar apparatus with retractable levers or goal arms.
-
Procedure:
-
Sample Phase: The rat is presented with a sample lever/arm, which it must press/enter to receive a reward.
-
Delay Phase: A delay period of varying duration is imposed.
-
Choice Phase: The rat is presented with both the original sample lever/arm and a novel one. A correct response (non-match) is to choose the novel lever/arm to receive a reward.
-
-
Drug Administration: CX-516 or a vehicle control is administered intraperitoneally at a specified dose (e.g., 35 mg/kg) before the testing session.
-
Data Analysis: The percentage of correct responses at different delay intervals is calculated to assess memory performance.
Clinical Trial Design: Mild Cognitive Impairment (MCI)
-
Objective: To evaluate the efficacy and safety of an AMPA PAM in improving cognitive function in individuals with MCI.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Elderly participants (e.g., 55-85 years old) with a clinical diagnosis of MCI. Key exclusion criteria include other significant neurological or psychiatric disorders.
-
Intervention: Participants are randomized to receive either the investigational drug (e.g., CX-516 at a dose of 900 mg three times daily) or a placebo for a specified duration (e.g., 4 weeks).
-
Primary Outcome Measure: A standardized neuropsychological test assessing episodic memory, such as the delayed recall portion of the 15-Item Word List.
-
Secondary Outcome Measures: Other cognitive assessments, activities of daily living scales, and safety and tolerability assessments.
-
Data Analysis: The change from baseline in the primary outcome measure is compared between the treatment and placebo groups.
Conclusion
This compound and CX-516 represent two distinct classes of AMPA receptor positive allosteric modulators with significantly different pharmacological profiles. This compound, a high-impact PAM, exhibits high in vitro potency but its clinical development for cognitive symptoms in schizophrenia was halted due to a lack of efficacy. CX-516, a low-impact PAM, has a much lower in vitro potency and has also failed to demonstrate significant efficacy in clinical trials for mild cognitive impairment and schizophrenia.
The contrasting effects of these two molecules underscore the complexities of targeting the AMPA receptor for therapeutic benefit. While the potent, broad-spectrum enhancement of AMPA receptor function by high-impact PAMs carries a higher risk of adverse effects, the more subtle modulation by low-impact PAMs may be insufficient to produce clinically meaningful cognitive enhancement. Future research in this area will likely focus on developing PAMs with more nuanced pharmacological profiles, potentially targeting specific AMPA receptor subtypes or exhibiting a more favorable balance between efficacy and tolerability.
References
Comparative In Vivo Efficacy of Pesampator and Mibampator: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of two prominent AMPA receptor positive allosteric modulators (PAMs): pesampator (PF-04958242) and mibampator (B1677121) (LY451395). Both compounds belong to the biarylpropylsulfonamide class and are classified as "high-impact" AMPA PAMs, known to enhance cognitive function at lower doses while potentially causing motor deficits at higher concentrations.
This guide summarizes the available preclinical in vivo data for this compound and contextualizes the publicly accessible information for mibampator, which is primarily centered on its clinical development.
Overview of this compound and Mibampator
This compound and mibampator are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to an allosteric site on the receptor, they enhance glutamatergic neurotransmission, a process crucial for synaptic plasticity, learning, and memory.[1] Both are considered "high-impact" modulators, capable of robustly increasing AMPA receptor signaling.[1] While this property is linked to their cognitive-enhancing effects, it also contributes to a dose-dependent risk of adverse effects such as motor coordination disruptions.[1]
Quantitative In Vivo Efficacy Data
Table 1: Summary of Preclinical In Vivo Efficacy Data for this compound (PF-04958242)
| Experimental Model | Species | Endpoint | Effective Dose (this compound) | Observed Effect |
| Ketamine-Induced Working Memory Deficit (Radial Arm Maze) | Rat | Working Memory Errors | Not specified, but effective | Reduced the effect of ketamine on working memory.[2] |
| MK-801-Induced Deficit in Synaptic Transmission | Rat | Synaptic Transmission | ED50 of 0.003 mg/kg i.v. | Restored the MK-801-induced deficit. |
| Motor Coordination (Rotarod Test) | Mouse | Latency to Fall | Not specified | Dose-dependent effects on motor coordination. |
Note on Mibampator (LY451395) Data: While described as enhancing cognition and memory at low doses in animals, specific preclinical data from cognitive assays such as the novel object recognition, Morris water maze, or passive avoidance tasks, including effective dose ranges, are not detailed in the available scientific literature. Clinical studies in Alzheimer's disease patients did not show a significant improvement in cognition.
Mechanism of Action and Signaling Pathway
This compound and mibampator, as AMPA receptor PAMs, do not activate the receptor directly but rather potentiate the effect of the endogenous ligand, glutamate. They bind to an allosteric site on the AMPA receptor complex, which stabilizes the open conformation of the ion channel, thereby increasing the amplitude and duration of the excitatory postsynaptic current. This enhanced glutamatergic signaling is believed to be the primary mechanism underlying their effects on synaptic plasticity and cognition.
Activation of AMPA receptors can lead to the activation of several downstream signaling cascades implicated in learning and memory, including the MAPK/ERK pathway and the subsequent expression of brain-derived neurotrophic factor (BDNF).
Caption: Signaling pathway of AMPA receptor positive allosteric modulators.
Experimental Protocols
Detailed experimental protocols for the in vivo studies cited are not fully available in the public domain. However, based on standard pharmacological research practices, the following methodologies are representative of the experiments conducted.
Radial Arm Maze for Working Memory
The radial arm maze is a task used to assess spatial learning and working memory in rodents.
Caption: General workflow for the radial arm maze experiment.
Methodology:
-
Apparatus: An elevated maze with multiple arms radiating from a central platform. Some arms are baited with a food reward.
-
Habituation: Animals are familiarized with the maze over several days.
-
Procedure: Following drug administration (e.g., a cognitive disruptor like ketamine, followed by the test compound or vehicle), the animal is placed on the central platform and allowed to explore the arms.
-
Data Collection: The number of entries into previously visited (working memory error) and never-baited arms (reference memory error) is recorded.
-
Analysis: The performance of the drug-treated group is compared to the vehicle-treated group to assess improvements in working memory.
Rotarod Test for Motor Coordination
The rotarod test is used to evaluate motor coordination, balance, and motor learning in rodents.
Methodology:
-
Apparatus: A rotating rod that can be set to a constant speed or to accelerate.
-
Training: Animals are trained on the rotarod for a set number of trials to establish a baseline performance.
-
Procedure: After drug administration, the animal is placed on the rotating rod.
-
Data Collection: The latency to fall from the rod is recorded.
-
Analysis: A decrease in the latency to fall compared to baseline or a vehicle-treated group indicates impaired motor coordination.
Conclusion
This compound has demonstrated pro-cognitive effects in preclinical in vivo models, with specific data available on its efficacy in reversing pharmacologically-induced memory deficits. While mibampator belongs to the same class of "high-impact" AMPA PAMs and is presumed to have similar cognitive-enhancing properties at low doses in animal models, the publicly available literature is sparse on specific preclinical efficacy data and is instead focused on its clinical development for agitation in Alzheimer's disease. The lack of direct comparative studies and detailed preclinical data for mibampator necessitates further research to fully elucidate the comparative in vivo efficacy of these two compounds. The provided experimental frameworks and signaling pathway diagram offer a foundational understanding for researchers investigating the therapeutic potential of AMPA receptor modulation.
References
Comparative In Vivo Efficacy of Pesampator and Mibampator: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of two prominent AMPA receptor positive allosteric modulators (PAMs): pesampator (PF-04958242) and mibampator (LY451395). Both compounds belong to the biarylpropylsulfonamide class and are classified as "high-impact" AMPA PAMs, known to enhance cognitive function at lower doses while potentially causing motor deficits at higher concentrations.
This guide summarizes the available preclinical in vivo data for this compound and contextualizes the publicly accessible information for mibampator, which is primarily centered on its clinical development.
Overview of this compound and Mibampator
This compound and mibampator are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to an allosteric site on the receptor, they enhance glutamatergic neurotransmission, a process crucial for synaptic plasticity, learning, and memory.[1] Both are considered "high-impact" modulators, capable of robustly increasing AMPA receptor signaling.[1] While this property is linked to their cognitive-enhancing effects, it also contributes to a dose-dependent risk of adverse effects such as motor coordination disruptions.[1]
Quantitative In Vivo Efficacy Data
Table 1: Summary of Preclinical In Vivo Efficacy Data for this compound (PF-04958242)
| Experimental Model | Species | Endpoint | Effective Dose (this compound) | Observed Effect |
| Ketamine-Induced Working Memory Deficit (Radial Arm Maze) | Rat | Working Memory Errors | Not specified, but effective | Reduced the effect of ketamine on working memory.[2] |
| MK-801-Induced Deficit in Synaptic Transmission | Rat | Synaptic Transmission | ED50 of 0.003 mg/kg i.v. | Restored the MK-801-induced deficit. |
| Motor Coordination (Rotarod Test) | Mouse | Latency to Fall | Not specified | Dose-dependent effects on motor coordination. |
Note on Mibampator (LY451395) Data: While described as enhancing cognition and memory at low doses in animals, specific preclinical data from cognitive assays such as the novel object recognition, Morris water maze, or passive avoidance tasks, including effective dose ranges, are not detailed in the available scientific literature. Clinical studies in Alzheimer's disease patients did not show a significant improvement in cognition.
Mechanism of Action and Signaling Pathway
This compound and mibampator, as AMPA receptor PAMs, do not activate the receptor directly but rather potentiate the effect of the endogenous ligand, glutamate. They bind to an allosteric site on the AMPA receptor complex, which stabilizes the open conformation of the ion channel, thereby increasing the amplitude and duration of the excitatory postsynaptic current. This enhanced glutamatergic signaling is believed to be the primary mechanism underlying their effects on synaptic plasticity and cognition.
Activation of AMPA receptors can lead to the activation of several downstream signaling cascades implicated in learning and memory, including the MAPK/ERK pathway and the subsequent expression of brain-derived neurotrophic factor (BDNF).
Caption: Signaling pathway of AMPA receptor positive allosteric modulators.
Experimental Protocols
Detailed experimental protocols for the in vivo studies cited are not fully available in the public domain. However, based on standard pharmacological research practices, the following methodologies are representative of the experiments conducted.
Radial Arm Maze for Working Memory
The radial arm maze is a task used to assess spatial learning and working memory in rodents.
Caption: General workflow for the radial arm maze experiment.
Methodology:
-
Apparatus: An elevated maze with multiple arms radiating from a central platform. Some arms are baited with a food reward.
-
Habituation: Animals are familiarized with the maze over several days.
-
Procedure: Following drug administration (e.g., a cognitive disruptor like ketamine, followed by the test compound or vehicle), the animal is placed on the central platform and allowed to explore the arms.
-
Data Collection: The number of entries into previously visited (working memory error) and never-baited arms (reference memory error) is recorded.
-
Analysis: The performance of the drug-treated group is compared to the vehicle-treated group to assess improvements in working memory.
Rotarod Test for Motor Coordination
The rotarod test is used to evaluate motor coordination, balance, and motor learning in rodents.
Methodology:
-
Apparatus: A rotating rod that can be set to a constant speed or to accelerate.
-
Training: Animals are trained on the rotarod for a set number of trials to establish a baseline performance.
-
Procedure: After drug administration, the animal is placed on the rotating rod.
-
Data Collection: The latency to fall from the rod is recorded.
-
Analysis: A decrease in the latency to fall compared to baseline or a vehicle-treated group indicates impaired motor coordination.
Conclusion
This compound has demonstrated pro-cognitive effects in preclinical in vivo models, with specific data available on its efficacy in reversing pharmacologically-induced memory deficits. While mibampator belongs to the same class of "high-impact" AMPA PAMs and is presumed to have similar cognitive-enhancing properties at low doses in animal models, the publicly available literature is sparse on specific preclinical efficacy data and is instead focused on its clinical development for agitation in Alzheimer's disease. The lack of direct comparative studies and detailed preclinical data for mibampator necessitates further research to fully elucidate the comparative in vivo efficacy of these two compounds. The provided experimental frameworks and signaling pathway diagram offer a foundational understanding for researchers investigating the therapeutic potential of AMPA receptor modulation.
References
A Comparative Guide to Pesampator and Other Biarylpropylsulfonamide AMPA Modulators for Neuro-Cognitive Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pesampator (PF-04958242/BIIB-104), a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with other notable biarylpropylsulfonamide AMPA modulators. This class of compounds has garnered significant interest for its potential therapeutic applications in various neurological and psychiatric disorders characterized by glutamatergic dysfunction.
Introduction to Biarylpropylsulfonamide AMPA Modulators
Biarylpropylsulfonamide-based AMPA PAMs are recognized for their high potency in modulating AMPA receptor function.[1] Unlike low-impact modulators, these "high-impact" agents produce more robust and sustained enhancement of AMPA receptor-mediated currents by affecting both deactivation and desensitization kinetics.[1][2] This heightened efficacy, however, is also associated with a narrower therapeutic window, with potential for motor coordination disruptions and convulsions at higher doses.[1]
This compound, developed by Pfizer and later Biogen, was investigated for cognitive symptoms in schizophrenia before its discontinuation in July 2022 due to lack of efficacy.[3] Despite this, the compound and its analogs remain valuable tools for preclinical research into the role of AMPA receptor modulation in cognition and other central nervous system (CNS) functions. Other key members of this class include LY-404187, LY-503430, and mibampator (B1677121) (LY-451395), primarily developed by Eli Lilly.
Comparative Performance Data
The following tables summarize key quantitative data for this compound and other selected biarylpropylsulfonamide AMPA modulators, providing a basis for direct comparison of their potency and receptor subtype selectivity.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Parameter | Value | Receptor Subunit/Assay Condition | Reference |
| This compound (PF-04958242) | EC₅₀ | 310 nM | Potentiation of AMPA receptor-mediated currents | |
| Kᵢ | 170 nM | AMPA receptor binding affinity | ||
| LY-404187 | IC₅₀ | 0.15 µM | GluA2ᵢ | |
| IC₅₀ | 0.21 µM | GluA4ᵢ | ||
| IC₅₀ | 1.66 µM | GluA3ᵢ | ||
| IC₅₀ | 5.65 µM | GluA1ᵢ | ||
| LY-503430 | EC₅₀ | 3.3 µM | Potentiation of AMPA-evoked responses in substantia nigra neurons | |
| Mibampator (LY-451395) | EC₅₀ | Not explicitly found in searches | High-impact AMPA receptor potentiator |
Table 2: Pharmacokinetic Properties
| Compound | Parameter | Species | Value | Reference |
| LY-503430 | Oral Bioavailability | Rat, Dog | Good | |
| Mibampator (LY-451395) | Cₘₐₓ (steady-state) | Human (3 mg dose) | 44.7 ng/mL | |
| AUC (steady-state) | Human (3 mg dose) | 460 ng·h/mL |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the replication and extension of these findings.
Whole-Cell Patch-Clamp Electrophysiology
This technique is crucial for characterizing the effects of AMPA modulators on receptor kinetics.
Objective: To measure the potentiation of AMPA receptor-mediated currents and the effects on deactivation and desensitization.
Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the desired AMPA receptor subunit combination (e.g., homomeric GluA2 or heteromeric GluA1/2) are cultured on glass coverslips.
-
Alternatively, acutely dissociated or cultured primary neurons (e.g., cortical or hippocampal) can be used for studying native receptors.
Recording Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution (Pipette Solution): Typically contains (in mM): 140 K-Gluconate, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, and 0.2 EGTA, with pH adjusted to 7.3 and osmolarity to ~290 mOsm.
Recording Procedure:
-
Coverslips with adherent cells are placed in a recording chamber continuously perfused with aCSF.
-
Patch pipettes (3-7 MΩ resistance) are filled with internal solution and mounted on a micromanipulator.
-
A gigaseal is formed between the pipette tip and the cell membrane, followed by brief suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 to -70 mV.
-
A rapid solution exchange system is used to apply glutamate (B1630785) (or AMPA) with and without the test compound (e.g., this compound).
-
To measure deactivation, a short pulse (e.g., 1 ms) of agonist is applied. To measure desensitization, a longer pulse (e.g., 500 ms) is used.
-
Currents are recorded and analyzed to determine the extent of potentiation (increase in peak current amplitude) and the change in the decay kinetics of the current.
In Vivo Cerebellar cGMP Assay
This assay provides an in vivo measure of the pharmacodynamic effect of AMPA modulators, as AMPA receptor activation in the cerebellum leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).
Objective: To quantify the in vivo target engagement and functional effect of systemically administered AMPA modulators.
Animals:
-
Male CD-1 or Swiss Webster mice are commonly used.
Procedure:
-
Animals are administered the test compound (e.g., this compound, LY-404187, LY-503430) via subcutaneous (SC) or intraperitoneal (IP) injection.
-
At a predetermined time point after dosing, animals are euthanized by a method that minimizes post-mortem changes in cGMP levels (e.g., focused microwave irradiation or rapid decapitation and freezing of the cerebellum in liquid nitrogen).
-
The cerebellum is dissected on ice and homogenized in an acidic solution (e.g., ice-cold 0.5N hydrochloric acid) to precipitate proteins and prevent cGMP degradation.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The pH of the supernatant is neutralized.
-
cGMP levels are quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Results are typically expressed as pmol of cGMP per mg of protein or per gram of wet tissue weight.
Signaling Pathways and Mechanisms of Action
Positive allosteric modulation of AMPA receptors by biarylpropylsulfonamides enhances glutamatergic neurotransmission, which in turn can activate several downstream signaling cascades implicated in synaptic plasticity, neuroprotection, and cognitive function.
General Mechanism of AMPA Receptor Positive Allosteric Modulation
Biarylpropylsulfonamides bind to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This binding stabilizes the open conformation of the ion channel, thereby slowing the rate of deactivation (channel closing after glutamate unbinds) and/or desensitization (channel closing in the continued presence of glutamate). The net effect is an increase in the total charge transfer in response to glutamate, leading to enhanced synaptic transmission.
Mechanism of positive allosteric modulation of the AMPA receptor.
Downstream Signaling Pathways
The enhanced cation influx through modulated AMPA receptors can trigger several intracellular signaling cascades that are crucial for synaptic plasticity and neuronal function. Two prominent pathways are the Brain-Derived Neurotrophic Factor (BDNF) and the nitric oxide (NO)/cGMP pathways.
BDNF/TrkB Signaling Pathway:
Activation of AMPA receptors can lead to an increase in the expression and release of BDNF. BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling through pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade. This pathway is critically involved in long-term potentiation (LTP), a cellular correlate of learning and memory.
AMPA receptor-mediated BDNF/TrkB signaling pathway.
Nitric Oxide (NO)/cGMP Signaling Pathway:
In certain brain regions, such as the cerebellum, AMPA receptor activation leads to calcium influx, which activates neuronal nitric oxide synthase (nNOS). nNOS produces NO, a gaseous signaling molecule that diffuses to nearby cells and activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the formation of cGMP, which acts as a second messenger to modulate various cellular functions. The in vivo measurement of cerebellar cGMP is a reliable pharmacodynamic marker for the activity of AMPA receptor potentiators.
AMPA receptor-mediated NO/cGMP signaling pathway.
Conclusion
This compound and other biarylpropylsulfonamide AMPA modulators represent a class of potent, high-impact compounds that have significantly advanced our understanding of the therapeutic potential of enhancing glutamatergic transmission. While clinical development has faced challenges, these molecules remain invaluable as research tools. This guide provides a comparative overview of their performance, detailed experimental protocols to facilitate further investigation, and a summary of the key signaling pathways involved in their mechanism of action. The provided data and methodologies are intended to support researchers in the design and execution of studies aimed at further elucidating the complex roles of AMPA receptor modulation in CNS function and disease.
References
- 1. Mibampator - Wikipedia [en.wikipedia.org]
- 2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]
A Comparative Guide to Pesampator and Other Biarylpropylsulfonamide AMPA Modulators for Neuro-Cognitive Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pesampator (PF-04958242/BIIB-104), a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with other notable biarylpropylsulfonamide AMPA modulators. This class of compounds has garnered significant interest for its potential therapeutic applications in various neurological and psychiatric disorders characterized by glutamatergic dysfunction.
Introduction to Biarylpropylsulfonamide AMPA Modulators
Biarylpropylsulfonamide-based AMPA PAMs are recognized for their high potency in modulating AMPA receptor function.[1] Unlike low-impact modulators, these "high-impact" agents produce more robust and sustained enhancement of AMPA receptor-mediated currents by affecting both deactivation and desensitization kinetics.[1][2] This heightened efficacy, however, is also associated with a narrower therapeutic window, with potential for motor coordination disruptions and convulsions at higher doses.[1]
This compound, developed by Pfizer and later Biogen, was investigated for cognitive symptoms in schizophrenia before its discontinuation in July 2022 due to lack of efficacy.[3] Despite this, the compound and its analogs remain valuable tools for preclinical research into the role of AMPA receptor modulation in cognition and other central nervous system (CNS) functions. Other key members of this class include LY-404187, LY-503430, and mibampator (LY-451395), primarily developed by Eli Lilly.
Comparative Performance Data
The following tables summarize key quantitative data for this compound and other selected biarylpropylsulfonamide AMPA modulators, providing a basis for direct comparison of their potency and receptor subtype selectivity.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Parameter | Value | Receptor Subunit/Assay Condition | Reference |
| This compound (PF-04958242) | EC₅₀ | 310 nM | Potentiation of AMPA receptor-mediated currents | |
| Kᵢ | 170 nM | AMPA receptor binding affinity | ||
| LY-404187 | IC₅₀ | 0.15 µM | GluA2ᵢ | |
| IC₅₀ | 0.21 µM | GluA4ᵢ | ||
| IC₅₀ | 1.66 µM | GluA3ᵢ | ||
| IC₅₀ | 5.65 µM | GluA1ᵢ | ||
| LY-503430 | EC₅₀ | 3.3 µM | Potentiation of AMPA-evoked responses in substantia nigra neurons | |
| Mibampator (LY-451395) | EC₅₀ | Not explicitly found in searches | High-impact AMPA receptor potentiator |
Table 2: Pharmacokinetic Properties
| Compound | Parameter | Species | Value | Reference |
| LY-503430 | Oral Bioavailability | Rat, Dog | Good | |
| Mibampator (LY-451395) | Cₘₐₓ (steady-state) | Human (3 mg dose) | 44.7 ng/mL | |
| AUC (steady-state) | Human (3 mg dose) | 460 ng·h/mL |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the replication and extension of these findings.
Whole-Cell Patch-Clamp Electrophysiology
This technique is crucial for characterizing the effects of AMPA modulators on receptor kinetics.
Objective: To measure the potentiation of AMPA receptor-mediated currents and the effects on deactivation and desensitization.
Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the desired AMPA receptor subunit combination (e.g., homomeric GluA2 or heteromeric GluA1/2) are cultured on glass coverslips.
-
Alternatively, acutely dissociated or cultured primary neurons (e.g., cortical or hippocampal) can be used for studying native receptors.
Recording Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution (Pipette Solution): Typically contains (in mM): 140 K-Gluconate, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, and 0.2 EGTA, with pH adjusted to 7.3 and osmolarity to ~290 mOsm.
Recording Procedure:
-
Coverslips with adherent cells are placed in a recording chamber continuously perfused with aCSF.
-
Patch pipettes (3-7 MΩ resistance) are filled with internal solution and mounted on a micromanipulator.
-
A gigaseal is formed between the pipette tip and the cell membrane, followed by brief suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 to -70 mV.
-
A rapid solution exchange system is used to apply glutamate (or AMPA) with and without the test compound (e.g., this compound).
-
To measure deactivation, a short pulse (e.g., 1 ms) of agonist is applied. To measure desensitization, a longer pulse (e.g., 500 ms) is used.
-
Currents are recorded and analyzed to determine the extent of potentiation (increase in peak current amplitude) and the change in the decay kinetics of the current.
In Vivo Cerebellar cGMP Assay
This assay provides an in vivo measure of the pharmacodynamic effect of AMPA modulators, as AMPA receptor activation in the cerebellum leads to an increase in cyclic guanosine monophosphate (cGMP).
Objective: To quantify the in vivo target engagement and functional effect of systemically administered AMPA modulators.
Animals:
-
Male CD-1 or Swiss Webster mice are commonly used.
Procedure:
-
Animals are administered the test compound (e.g., this compound, LY-404187, LY-503430) via subcutaneous (SC) or intraperitoneal (IP) injection.
-
At a predetermined time point after dosing, animals are euthanized by a method that minimizes post-mortem changes in cGMP levels (e.g., focused microwave irradiation or rapid decapitation and freezing of the cerebellum in liquid nitrogen).
-
The cerebellum is dissected on ice and homogenized in an acidic solution (e.g., ice-cold 0.5N hydrochloric acid) to precipitate proteins and prevent cGMP degradation.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The pH of the supernatant is neutralized.
-
cGMP levels are quantified using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Results are typically expressed as pmol of cGMP per mg of protein or per gram of wet tissue weight.
Signaling Pathways and Mechanisms of Action
Positive allosteric modulation of AMPA receptors by biarylpropylsulfonamides enhances glutamatergic neurotransmission, which in turn can activate several downstream signaling cascades implicated in synaptic plasticity, neuroprotection, and cognitive function.
General Mechanism of AMPA Receptor Positive Allosteric Modulation
Biarylpropylsulfonamides bind to an allosteric site on the AMPA receptor, distinct from the glutamate binding site. This binding stabilizes the open conformation of the ion channel, thereby slowing the rate of deactivation (channel closing after glutamate unbinds) and/or desensitization (channel closing in the continued presence of glutamate). The net effect is an increase in the total charge transfer in response to glutamate, leading to enhanced synaptic transmission.
Mechanism of positive allosteric modulation of the AMPA receptor.
Downstream Signaling Pathways
The enhanced cation influx through modulated AMPA receptors can trigger several intracellular signaling cascades that are crucial for synaptic plasticity and neuronal function. Two prominent pathways are the Brain-Derived Neurotrophic Factor (BDNF) and the nitric oxide (NO)/cGMP pathways.
BDNF/TrkB Signaling Pathway:
Activation of AMPA receptors can lead to an increase in the expression and release of BDNF. BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling through pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade. This pathway is critically involved in long-term potentiation (LTP), a cellular correlate of learning and memory.
AMPA receptor-mediated BDNF/TrkB signaling pathway.
Nitric Oxide (NO)/cGMP Signaling Pathway:
In certain brain regions, such as the cerebellum, AMPA receptor activation leads to calcium influx, which activates neuronal nitric oxide synthase (nNOS). nNOS produces NO, a gaseous signaling molecule that diffuses to nearby cells and activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the formation of cGMP, which acts as a second messenger to modulate various cellular functions. The in vivo measurement of cerebellar cGMP is a reliable pharmacodynamic marker for the activity of AMPA receptor potentiators.
AMPA receptor-mediated NO/cGMP signaling pathway.
Conclusion
This compound and other biarylpropylsulfonamide AMPA modulators represent a class of potent, high-impact compounds that have significantly advanced our understanding of the therapeutic potential of enhancing glutamatergic transmission. While clinical development has faced challenges, these molecules remain invaluable as research tools. This guide provides a comparative overview of their performance, detailed experimental protocols to facilitate further investigation, and a summary of the key signaling pathways involved in their mechanism of action. The provided data and methodologies are intended to support researchers in the design and execution of studies aimed at further elucidating the complex roles of AMPA receptor modulation in CNS function and disease.
References
- 1. Mibampator - Wikipedia [en.wikipedia.org]
- 2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]
A Comparative Guide to GlyT1 Inhibitory Activity: Evaluating Pesampator and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The inhibition of GlyT1 is a significant therapeutic strategy, particularly for neurological and psychiatric disorders like schizophrenia.[2][3] By blocking GlyT1, these inhibitors increase the synaptic concentration of glycine (B1666218), which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This enhancement of NMDA receptor function is hypothesized to alleviate cognitive and negative symptoms associated with these conditions.[2]
Quantitative Comparison of GlyT1 Inhibitors
To provide a clear benchmark for evaluating GlyT1 inhibitors, the following table summarizes the in vitro potency of several key compounds. The data is presented in terms of IC50 and Ki values, which are standard measures of a compound's inhibitory strength.
| Compound | Alternative Names | Type | IC50 (nM) | Ki (nM) | Species/Assay System |
| Pesampator | PF-04958242, BIIB-104 | AMPA-PAM / GlyT1 Inhibitor | Not Available | Not Available | Not Available |
| Iclepertin | BI 425809 | Selective GlyT1 Inhibitor | 5.0 | Not Available | Human SK-N-MC cells |
| Bitopertin | RG1678, RO-4917838 | Non-competitive GlyT1 Inhibitor | 22-25 | 8.1 | Human GlyT1b |
| SSR504734 | Reversible, Selective GlyT1 Inhibitor | 18 | Not Available | Human GlyT1 | |
| NFPS | Selective GlyT1 Inhibitor | 2.8 | Not Available | Human GlyT1 | |
| 0.7 ((+)-enantiomer) | Rat GlyT1a | ||||
| Org24598 | Selective GlyT1 Inhibitor | 6.9 | Not Available | Glial GlyT1b | |
| PF-03463275 | Competitive, Reversible GlyT1 Inhibitor | Not Available | 11.6 | GlyT1 |
Signaling Pathway and Experimental Validation
The primary mechanism of action for GlyT1 inhibitors involves the modulation of the NMDA receptor signaling pathway. The diagram below illustrates this process, followed by an overview of the experimental workflow used to characterize these compounds.
NMDA Receptor Modulation by GlyT1 Inhibition
GlyT1 transporters, located on astrocytes and pre-synaptic neurons, are responsible for the reuptake of glycine from the synaptic cleft. Inhibition of GlyT1 leads to an increase in extracellular glycine concentrations. As glycine is an essential co-agonist for the NMDA receptor, its increased availability enhances NMDA receptor activation by glutamate, leading to increased Ca2+ influx and downstream signaling cascades associated with synaptic plasticity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GlyT1 Inhibitory Activity: Evaluating Pesampator and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The inhibition of GlyT1 is a significant therapeutic strategy, particularly for neurological and psychiatric disorders like schizophrenia.[2][3] By blocking GlyT1, these inhibitors increase the synaptic concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This enhancement of NMDA receptor function is hypothesized to alleviate cognitive and negative symptoms associated with these conditions.[2]
Quantitative Comparison of GlyT1 Inhibitors
To provide a clear benchmark for evaluating GlyT1 inhibitors, the following table summarizes the in vitro potency of several key compounds. The data is presented in terms of IC50 and Ki values, which are standard measures of a compound's inhibitory strength.
| Compound | Alternative Names | Type | IC50 (nM) | Ki (nM) | Species/Assay System |
| Pesampator | PF-04958242, BIIB-104 | AMPA-PAM / GlyT1 Inhibitor | Not Available | Not Available | Not Available |
| Iclepertin | BI 425809 | Selective GlyT1 Inhibitor | 5.0 | Not Available | Human SK-N-MC cells |
| Bitopertin | RG1678, RO-4917838 | Non-competitive GlyT1 Inhibitor | 22-25 | 8.1 | Human GlyT1b |
| SSR504734 | Reversible, Selective GlyT1 Inhibitor | 18 | Not Available | Human GlyT1 | |
| NFPS | Selective GlyT1 Inhibitor | 2.8 | Not Available | Human GlyT1 | |
| 0.7 ((+)-enantiomer) | Rat GlyT1a | ||||
| Org24598 | Selective GlyT1 Inhibitor | 6.9 | Not Available | Glial GlyT1b | |
| PF-03463275 | Competitive, Reversible GlyT1 Inhibitor | Not Available | 11.6 | GlyT1 |
Signaling Pathway and Experimental Validation
The primary mechanism of action for GlyT1 inhibitors involves the modulation of the NMDA receptor signaling pathway. The diagram below illustrates this process, followed by an overview of the experimental workflow used to characterize these compounds.
NMDA Receptor Modulation by GlyT1 Inhibition
GlyT1 transporters, located on astrocytes and pre-synaptic neurons, are responsible for the reuptake of glycine from the synaptic cleft. Inhibition of GlyT1 leads to an increase in extracellular glycine concentrations. As glycine is an essential co-agonist for the NMDA receptor, its increased availability enhances NMDA receptor activation by glutamate, leading to increased Ca2+ influx and downstream signaling cascades associated with synaptic plasticity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pesampator: A Comparative Analysis of Cognitive Enhancement Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pesampator (BIIB-104), a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, against other prominent cognitive enhancers. This compound also exhibits activity as a GlyT1 glycine (B1666218) transporter inhibitor.[1] The development of this compound for treating cognitive symptoms in schizophrenia was discontinued (B1498344) due to lack of efficacy.[1] This document aims to consolidate preclinical and clinical findings to inform future research and development in cognitive enhancement.
Mechanism of Action: A Dual Approach to Synaptic Modulation
This compound enhances cognitive function through two primary mechanisms:
-
Positive Allosteric Modulation of AMPA Receptors: this compound belongs to the biarylpropylsulfonamide class of "high-impact" AMPA receptor PAMs.[1] Unlike low-impact PAMs such as CX-516, high-impact modulators produce a more robust potentiation of AMPA receptor signaling in the presence of glutamate (B1630785).[1] This is achieved by slowing both the deactivation and desensitization of the receptor, leading to a prolonged influx of cations and enhanced synaptic transmission. This mechanism is believed to underlie improvements in learning and memory.
-
Glycine Transporter 1 (GlyT1) Inhibition: By blocking the GlyT1 transporter, this compound increases the extracellular concentration of glycine in the synaptic cleft.[1] Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, another critical glutamate receptor for synaptic plasticity. Enhanced NMDA receptor activation, facilitated by increased glycine availability, can further contribute to cognitive enhancement.
The following diagram illustrates the dual mechanism of action of this compound at the glutamatergic synapse.
Comparative Preclinical Efficacy
Direct head-to-head preclinical studies comparing this compound with other AMPA PAMs in cognitive behavioral models are limited in the publicly available literature. However, by collating data from individual studies, a comparative overview can be constructed.
| Compound | Animal Model | Cognitive Task | Dosage | Key Findings |
| This compound (BIIB-104) | Healthy Volunteers | Ketamine-induced deficits | Not specified | Significantly reduced deficits in verbal learning and working memory. |
| CX-516 | Rats | Delayed-Nonmatch-to-Sample (DNMS) | 35 mg/kg | Improved performance, particularly at longer delays. |
| Rats | Water Maze & Radial Maze | Single dose (not specified) | Improved performance in both tasks. | |
| Farampator (B1672055) (CX-691) | Healthy Elderly Volunteers | Short-term memory tasks | 500 mg | Unequivocally improved short-term memory. |
| Mibampator (LY451395) | Alzheimer's Disease Patients | Agitation/Aggression | 3 mg | No significant improvement in cognition (ADAS-Cog); improved scores on the Frontal Systems Behavior Inventory (FrSBe). |
Experimental Protocols
Detailed methodologies for key behavioral assays are crucial for interpreting and replicating findings.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess learning and memory in rodents.
Methodology:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 10 minutes). This reduces novelty-induced stress during testing.
-
Training (Sample) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5 minutes).
-
Inter-trial Interval (ITI): The animal is returned to its home cage for a specific delay period (e.g., 1 hour or 24 hours) to assess short-term or long-term memory, respectively.
-
Testing (Choice) Phase: The animal is returned to the arena, where one of the original objects has been replaced by a novel object. The time spent exploring the novel versus the familiar object is recorded. A preference for the novel object indicates successful memory of the familiar object.
Morris Water Maze (MWM)
The MWM is a classic behavioral task to assess spatial learning and memory, which is dependent on the hippocampus.
Methodology:
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface. Visual cues are placed around the room to serve as spatial references.
-
Acquisition Training: The animal is placed in the water from different starting positions and must learn to find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After several days of training, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
Signaling Pathways
The cognitive-enhancing effects of this compound and other AMPA PAMs are mediated through the modulation of glutamatergic signaling, a fundamental process for synaptic plasticity.
Conclusion
This compound represents a "high-impact" AMPA PAM with a dual mechanism of action that also involves the inhibition of GlyT1. While preclinical studies demonstrated its potential to ameliorate cognitive deficits, it ultimately failed to show efficacy in clinical trials for schizophrenia. Comparison with other AMPA PAMs like CX-516 and farampator is challenging due to the lack of direct comparative studies. Mibampator, another high-impact PAM, also showed limited cognitive benefits in a clinical trial for Alzheimer's disease. The data suggests that while potentiation of the AMPA receptor system is a promising strategy for cognitive enhancement, translating preclinical findings into clinical success remains a significant hurdle. Future research should focus on understanding the nuances of AMPA receptor subtype selectivity and the therapeutic window of these compounds to optimize their clinical potential.
References
Benchmarking Pesampator: A Comparative Analysis of Cognitive Enhancement Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pesampator (BIIB-104), a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, against other prominent cognitive enhancers. This compound also exhibits activity as a GlyT1 glycine transporter inhibitor.[1] The development of this compound for treating cognitive symptoms in schizophrenia was discontinued due to lack of efficacy.[1] This document aims to consolidate preclinical and clinical findings to inform future research and development in cognitive enhancement.
Mechanism of Action: A Dual Approach to Synaptic Modulation
This compound enhances cognitive function through two primary mechanisms:
-
Positive Allosteric Modulation of AMPA Receptors: this compound belongs to the biarylpropylsulfonamide class of "high-impact" AMPA receptor PAMs.[1] Unlike low-impact PAMs such as CX-516, high-impact modulators produce a more robust potentiation of AMPA receptor signaling in the presence of glutamate.[1] This is achieved by slowing both the deactivation and desensitization of the receptor, leading to a prolonged influx of cations and enhanced synaptic transmission. This mechanism is believed to underlie improvements in learning and memory.
-
Glycine Transporter 1 (GlyT1) Inhibition: By blocking the GlyT1 transporter, this compound increases the extracellular concentration of glycine in the synaptic cleft.[1] Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, another critical glutamate receptor for synaptic plasticity. Enhanced NMDA receptor activation, facilitated by increased glycine availability, can further contribute to cognitive enhancement.
The following diagram illustrates the dual mechanism of action of this compound at the glutamatergic synapse.
Comparative Preclinical Efficacy
Direct head-to-head preclinical studies comparing this compound with other AMPA PAMs in cognitive behavioral models are limited in the publicly available literature. However, by collating data from individual studies, a comparative overview can be constructed.
| Compound | Animal Model | Cognitive Task | Dosage | Key Findings |
| This compound (BIIB-104) | Healthy Volunteers | Ketamine-induced deficits | Not specified | Significantly reduced deficits in verbal learning and working memory. |
| CX-516 | Rats | Delayed-Nonmatch-to-Sample (DNMS) | 35 mg/kg | Improved performance, particularly at longer delays. |
| Rats | Water Maze & Radial Maze | Single dose (not specified) | Improved performance in both tasks. | |
| Farampator (CX-691) | Healthy Elderly Volunteers | Short-term memory tasks | 500 mg | Unequivocally improved short-term memory. |
| Mibampator (LY451395) | Alzheimer's Disease Patients | Agitation/Aggression | 3 mg | No significant improvement in cognition (ADAS-Cog); improved scores on the Frontal Systems Behavior Inventory (FrSBe). |
Experimental Protocols
Detailed methodologies for key behavioral assays are crucial for interpreting and replicating findings.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess learning and memory in rodents.
Methodology:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 10 minutes). This reduces novelty-induced stress during testing.
-
Training (Sample) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5 minutes).
-
Inter-trial Interval (ITI): The animal is returned to its home cage for a specific delay period (e.g., 1 hour or 24 hours) to assess short-term or long-term memory, respectively.
-
Testing (Choice) Phase: The animal is returned to the arena, where one of the original objects has been replaced by a novel object. The time spent exploring the novel versus the familiar object is recorded. A preference for the novel object indicates successful memory of the familiar object.
Morris Water Maze (MWM)
The MWM is a classic behavioral task to assess spatial learning and memory, which is dependent on the hippocampus.
Methodology:
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface. Visual cues are placed around the room to serve as spatial references.
-
Acquisition Training: The animal is placed in the water from different starting positions and must learn to find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After several days of training, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
Signaling Pathways
The cognitive-enhancing effects of this compound and other AMPA PAMs are mediated through the modulation of glutamatergic signaling, a fundamental process for synaptic plasticity.
Conclusion
This compound represents a "high-impact" AMPA PAM with a dual mechanism of action that also involves the inhibition of GlyT1. While preclinical studies demonstrated its potential to ameliorate cognitive deficits, it ultimately failed to show efficacy in clinical trials for schizophrenia. Comparison with other AMPA PAMs like CX-516 and farampator is challenging due to the lack of direct comparative studies. Mibampator, another high-impact PAM, also showed limited cognitive benefits in a clinical trial for Alzheimer's disease. The data suggests that while potentiation of the AMPA receptor system is a promising strategy for cognitive enhancement, translating preclinical findings into clinical success remains a significant hurdle. Future research should focus on understanding the nuances of AMPA receptor subtype selectivity and the therapeutic window of these compounds to optimize their clinical potential.
References
Reproducibility of Published Research on Pesampator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pesampator (BIIB-104, PF-04958242), a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This compound was under development for the treatment of cognitive symptoms associated with schizophrenia before its discontinuation. This document summarizes key findings from published preclinical and clinical research, offering a comparison with other AMPA receptor modulators and detailing the experimental protocols used in its evaluation.
Mechanism of Action
This compound is a high-impact positive allosteric modulator of the AMPA receptor, belonging to the biarylpropylsulfonamide class of compounds.[1] Unlike orthosteric agonists, which directly activate the receptor, PAMs like this compound bind to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate (B1630785). This modulation is thought to underlie its potential cognitive-enhancing effects.
In addition to its primary mechanism as an AMPA receptor PAM, this compound has also been reported to act as a blocker of the glycine (B1666218) transporter 1 (GlyT1).[1][2] By inhibiting GlyT1, this compound can increase the synaptic concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, another crucial glutamate receptor involved in synaptic plasticity and cognition. This dual mechanism of action suggests a broader modulation of glutamatergic neurotransmission.
Comparative In Vitro Data
The following table summarizes the in vitro potency of this compound in comparison to other notable AMPA receptor modulators. It is important to note that these values are compiled from various sources and may not represent data from direct head-to-head comparisons in the same assays.
| Compound | Class | Target | Assay | Potency (EC₅₀/Kᵢ/IC₅₀) | Reference |
| This compound (PF-04958242) | Biarylpropylsulfonamide | AMPA Receptor | Potentiation | EC₅₀: 310 nM, Kᵢ: 170 nM | [3][4] |
| GlyT1 | Inhibition | IC₅₀: Not explicitly reported | |||
| Mibampator (LY451395) | Biarylpropylsulfonamide | AMPA Receptor | Potentiation | Data not readily available in cited sources | |
| Farampator (CX-691) | Ampakine | AMPA Receptor | Potentiation | Data not readily available in cited sources |
Comparative In Vivo Preclinical Data
This compound demonstrated cognitive-enhancing effects in various preclinical animal models. The table below presents a summary of these findings, with comparisons to other AMPA modulators where data is available.
| Compound | Animal Model | Test | Effect | Effective Dose | Reference |
| This compound (PF-04958242) | Rat | MK-801-induced deficit in paired-pulse facilitation | Reversal of deficit | 0.001-0.01 mg/kg (IV) | |
| Rat | Ketamine-induced working memory deficit (radial arm maze) | Attenuation of deficit | 0.0032–0.032 mg/kg (SC) | ||
| Mouse | Rotarod | Decreased fall latency | 0.1-0.32 mg/kg (SC) | ||
| Mibampator (LY451395) | Rodent | Memory-related behavior | No improvement at tolerated doses | Not specified | |
| TAK-137 | Rat | MK-801-induced deficits in social interaction | Amelioration of deficit | 0.1 and 0.3 mg/kg (p.o.) | |
| Rat | MK-801-induced deficits in radial arm maze | Amelioration of deficit | 0.2 and 0.6 mg/kg (p.o.) |
Clinical Trial Data
This compound (BIIB-104) underwent Phase 1 and Phase 2 clinical trials for cognitive impairment associated with schizophrenia.
| Trial Identifier | Phase | Status | Primary Objective | Key Findings |
| NCT03745820 | 2 | Completed | Efficacy in cognitive impairment associated with schizophrenia | Development discontinued (B1498344) due to ineffectiveness. |
| - | 1 | Completed | Safety, tolerability, and pharmacokinetics in healthy volunteers | Found to significantly reduce ketamine-induced deficits in verbal learning and working memory. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. Below are representative protocols for key experiments used to characterize this compound and similar compounds.
In Vitro AMPA Receptor Potentiation Assay (Electrophysiology)
This protocol describes a typical whole-cell patch-clamp electrophysiology experiment to measure the potentiation of AMPA receptor currents.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human GluA2 subunit of the AMPA receptor are cultured under standard conditions.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed on individual cells. The membrane potential is held at -60 mV.
-
Baseline Recording: A baseline AMPA receptor-mediated current is established by applying a sub-maximal concentration of glutamate (e.g., 1 mM) for a short duration.
-
Compound Application: After a washout period, the cells are pre-incubated with varying concentrations of this compound or a comparator compound.
-
Potentiation Measurement: Glutamate is co-applied with the test compound, and the potentiated AMPA receptor current is recorded.
-
Data Analysis: The potentiation is calculated as the percentage increase in current amplitude in the presence of the compound compared to the baseline. Dose-response curves are generated to determine the EC₅₀ value.
In Vivo Cognitive Enhancement Model (Radial Arm Maze)
The radial arm maze is a common behavioral test to assess spatial working memory in rodents.
Methodology:
-
Apparatus: An eight-arm radial maze is used. A food reward is placed at the end of each arm.
-
Acclimatization and Training: Rats are first habituated to the maze and then trained to find the food rewards in all eight arms without re-entering an already visited arm.
-
Drug Administration: On the test day, animals are administered this compound (e.g., 0.0032–0.032 mg/kg, subcutaneously) or a vehicle control.
-
Cognitive Deficit Induction: A cognitive deficit is induced using an NMDA receptor antagonist like ketamine.
-
Testing: The number of errors (re-entries into previously visited arms) and the time taken to consume all rewards are recorded.
-
Data Analysis: The performance of the drug-treated group is compared to the vehicle-treated group to assess the attenuation of the cognitive deficit.
GlyT1 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a compound on the glycine transporter 1.
Methodology:
-
Cell Preparation: Cells stably expressing the human GlyT1 transporter are seeded in multi-well plates.
-
Compound Incubation: The cells are pre-incubated with various concentrations of this compound or a known GlyT1 inhibitor as a positive control.
-
Glycine Uptake: A solution containing a fixed concentration of radiolabeled glycine (e.g., [³H]glycine) is added to each well to initiate uptake.
-
Termination of Uptake: After a defined incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control (no inhibitor). An IC₅₀ value is determined from the resulting dose-response curve.
Conclusion
The available published research on this compound provides valuable insights into its mechanism of action and its effects in preclinical and clinical settings. As a high-impact AMPA receptor PAM with additional GlyT1 inhibitory activity, it represents an interesting approach to modulating glutamatergic neurotransmission for the potential treatment of cognitive deficits. However, the discontinuation of its clinical development for schizophrenia due to a lack of efficacy highlights the challenges in translating preclinical findings to clinical success in this complex therapeutic area. For researchers in the field, the detailed experimental protocols and comparative data presented in this guide can serve as a valuable resource for designing and interpreting future studies on novel cognitive enhancers. The provided diagrams offer a visual summary of the key pathways and experimental workflows, facilitating a deeper understanding of the research conducted on this compound.
References
Reproducibility of Published Research on Pesampator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pesampator (BIIB-104, PF-04958242), a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This compound was under development for the treatment of cognitive symptoms associated with schizophrenia before its discontinuation. This document summarizes key findings from published preclinical and clinical research, offering a comparison with other AMPA receptor modulators and detailing the experimental protocols used in its evaluation.
Mechanism of Action
This compound is a high-impact positive allosteric modulator of the AMPA receptor, belonging to the biarylpropylsulfonamide class of compounds.[1] Unlike orthosteric agonists, which directly activate the receptor, PAMs like this compound bind to an allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This modulation is thought to underlie its potential cognitive-enhancing effects.
In addition to its primary mechanism as an AMPA receptor PAM, this compound has also been reported to act as a blocker of the glycine transporter 1 (GlyT1).[1][2] By inhibiting GlyT1, this compound can increase the synaptic concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, another crucial glutamate receptor involved in synaptic plasticity and cognition. This dual mechanism of action suggests a broader modulation of glutamatergic neurotransmission.
Comparative In Vitro Data
The following table summarizes the in vitro potency of this compound in comparison to other notable AMPA receptor modulators. It is important to note that these values are compiled from various sources and may not represent data from direct head-to-head comparisons in the same assays.
| Compound | Class | Target | Assay | Potency (EC₅₀/Kᵢ/IC₅₀) | Reference |
| This compound (PF-04958242) | Biarylpropylsulfonamide | AMPA Receptor | Potentiation | EC₅₀: 310 nM, Kᵢ: 170 nM | [3][4] |
| GlyT1 | Inhibition | IC₅₀: Not explicitly reported | |||
| Mibampator (LY451395) | Biarylpropylsulfonamide | AMPA Receptor | Potentiation | Data not readily available in cited sources | |
| Farampator (CX-691) | Ampakine | AMPA Receptor | Potentiation | Data not readily available in cited sources |
Comparative In Vivo Preclinical Data
This compound demonstrated cognitive-enhancing effects in various preclinical animal models. The table below presents a summary of these findings, with comparisons to other AMPA modulators where data is available.
| Compound | Animal Model | Test | Effect | Effective Dose | Reference |
| This compound (PF-04958242) | Rat | MK-801-induced deficit in paired-pulse facilitation | Reversal of deficit | 0.001-0.01 mg/kg (IV) | |
| Rat | Ketamine-induced working memory deficit (radial arm maze) | Attenuation of deficit | 0.0032–0.032 mg/kg (SC) | ||
| Mouse | Rotarod | Decreased fall latency | 0.1-0.32 mg/kg (SC) | ||
| Mibampator (LY451395) | Rodent | Memory-related behavior | No improvement at tolerated doses | Not specified | |
| TAK-137 | Rat | MK-801-induced deficits in social interaction | Amelioration of deficit | 0.1 and 0.3 mg/kg (p.o.) | |
| Rat | MK-801-induced deficits in radial arm maze | Amelioration of deficit | 0.2 and 0.6 mg/kg (p.o.) |
Clinical Trial Data
This compound (BIIB-104) underwent Phase 1 and Phase 2 clinical trials for cognitive impairment associated with schizophrenia.
| Trial Identifier | Phase | Status | Primary Objective | Key Findings |
| NCT03745820 | 2 | Completed | Efficacy in cognitive impairment associated with schizophrenia | Development discontinued due to ineffectiveness. |
| - | 1 | Completed | Safety, tolerability, and pharmacokinetics in healthy volunteers | Found to significantly reduce ketamine-induced deficits in verbal learning and working memory. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. Below are representative protocols for key experiments used to characterize this compound and similar compounds.
In Vitro AMPA Receptor Potentiation Assay (Electrophysiology)
This protocol describes a typical whole-cell patch-clamp electrophysiology experiment to measure the potentiation of AMPA receptor currents.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human GluA2 subunit of the AMPA receptor are cultured under standard conditions.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed on individual cells. The membrane potential is held at -60 mV.
-
Baseline Recording: A baseline AMPA receptor-mediated current is established by applying a sub-maximal concentration of glutamate (e.g., 1 mM) for a short duration.
-
Compound Application: After a washout period, the cells are pre-incubated with varying concentrations of this compound or a comparator compound.
-
Potentiation Measurement: Glutamate is co-applied with the test compound, and the potentiated AMPA receptor current is recorded.
-
Data Analysis: The potentiation is calculated as the percentage increase in current amplitude in the presence of the compound compared to the baseline. Dose-response curves are generated to determine the EC₅₀ value.
In Vivo Cognitive Enhancement Model (Radial Arm Maze)
The radial arm maze is a common behavioral test to assess spatial working memory in rodents.
Methodology:
-
Apparatus: An eight-arm radial maze is used. A food reward is placed at the end of each arm.
-
Acclimatization and Training: Rats are first habituated to the maze and then trained to find the food rewards in all eight arms without re-entering an already visited arm.
-
Drug Administration: On the test day, animals are administered this compound (e.g., 0.0032–0.032 mg/kg, subcutaneously) or a vehicle control.
-
Cognitive Deficit Induction: A cognitive deficit is induced using an NMDA receptor antagonist like ketamine.
-
Testing: The number of errors (re-entries into previously visited arms) and the time taken to consume all rewards are recorded.
-
Data Analysis: The performance of the drug-treated group is compared to the vehicle-treated group to assess the attenuation of the cognitive deficit.
GlyT1 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a compound on the glycine transporter 1.
Methodology:
-
Cell Preparation: Cells stably expressing the human GlyT1 transporter are seeded in multi-well plates.
-
Compound Incubation: The cells are pre-incubated with various concentrations of this compound or a known GlyT1 inhibitor as a positive control.
-
Glycine Uptake: A solution containing a fixed concentration of radiolabeled glycine (e.g., [³H]glycine) is added to each well to initiate uptake.
-
Termination of Uptake: After a defined incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control (no inhibitor). An IC₅₀ value is determined from the resulting dose-response curve.
Conclusion
The available published research on this compound provides valuable insights into its mechanism of action and its effects in preclinical and clinical settings. As a high-impact AMPA receptor PAM with additional GlyT1 inhibitory activity, it represents an interesting approach to modulating glutamatergic neurotransmission for the potential treatment of cognitive deficits. However, the discontinuation of its clinical development for schizophrenia due to a lack of efficacy highlights the challenges in translating preclinical findings to clinical success in this complex therapeutic area. For researchers in the field, the detailed experimental protocols and comparative data presented in this guide can serve as a valuable resource for designing and interpreting future studies on novel cognitive enhancers. The provided diagrams offer a visual summary of the key pathways and experimental workflows, facilitating a deeper understanding of the research conducted on this compound.
References
Evaluating the Therapeutic Index of Pesampator Compared to LY-404187: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of two positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: Pesampator (PF-04958242) and LY-404187. Both compounds have been investigated for their potential as cognitive enhancers. The therapeutic index, a critical measure of a drug's safety, is evaluated by comparing the dose required for a therapeutic effect to the dose at which adverse effects occur. While direct comparative studies are limited, this guide synthesizes available preclinical data to offer insights into their relative safety and efficacy profiles.
Data Presentation: Efficacy and Adverse Effects
The following tables summarize the available quantitative data from preclinical studies on the effective doses for cognitive enhancement and the doses at which adverse effects were observed for this compound and LY-404187. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental models and protocols.
Table 1: Preclinical Efficacy in Cognitive Enhancement Models
| Compound | Animal Model | Test | Effective Dose (ED) | Source |
| This compound | Rat | Reversal of MK-801-induced reduction in paired-pulse facilitation | 0.001 - 0.01 mg/kg (IV) | [1] |
| Rat | Attenuation of ketamine-induced working memory disruption (Radial Arm Maze) | 0.0032 - 0.032 mg/kg (SC) | [2][3] | |
| LY-404187 | Rat | Reversal of memory deficit in an amnesic model (Passive Avoidance) | Minimum Effective Dose (MED): 0.001 mg/kg (p.o.) | |
| Rat | Enhancement of cognitive function (Water Maze) | 0.5 mg/kg | [4] |
Table 2: Preclinical Adverse Effect Profile
| Compound | Animal Model | Adverse Effect | Dose | Source |
| This compound | Mouse | Motor coordination disruption (Rotarod test) | 0.1 - 0.32 mg/kg (SC) | [2] |
| Animal models | Convulsions | Higher doses (specific dose not identified) | ||
| LY-404187 | Mouse | Anxiety-like behavior (Elevated Plus Maze) | > 3 mg/kg (i.p.) | |
| Animal models | Seizures | Described as having a "narrow safety margin" (specific dose not identified) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a critical evaluation of the presented data.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodents. A decreased latency to fall from the rotating rod is indicative of impaired motor coordination.
Apparatus: An automated rotarod apparatus with a rotating rod of a specified diameter (e.g., 3 cm for mice), divided into lanes for testing multiple animals simultaneously.
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.
-
Training (optional but recommended): Mice may be trained on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for one or more days prior to testing to familiarize them with the apparatus.
-
Testing:
-
The animal is placed on the rotating rod.
-
The rod is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall off the rod is automatically recorded. If the animal clings to the rod and makes a full passive rotation, the trial is stopped.
-
Multiple trials (typically 3) are conducted with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The average latency to fall across the trials is calculated for each animal and compared between treatment groups.
Passive Avoidance Test for Learning and Memory
Objective: To assess fear-motivated learning and memory. An increased latency to enter a previously aversive environment is indicative of successful memory consolidation.
Apparatus: A two-chambered apparatus consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Training (Acquisition Trial):
-
The animal is placed in the lit compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
Rodents have a natural tendency to enter the dark compartment. Once the animal enters the dark compartment with all four paws, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The animal is then removed from the apparatus and returned to its home cage.
-
-
Testing (Retention Trial):
-
Typically conducted 24 hours after the training trial.
-
The animal is again placed in the lit compartment, and the door to the dark compartment is opened.
-
The latency to enter the dark compartment is recorded, up to a maximum cutoff time (e.g., 300 seconds). No foot shock is delivered during the testing trial.
-
-
Data Analysis: The step-through latency during the retention trial is compared between treatment groups. Longer latencies indicate better memory of the aversive experience.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of AMPA receptor PAMs and a typical experimental workflow for evaluating their therapeutic index.
Caption: Mechanism of action of this compound and LY-404187 as AMPA receptor PAMs.
Caption: Experimental workflow for determining the therapeutic index.
Discussion and Conclusion
Based on the available preclinical data, a direct and precise comparison of the therapeutic index of this compound and LY-404187 is challenging. However, some inferences can be drawn.
This compound demonstrates efficacy in cognitive models at very low doses (in the range of 0.001-0.032 mg/kg in rats). Adverse effects on motor coordination in mice appear at doses around 0.1-0.32 mg/kg. This suggests a potential therapeutic window, although the dose range between efficacy and side effects may be narrow. The mention of convulsions at higher, unspecified doses highlights a critical safety concern common to high-impact AMPA PAMs.
LY-404187 also shows cognitive enhancement at low doses (as low as 0.001 mg/kg in one rat study). However, the description of a "narrow safety margin" against seizures is a significant concern. The observation of anxiety-like behavior at doses above 3 mg/kg in mice further defines its adverse effect profile. The bell-shaped dose-response curve for cognitive enhancement with LY-404187 suggests that increasing the dose does not necessarily lead to greater efficacy and may instead increase the risk of adverse effects.
References
- 1. Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator PF-4778574 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PF-04958242 |AMPA receptor (AMPAR) positive allosteric modulator (PAM)| CAS 1258963-59-5 | Buy PF04958242 from Supplier InvivoChem [invivochem.com]
Evaluating the Therapeutic Index of Pesampator Compared to LY-404187: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of two positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: Pesampator (PF-04958242) and LY-404187. Both compounds have been investigated for their potential as cognitive enhancers. The therapeutic index, a critical measure of a drug's safety, is evaluated by comparing the dose required for a therapeutic effect to the dose at which adverse effects occur. While direct comparative studies are limited, this guide synthesizes available preclinical data to offer insights into their relative safety and efficacy profiles.
Data Presentation: Efficacy and Adverse Effects
The following tables summarize the available quantitative data from preclinical studies on the effective doses for cognitive enhancement and the doses at which adverse effects were observed for this compound and LY-404187. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental models and protocols.
Table 1: Preclinical Efficacy in Cognitive Enhancement Models
| Compound | Animal Model | Test | Effective Dose (ED) | Source |
| This compound | Rat | Reversal of MK-801-induced reduction in paired-pulse facilitation | 0.001 - 0.01 mg/kg (IV) | [1] |
| Rat | Attenuation of ketamine-induced working memory disruption (Radial Arm Maze) | 0.0032 - 0.032 mg/kg (SC) | [2][3] | |
| LY-404187 | Rat | Reversal of memory deficit in an amnesic model (Passive Avoidance) | Minimum Effective Dose (MED): 0.001 mg/kg (p.o.) | |
| Rat | Enhancement of cognitive function (Water Maze) | 0.5 mg/kg | [4] |
Table 2: Preclinical Adverse Effect Profile
| Compound | Animal Model | Adverse Effect | Dose | Source |
| This compound | Mouse | Motor coordination disruption (Rotarod test) | 0.1 - 0.32 mg/kg (SC) | [2] |
| Animal models | Convulsions | Higher doses (specific dose not identified) | ||
| LY-404187 | Mouse | Anxiety-like behavior (Elevated Plus Maze) | > 3 mg/kg (i.p.) | |
| Animal models | Seizures | Described as having a "narrow safety margin" (specific dose not identified) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a critical evaluation of the presented data.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodents. A decreased latency to fall from the rotating rod is indicative of impaired motor coordination.
Apparatus: An automated rotarod apparatus with a rotating rod of a specified diameter (e.g., 3 cm for mice), divided into lanes for testing multiple animals simultaneously.
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.
-
Training (optional but recommended): Mice may be trained on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for one or more days prior to testing to familiarize them with the apparatus.
-
Testing:
-
The animal is placed on the rotating rod.
-
The rod is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
The latency to fall off the rod is automatically recorded. If the animal clings to the rod and makes a full passive rotation, the trial is stopped.
-
Multiple trials (typically 3) are conducted with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The average latency to fall across the trials is calculated for each animal and compared between treatment groups.
Passive Avoidance Test for Learning and Memory
Objective: To assess fear-motivated learning and memory. An increased latency to enter a previously aversive environment is indicative of successful memory consolidation.
Apparatus: A two-chambered apparatus consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Training (Acquisition Trial):
-
The animal is placed in the lit compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
Rodents have a natural tendency to enter the dark compartment. Once the animal enters the dark compartment with all four paws, the door is closed, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The animal is then removed from the apparatus and returned to its home cage.
-
-
Testing (Retention Trial):
-
Typically conducted 24 hours after the training trial.
-
The animal is again placed in the lit compartment, and the door to the dark compartment is opened.
-
The latency to enter the dark compartment is recorded, up to a maximum cutoff time (e.g., 300 seconds). No foot shock is delivered during the testing trial.
-
-
Data Analysis: The step-through latency during the retention trial is compared between treatment groups. Longer latencies indicate better memory of the aversive experience.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of AMPA receptor PAMs and a typical experimental workflow for evaluating their therapeutic index.
Caption: Mechanism of action of this compound and LY-404187 as AMPA receptor PAMs.
Caption: Experimental workflow for determining the therapeutic index.
Discussion and Conclusion
Based on the available preclinical data, a direct and precise comparison of the therapeutic index of this compound and LY-404187 is challenging. However, some inferences can be drawn.
This compound demonstrates efficacy in cognitive models at very low doses (in the range of 0.001-0.032 mg/kg in rats). Adverse effects on motor coordination in mice appear at doses around 0.1-0.32 mg/kg. This suggests a potential therapeutic window, although the dose range between efficacy and side effects may be narrow. The mention of convulsions at higher, unspecified doses highlights a critical safety concern common to high-impact AMPA PAMs.
LY-404187 also shows cognitive enhancement at low doses (as low as 0.001 mg/kg in one rat study). However, the description of a "narrow safety margin" against seizures is a significant concern. The observation of anxiety-like behavior at doses above 3 mg/kg in mice further defines its adverse effect profile. The bell-shaped dose-response curve for cognitive enhancement with LY-404187 suggests that increasing the dose does not necessarily lead to greater efficacy and may instead increase the risk of adverse effects.
References
- 1. Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator PF-4778574 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PF-04958242 |AMPA receptor (AMPAR) positive allosteric modulator (PAM)| CAS 1258963-59-5 | Buy PF04958242 from Supplier InvivoChem [invivochem.com]
In Vitro Validation of Pesampator's Selectivity for AMPA Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro selectivity of Pesampator (BIIB-104), a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with other notable AMPA receptor modulators. The comparative analysis is supported by experimental data from in vitro studies, with a focus on selectivity for different AMPA receptor subunits and their splice variants.
Introduction to this compound and AMPA Receptor Modulation
This compound (also known as BIIB-104 and PF-04958242) is a member of the biarylpropylsulfonamide class of high-impact AMPA receptor PAMs.[1] These modulators bind to an allosteric site on the AMPA receptor, enhancing the receptor's response to the endogenous agonist, glutamate (B1630785). This potentiation is achieved primarily by reducing the desensitization of the ion channel.[2][3] AMPA receptors are critical for fast excitatory neurotransmission in the central nervous system and are tetrameric complexes composed of four subunits (GluA1-GluA4).[4][5] Further diversity arises from alternative splicing of the subunit mRNA, which produces "flip" and "flop" isoforms. These isoforms exhibit different desensitization kinetics and sensitivities to pharmacological modulation, making them key determinants of a PAM's selectivity profile.
Understanding the selectivity of a PAM for specific subunit combinations and splice variants is crucial for developing therapeutics with desired efficacy and minimized side effects. This guide compares this compound to other well-characterized AMPA receptor PAMs from different chemical classes to highlight their distinct selectivity profiles.
Quantitative Comparison of Modulator Selectivity
The following tables summarize the available quantitative and qualitative data on the selectivity of this compound and its comparators for various AMPA receptor subtypes. The data is primarily derived from electrophysiological recordings on recombinant AMPA receptors expressed in heterologous systems like Xenopus oocytes or HEK293 cells.
Table 1: Potency and Efficacy of this compound and Comparators on AMPA Receptors
| Compound | Class | General Potency | Source(s) |
| This compound (BIIB-104) | Biarylpropylsulfonamide | Ki = 170 nM, EC50 = 370 nM | |
| LY404187 | Biarylpropylsulfonamide | EC50: 0.15 µM (GluR2i) to 5.65 µM (GluR1i) | |
| PEPA | Biarylpropylsulfonamide | EC50 ~50 µM on GluA3flop | |
| Cyclothiazide | Benzothiadiazide | EC50 = 2.40 µM (cultured neurons), 28 µM (GluR1) | |
| CX-516 (Ampalex) | Ampakine (Low-Impact) | EC50 = 156 µM (HEK293 cells) | |
| Aniracetam | Racetam (Low-Impact) | Weakly potent |
Table 2: Flip/Flop Splice Variant Selectivity Profile
| Compound | Primary Selectivity | Supporting Data | Source(s) |
| This compound (BIIB-104) | Flip > Flop | Higher potentiating effects on GluA2 flip vs. flop. Completely eliminates desensitization of homomeric GluA1i and GluA4i. | |
| PEPA | Flop > Flip | 50-fold potentiation on GluA3flop vs. 3-fold on GluA3flip. | |
| Cyclothiazide | Flip > Flop | Potently inhibits desensitization of flip variants. | |
| LY404187 | Flip > Flop | More potent on flip (i) isoforms of GluR1, GluR2, and GluR4. | |
| Aniracetam | Flop > Flip | Preferentially slows deactivation of flop isoforms. | |
| CX-516 (Ampalex) | Low Impact | Minimal effect on desensitization and deactivation kinetics. |
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro electrophysiological experiments designed to characterize the effects of modulators on specific AMPA receptor subtypes. The two most common methods employed are the two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch-clamp recordings in mammalian cell lines like HEK293.
Expression of Recombinant AMPA Receptors
-
Cell Systems : Human Embryonic Kidney 293 (HEK293) cells or oocytes from the African clawed frog (Xenopus laevis) are commonly used. These cells do not endogenously express AMPA receptors, providing a "clean" background for studying the properties of exogenously expressed receptors.
-
Transfection/Injection : cDNAs or cRNAs encoding specific AMPA receptor subunits (e.g., homomeric GluA1-flip or heteromeric GluA1-flip/GluA2-flop) are introduced into the cells. This allows for the creation of defined receptor populations to test for modulator selectivity.
Electrophysiological Recording
-
Two-Electrode Voltage Clamp (TEVC) with Xenopus Oocytes :
-
Principle : Two microelectrodes are inserted into an oocyte. One measures the membrane potential, while the other injects the current required to hold the membrane potential at a set value (voltage clamp).
-
Procedure : The oocyte is placed in a recording chamber and perfused with a buffer solution. The primary agonist, glutamate, is applied to elicit a baseline current. Subsequently, glutamate is co-applied with varying concentrations of the test modulator (e.g., this compound).
-
Measurement : The potentiation of the glutamate-evoked current is measured as an increase in the peak current amplitude or as a slowing of the current decay (desensitization). Dose-response curves are generated to determine the EC50 of the modulator.
-
-
Whole-Cell Patch Clamp with HEK293 Cells :
-
Principle : A glass micropipette with a very fine tip forms a high-resistance seal with the cell membrane. The membrane patch within the pipette is then ruptured, allowing for electrical access to the entire cell interior. This configuration allows for the control of the membrane potential and the recording of ion channel currents.
-
Procedure : A single transfected HEK293 cell is voltage-clamped, typically at a holding potential of -60 mV. A rapid solution exchange system is used to apply glutamate, with and without the modulator, to the cell.
-
Measurement : This technique is particularly well-suited for studying the kinetics of receptor deactivation (current decay after a brief pulse of glutamate) and desensitization (current decay during a prolonged application of glutamate). The fold potentiation of the peak and steady-state currents, as well as changes in the time constants of deactivation and desensitization, are quantified.
-
Visualizing Pathways and Workflows
AMPA Receptor Signaling and PAM Action
The following diagram illustrates the basic signaling pathway of an AMPA receptor and the site of action for positive allosteric modulators.
Caption: Simplified AMPA receptor signaling pathway with PAM interaction.
Experimental Workflow for Selectivity Validation
The workflow for determining the in vitro selectivity of a compound like this compound is a multi-step process.
Caption: Workflow for assessing AMPA receptor modulator selectivity.
Logical Relationship of Flip/Flop Selectivity
The differential effects of PAMs on flip and flop splice variants are a key aspect of their selectivity.
Caption: Differential potentiation of AMPA receptor splice variants.
Conclusion
The in vitro data indicates that this compound is a potent, high-impact positive allosteric modulator of AMPA receptors with a preference for flip-containing isoforms, particularly GluA1i and GluA4i, where it can completely eliminate desensitization. This selectivity profile distinguishes it from other classes of AMPA receptor modulators. For instance, PEPA, another biarylpropylsulfonamide, exhibits a strong preference for flop isoforms, while the benzothiadiazide, Cyclothiazide, mirrors this compound's preference for flip isoforms. Low-impact modulators like CX-516 show minimal selectivity for these splice variants, primarily affecting channel opening without significantly altering desensitization kinetics.
This comparative analysis underscores the importance of the flip/flop cassette in determining the pharmacological effects of AMPA receptor PAMs. The distinct selectivity of this compound suggests that it may offer a different therapeutic window and side-effect profile compared to other modulators. Further research with comprehensive in vitro profiling across a wider range of heteromeric AMPA receptor combinations found in specific brain regions will be crucial for fully elucidating its therapeutic potential for neurological and psychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of cGMP regulation by the biarylpropylsulfonamide class of positive, allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Pesampator's Selectivity for AMPA Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro selectivity of Pesampator (BIIB-104), a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with other notable AMPA receptor modulators. The comparative analysis is supported by experimental data from in vitro studies, with a focus on selectivity for different AMPA receptor subunits and their splice variants.
Introduction to this compound and AMPA Receptor Modulation
This compound (also known as BIIB-104 and PF-04958242) is a member of the biarylpropylsulfonamide class of high-impact AMPA receptor PAMs.[1] These modulators bind to an allosteric site on the AMPA receptor, enhancing the receptor's response to the endogenous agonist, glutamate. This potentiation is achieved primarily by reducing the desensitization of the ion channel.[2][3] AMPA receptors are critical for fast excitatory neurotransmission in the central nervous system and are tetrameric complexes composed of four subunits (GluA1-GluA4).[4][5] Further diversity arises from alternative splicing of the subunit mRNA, which produces "flip" and "flop" isoforms. These isoforms exhibit different desensitization kinetics and sensitivities to pharmacological modulation, making them key determinants of a PAM's selectivity profile.
Understanding the selectivity of a PAM for specific subunit combinations and splice variants is crucial for developing therapeutics with desired efficacy and minimized side effects. This guide compares this compound to other well-characterized AMPA receptor PAMs from different chemical classes to highlight their distinct selectivity profiles.
Quantitative Comparison of Modulator Selectivity
The following tables summarize the available quantitative and qualitative data on the selectivity of this compound and its comparators for various AMPA receptor subtypes. The data is primarily derived from electrophysiological recordings on recombinant AMPA receptors expressed in heterologous systems like Xenopus oocytes or HEK293 cells.
Table 1: Potency and Efficacy of this compound and Comparators on AMPA Receptors
| Compound | Class | General Potency | Source(s) |
| This compound (BIIB-104) | Biarylpropylsulfonamide | Ki = 170 nM, EC50 = 370 nM | |
| LY404187 | Biarylpropylsulfonamide | EC50: 0.15 µM (GluR2i) to 5.65 µM (GluR1i) | |
| PEPA | Biarylpropylsulfonamide | EC50 ~50 µM on GluA3flop | |
| Cyclothiazide | Benzothiadiazide | EC50 = 2.40 µM (cultured neurons), 28 µM (GluR1) | |
| CX-516 (Ampalex) | Ampakine (Low-Impact) | EC50 = 156 µM (HEK293 cells) | |
| Aniracetam | Racetam (Low-Impact) | Weakly potent |
Table 2: Flip/Flop Splice Variant Selectivity Profile
| Compound | Primary Selectivity | Supporting Data | Source(s) |
| This compound (BIIB-104) | Flip > Flop | Higher potentiating effects on GluA2 flip vs. flop. Completely eliminates desensitization of homomeric GluA1i and GluA4i. | |
| PEPA | Flop > Flip | 50-fold potentiation on GluA3flop vs. 3-fold on GluA3flip. | |
| Cyclothiazide | Flip > Flop | Potently inhibits desensitization of flip variants. | |
| LY404187 | Flip > Flop | More potent on flip (i) isoforms of GluR1, GluR2, and GluR4. | |
| Aniracetam | Flop > Flip | Preferentially slows deactivation of flop isoforms. | |
| CX-516 (Ampalex) | Low Impact | Minimal effect on desensitization and deactivation kinetics. |
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro electrophysiological experiments designed to characterize the effects of modulators on specific AMPA receptor subtypes. The two most common methods employed are the two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch-clamp recordings in mammalian cell lines like HEK293.
Expression of Recombinant AMPA Receptors
-
Cell Systems : Human Embryonic Kidney 293 (HEK293) cells or oocytes from the African clawed frog (Xenopus laevis) are commonly used. These cells do not endogenously express AMPA receptors, providing a "clean" background for studying the properties of exogenously expressed receptors.
-
Transfection/Injection : cDNAs or cRNAs encoding specific AMPA receptor subunits (e.g., homomeric GluA1-flip or heteromeric GluA1-flip/GluA2-flop) are introduced into the cells. This allows for the creation of defined receptor populations to test for modulator selectivity.
Electrophysiological Recording
-
Two-Electrode Voltage Clamp (TEVC) with Xenopus Oocytes :
-
Principle : Two microelectrodes are inserted into an oocyte. One measures the membrane potential, while the other injects the current required to hold the membrane potential at a set value (voltage clamp).
-
Procedure : The oocyte is placed in a recording chamber and perfused with a buffer solution. The primary agonist, glutamate, is applied to elicit a baseline current. Subsequently, glutamate is co-applied with varying concentrations of the test modulator (e.g., this compound).
-
Measurement : The potentiation of the glutamate-evoked current is measured as an increase in the peak current amplitude or as a slowing of the current decay (desensitization). Dose-response curves are generated to determine the EC50 of the modulator.
-
-
Whole-Cell Patch Clamp with HEK293 Cells :
-
Principle : A glass micropipette with a very fine tip forms a high-resistance seal with the cell membrane. The membrane patch within the pipette is then ruptured, allowing for electrical access to the entire cell interior. This configuration allows for the control of the membrane potential and the recording of ion channel currents.
-
Procedure : A single transfected HEK293 cell is voltage-clamped, typically at a holding potential of -60 mV. A rapid solution exchange system is used to apply glutamate, with and without the modulator, to the cell.
-
Measurement : This technique is particularly well-suited for studying the kinetics of receptor deactivation (current decay after a brief pulse of glutamate) and desensitization (current decay during a prolonged application of glutamate). The fold potentiation of the peak and steady-state currents, as well as changes in the time constants of deactivation and desensitization, are quantified.
-
Visualizing Pathways and Workflows
AMPA Receptor Signaling and PAM Action
The following diagram illustrates the basic signaling pathway of an AMPA receptor and the site of action for positive allosteric modulators.
Caption: Simplified AMPA receptor signaling pathway with PAM interaction.
Experimental Workflow for Selectivity Validation
The workflow for determining the in vitro selectivity of a compound like this compound is a multi-step process.
Caption: Workflow for assessing AMPA receptor modulator selectivity.
Logical Relationship of Flip/Flop Selectivity
The differential effects of PAMs on flip and flop splice variants are a key aspect of their selectivity.
Caption: Differential potentiation of AMPA receptor splice variants.
Conclusion
The in vitro data indicates that this compound is a potent, high-impact positive allosteric modulator of AMPA receptors with a preference for flip-containing isoforms, particularly GluA1i and GluA4i, where it can completely eliminate desensitization. This selectivity profile distinguishes it from other classes of AMPA receptor modulators. For instance, PEPA, another biarylpropylsulfonamide, exhibits a strong preference for flop isoforms, while the benzothiadiazide, Cyclothiazide, mirrors this compound's preference for flip isoforms. Low-impact modulators like CX-516 show minimal selectivity for these splice variants, primarily affecting channel opening without significantly altering desensitization kinetics.
This comparative analysis underscores the importance of the flip/flop cassette in determining the pharmacological effects of AMPA receptor PAMs. The distinct selectivity of this compound suggests that it may offer a different therapeutic window and side-effect profile compared to other modulators. Further research with comprehensive in vitro profiling across a wider range of heteromeric AMPA receptor combinations found in specific brain regions will be crucial for fully elucidating its therapeutic potential for neurological and psychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of cGMP regulation by the biarylpropylsulfonamide class of positive, allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Pesampator: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Pesampator are paramount to ensuring a secure and compliant laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. The following procedural, step-by-step guidance is based on general best practices for laboratory chemical waste management and should be adapted to comply with institutional and local regulations.
This compound: Summary of Key Data
The following table summarizes key quantitative data for this compound, a potent and selective positive allosteric modulator of the AMPA receptor.
| Parameter | Value |
| Molecular Formula | C₁₈H₂₀N₂O₄S₂ |
| Molecular Weight | 392.49 g/mol |
| Purity | Typically ≥98% |
| CAS Number | 1258963-59-5 |
| Storage (Solid) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. |
| Storage (In solvent) | Up to 1 month at -20°C; Up to 6 months at -80°C. |
Step-by-Step Disposal Procedures for this compound
As a specific disposal protocol for this compound is not publicly available, the following procedures are based on general guidelines for the disposal of non-hazardous pharmaceutical and chemical waste in a research laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Disposal of Unused or Expired Solid this compound
-
Waste Identification and Segregation:
-
This compound waste should be classified as non-hazardous chemical waste unless otherwise specified by your institution.
-
Do not mix this compound with hazardous waste streams such as halogenated solvents, heavy metals, or reactive chemicals.
-
-
Containerization:
-
Place the original vial or a securely sealed container with the unused this compound into a designated, compatible, and clearly labeled waste container.
-
The waste container should be labeled as "Non-hazardous Chemical Waste for Incineration" and should specifically list "this compound."
-
-
Waste Collection:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor. High-temperature incineration is the preferred method for pharmaceutical waste disposal to prevent environmental contamination.[1][2]
-
Disposal of this compound Solutions
The disposal method for this compound solutions depends on the solvent used.
-
Aqueous Solutions:
-
Small quantities of dilute aqueous solutions may be eligible for drain disposal in some jurisdictions, but this is generally discouraged for research compounds.[2]
-
It is best practice to collect all aqueous solutions containing this compound in a designated aqueous waste container.
-
Label the container with the full chemical names and approximate concentrations of all components.
-
-
Organic Solvent Solutions:
-
Never dispose of organic solvents down the drain.
-
Segregate waste based on the solvent type (e.g., halogenated vs. non-halogenated) as per your institution's guidelines.
-
Collect the waste in a designated, compatible, and properly labeled solvent waste container.
-
Decontamination and Disposal of Empty Containers
-
Triple Rinsing:
-
Thoroughly rinse the empty this compound container (e.g., vial, flask) three times with a suitable solvent in which this compound is soluble (e.g., ethanol, acetone, or DMSO).
-
Collect the rinsate (the solvent from rinsing) and dispose of it as chemical waste in the appropriate solvent waste stream.
-
-
Container Disposal:
-
After triple rinsing, deface or remove the original label to prevent misuse.
-
The clean, empty container can typically be disposed of in the regular laboratory glass or solid waste stream, depending on institutional policies.
-
This compound's Mechanism of Action: AMPA Receptor Modulation
This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. This modulation is thought to have potential therapeutic effects on cognition and memory. The following diagram illustrates the simplified signaling pathway.
References
Proper Disposal Procedures for Pesampator: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Pesampator are paramount to ensuring a secure and compliant laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. The following procedural, step-by-step guidance is based on general best practices for laboratory chemical waste management and should be adapted to comply with institutional and local regulations.
This compound: Summary of Key Data
The following table summarizes key quantitative data for this compound, a potent and selective positive allosteric modulator of the AMPA receptor.
| Parameter | Value |
| Molecular Formula | C₁₈H₂₀N₂O₄S₂ |
| Molecular Weight | 392.49 g/mol |
| Purity | Typically ≥98% |
| CAS Number | 1258963-59-5 |
| Storage (Solid) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. |
| Storage (In solvent) | Up to 1 month at -20°C; Up to 6 months at -80°C. |
Step-by-Step Disposal Procedures for this compound
As a specific disposal protocol for this compound is not publicly available, the following procedures are based on general guidelines for the disposal of non-hazardous pharmaceutical and chemical waste in a research laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Disposal of Unused or Expired Solid this compound
-
Waste Identification and Segregation:
-
This compound waste should be classified as non-hazardous chemical waste unless otherwise specified by your institution.
-
Do not mix this compound with hazardous waste streams such as halogenated solvents, heavy metals, or reactive chemicals.
-
-
Containerization:
-
Place the original vial or a securely sealed container with the unused this compound into a designated, compatible, and clearly labeled waste container.
-
The waste container should be labeled as "Non-hazardous Chemical Waste for Incineration" and should specifically list "this compound."
-
-
Waste Collection:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor. High-temperature incineration is the preferred method for pharmaceutical waste disposal to prevent environmental contamination.[1][2]
-
Disposal of this compound Solutions
The disposal method for this compound solutions depends on the solvent used.
-
Aqueous Solutions:
-
Small quantities of dilute aqueous solutions may be eligible for drain disposal in some jurisdictions, but this is generally discouraged for research compounds.[2]
-
It is best practice to collect all aqueous solutions containing this compound in a designated aqueous waste container.
-
Label the container with the full chemical names and approximate concentrations of all components.
-
-
Organic Solvent Solutions:
-
Never dispose of organic solvents down the drain.
-
Segregate waste based on the solvent type (e.g., halogenated vs. non-halogenated) as per your institution's guidelines.
-
Collect the waste in a designated, compatible, and properly labeled solvent waste container.
-
Decontamination and Disposal of Empty Containers
-
Triple Rinsing:
-
Thoroughly rinse the empty this compound container (e.g., vial, flask) three times with a suitable solvent in which this compound is soluble (e.g., ethanol, acetone, or DMSO).
-
Collect the rinsate (the solvent from rinsing) and dispose of it as chemical waste in the appropriate solvent waste stream.
-
-
Container Disposal:
-
After triple rinsing, deface or remove the original label to prevent misuse.
-
The clean, empty container can typically be disposed of in the regular laboratory glass or solid waste stream, depending on institutional policies.
-
This compound's Mechanism of Action: AMPA Receptor Modulation
This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. This modulation is thought to have potential therapeutic effects on cognition and memory. The following diagram illustrates the simplified signaling pathway.
References
Essential Safety Protocols for Handling Pesampator (BIIB-104)
Disclaimer: Pesampator (also known as PF-04958242) is a potent, investigational neuroactive compound.[1][2][3] This document provides essential safety and logistical guidance based on best practices for handling potent research chemicals. It is not a substitute for a formal, substance-specific Safety Data Sheet (SDS) and a thorough risk assessment, which must be completed by researchers prior to handling. All laboratory personnel must be trained on the potential hazards and proper handling procedures.
Pre-Handling and Engineering Controls
Before any handling of this compound, a designated work area must be established. Given its nature as a potent, neuroactive small molecule, engineering controls are the first and most critical line of defense.
-
Fume Hood: All weighing, reconstitution, and aliquoting of solid this compound must be performed in a certified chemical fume hood to prevent inhalation of fine particulates.
-
Ventilation: Ensure adequate ventilation in the laboratory space where the compound will be used.
-
Restricted Access: The area where this compound is handled and stored should be clearly marked and have restricted access.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[4] The minimum required PPE for handling this compound in solid or liquid form is outlined below.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides robust protection against incidental contact. The outer glove should be removed immediately after handling and the inner glove upon leaving the designated area.[5] |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects against splashes of solvents used for reconstitution and potential aerosolization of the compound. |
| Face Protection | Face shield (worn over safety goggles). | Required when there is a significant splash hazard, such as when handling stock solutions greater than 10 mL. |
| Body Protection | Disposable, solid-front, back-closing lab gown. | Prevents contamination of personal clothing. Must be removed before leaving the laboratory. |
| Respiratory | N95 respirator or higher. | Recommended when handling the powdered form of the compound, even within a fume hood, as an additional precaution against inhaling fine particles. |
| Footwear | Closed-toe, chemical-resistant shoes. | Standard laboratory practice to protect against spills. |
Operational Plan: Reconstitution and Handling
This compound is a potent positive allosteric modulator of the AMPA receptor, with an EC50 of 310 nM. Low doses have been shown to enhance cognition, while higher doses may lead to motor coordination issues and convulsions. Extreme care must be taken during reconstitution and dilution to avoid exposure.
Experimental Protocol: Stock Solution Preparation
-
Preparation: Before starting, assemble all necessary materials inside the chemical fume hood (e.g., this compound vial, solvent, pipettes, vortex mixer, pre-labeled storage tubes).
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing: If starting from a solid, carefully weigh the required amount of this compound powder on an analytical balance inside the fume hood.
-
Reconstitution: Add the appropriate solvent (e.g., DMSO) to the vial to achieve the desired stock concentration. Cap the vial securely.
-
Dissolution: Gently vortex the solution until the compound is fully dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, pre-labeled cryovials for storage. This prevents degradation from repeated freeze-thaw cycles.
-
Immediate Cleanup: Decontaminate all surfaces within the fume hood that may have come into contact with the compound. Dispose of all single-use materials (e.g., pipette tips, outer gloves) in the designated hazardous waste container.
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining safety and regulatory compliance.
Storage:
-
Solid Form: Store this compound powder at -20°C.
-
Stock Solutions: Once reconstituted in a solvent like DMSO, aliquot and store at -80°C for long-term stability (up to 6 months).
Disposal: All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and federal guidelines.
| Waste Type | Disposal Procedure |
| Solid Compound | Dispose of in a clearly labeled hazardous chemical waste container. |
| Contaminated Labware | All used vials, pipette tips, and tubes must be placed in a designated hazardous waste container for incineration. |
| Liquid Waste | Unused stock solutions or experimental solutions must be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Disposable gowns, outer gloves, and any other contaminated single-use items should be collected in a hazardous waste bag for incineration. |
The disposal process must be documented, and waste should be transported by an approved environmental health and safety vendor. This ensures compliance with EPA requirements for chemical identification and manifesting.
References
Essential Safety Protocols for Handling Pesampator (BIIB-104)
Disclaimer: Pesampator (also known as PF-04958242) is a potent, investigational neuroactive compound.[1][2][3] This document provides essential safety and logistical guidance based on best practices for handling potent research chemicals. It is not a substitute for a formal, substance-specific Safety Data Sheet (SDS) and a thorough risk assessment, which must be completed by researchers prior to handling. All laboratory personnel must be trained on the potential hazards and proper handling procedures.
Pre-Handling and Engineering Controls
Before any handling of this compound, a designated work area must be established. Given its nature as a potent, neuroactive small molecule, engineering controls are the first and most critical line of defense.
-
Fume Hood: All weighing, reconstitution, and aliquoting of solid this compound must be performed in a certified chemical fume hood to prevent inhalation of fine particulates.
-
Ventilation: Ensure adequate ventilation in the laboratory space where the compound will be used.
-
Restricted Access: The area where this compound is handled and stored should be clearly marked and have restricted access.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[4] The minimum required PPE for handling this compound in solid or liquid form is outlined below.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides robust protection against incidental contact. The outer glove should be removed immediately after handling and the inner glove upon leaving the designated area.[5] |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects against splashes of solvents used for reconstitution and potential aerosolization of the compound. |
| Face Protection | Face shield (worn over safety goggles). | Required when there is a significant splash hazard, such as when handling stock solutions greater than 10 mL. |
| Body Protection | Disposable, solid-front, back-closing lab gown. | Prevents contamination of personal clothing. Must be removed before leaving the laboratory. |
| Respiratory | N95 respirator or higher. | Recommended when handling the powdered form of the compound, even within a fume hood, as an additional precaution against inhaling fine particles. |
| Footwear | Closed-toe, chemical-resistant shoes. | Standard laboratory practice to protect against spills. |
Operational Plan: Reconstitution and Handling
This compound is a potent positive allosteric modulator of the AMPA receptor, with an EC50 of 310 nM. Low doses have been shown to enhance cognition, while higher doses may lead to motor coordination issues and convulsions. Extreme care must be taken during reconstitution and dilution to avoid exposure.
Experimental Protocol: Stock Solution Preparation
-
Preparation: Before starting, assemble all necessary materials inside the chemical fume hood (e.g., this compound vial, solvent, pipettes, vortex mixer, pre-labeled storage tubes).
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing: If starting from a solid, carefully weigh the required amount of this compound powder on an analytical balance inside the fume hood.
-
Reconstitution: Add the appropriate solvent (e.g., DMSO) to the vial to achieve the desired stock concentration. Cap the vial securely.
-
Dissolution: Gently vortex the solution until the compound is fully dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, pre-labeled cryovials for storage. This prevents degradation from repeated freeze-thaw cycles.
-
Immediate Cleanup: Decontaminate all surfaces within the fume hood that may have come into contact with the compound. Dispose of all single-use materials (e.g., pipette tips, outer gloves) in the designated hazardous waste container.
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining safety and regulatory compliance.
Storage:
-
Solid Form: Store this compound powder at -20°C.
-
Stock Solutions: Once reconstituted in a solvent like DMSO, aliquot and store at -80°C for long-term stability (up to 6 months).
Disposal: All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and federal guidelines.
| Waste Type | Disposal Procedure |
| Solid Compound | Dispose of in a clearly labeled hazardous chemical waste container. |
| Contaminated Labware | All used vials, pipette tips, and tubes must be placed in a designated hazardous waste container for incineration. |
| Liquid Waste | Unused stock solutions or experimental solutions must be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Disposable gowns, outer gloves, and any other contaminated single-use items should be collected in a hazardous waste bag for incineration. |
The disposal process must be documented, and waste should be transported by an approved environmental health and safety vendor. This ensures compliance with EPA requirements for chemical identification and manifesting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
